(Rac)-BRD0705
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-BRD0705: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-BRD0705 is a potent, orally bioavailable, and paralog-selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Its mechanism of action is centered on the selective, ATP-competitive inhibition of the GSK3α kinase, leading to distinct downstream signaling outcomes compared to pan-GSK3 inhibitors. A key feature of BRD0705 is its ability to modulate cellular processes such as differentiation in acute myeloid leukemia (AML) and self-renewal in stem cells without activating the potentially oncogenic Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the compound's mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Selective Inhibition of GSK3α
The primary molecular target of BRD0705 is the serine/threonine kinase GSK3α. The ATP-binding sites of GSK3α and its paralog GSK3β are highly homologous, sharing 95% identity.[1][2] However, BRD0705 achieves its selectivity by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—in the kinase hinge region.[1][2] This allows for a rational design that favors binding to GSK3α over GSK3β.
The inhibition is ATP-competitive, as demonstrated by the compound's ability to displace ATP-pocket binding tracers.[3] By binding to the active site, BRD0705 prevents the kinase from phosphorylating its downstream substrates. This is confirmed by observations that treatment with BRD0705 impairs the autophosphorylation of GSK3α at Tyrosine 279 (a marker of its activity) in a dose- and time-dependent manner, without affecting the corresponding phosphorylation of GSK3β at Tyrosine 216.[4][5]
Quantitative Data: Potency and Selectivity
The inhibitory activity and selectivity of BRD0705 have been quantified across various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity
| Parameter | Target/Assay | Value | Reference(s) |
| IC50 | GSK3α (enzymatic) | 66 nM | [4][5] |
| IC50 | GSK3β (enzymatic) | 515 nM | [4][5] |
| Selectivity | GSK3α vs. GSK3β | 8-fold | [4][5] |
| Kd | GSK3α | 4.8 μM | [4][5] |
| IC50 | CDK2 | 6.87 μM | [4] |
| IC50 | CDK3 | 9.74 μM | [4] |
| IC50 | CDK5 | 9.20 μM | [4] |
Table 2: Cellular Potency and Functional Selectivity
| Parameter | Assay | Cell Line | Value | Reference(s) |
| IC50 | Tau Phosphorylation | HEK293 | GSK3α: 3.75 μM | [3] |
| GSK3β: >30 μM | [3] | |||
| EC50 | β-catenin Nuclear Translocation | SH-SY5Y | ~3 μM | [3] |
Note: The discrepancy between biochemical and cellular IC50 values is common and reflects differences in experimental conditions, such as ATP concentration and cellular permeability.
Key Mechanistic Feature: Avoidance of β-Catenin Stabilization
A critical aspect of BRD0705's mechanism is its divergence from dual GSK3α/β inhibitors. In the canonical Wnt signaling pathway, GSK3 (predominantly GSK3β) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of both GSK3 paralogs leads to the accumulation and nuclear translocation of β-catenin, activating TCF/LEF transcription factors.[1] This can have pro-proliferative and potentially oncogenic effects.[2][6]
BRD0705, due to its selectivity for GSK3α, does not cause this stabilization of β-catenin.[1][2] This has been demonstrated in AML cell lines using TCF/LEF luciferase reporter assays, which showed no activation of β-catenin-dependent transcription following BRD0705 treatment.[4] This paralog-selective inhibition mitigates the mechanism-based toxicities associated with dual GSK3 inhibitors.[2]
Downstream Cellular and In Vivo Effects
In Acute Myeloid Leukemia (AML)
Genetic suppression of GSK3α has been identified as a potential therapeutic strategy in AML.[1] BRD0705 phenocopies this effect, promoting myeloid differentiation and impairing the colony-forming ability of AML cell lines (including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4) in a concentration-dependent manner.[2][4][5] RNA sequencing has shown that BRD0705 induces differentiation-related transcriptional programs while downregulating stemness gene signatures.[1] In vivo, oral administration of BRD0705 suppressed AML growth and extended survival in xenograft mouse models with no apparent toxicity to normal hematopoietic cells.[1][4]
In Stem Cell Biology
BRD0705 has been shown to support the self-renewal of both naive mouse embryonic stem cells (ESCs) and primed epiblast stem cells (EpiSCs).[7] This effect is independent of the β-catenin pathway. When combined with a tankyrase inhibitor (IWR1), BRD0705 enables the long-term expansion and co-culture of these distinct pluripotent stem cell populations while preserving their unique molecular identities.[7][8] The stem cell states maintained by BRD0705 are characterized by specific epigenetic profiles, including distinct patterns of histone marks like H3K4me3, H3K27ac, and H3K27me3.[7]
Experimental Protocols and Methodologies
Detailed, step-by-step protocols are proprietary to the conducting laboratories; however, the methodologies can be summarized based on published literature.
Kinase Inhibition and Selectivity Assays
-
Biochemical IC50 Determination: Performed using enzymatic assays with recombinant GSK3α and GSK3β. The assay measures the phosphorylation of a substrate peptide in the presence of ATP and varying concentrations of BRD0705. The IC50 value is calculated as the concentration of inhibitor required to reduce kinase activity by 50%.
-
Kinome-wide Selectivity Profiling (e.g., KinomeScan™): A competition binding assay where BRD0705 is tested at a fixed concentration (e.g., 1 μM) against a panel of over 300-400 kinases. The results are reported as the percentage of kinase binding that is competed away by the compound, allowing for a broad assessment of off-target activities.[3]
Cellular Target Engagement and Pathway Analysis
-
Western Blotting for Phospho-Kinase Levels: U937 AML cells are treated with BRD0705 (10-40 μM) for various time points (2-24 hours).[4][5] Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. Target engagement is confirmed by probing with primary antibodies specific for phospho-GSK3α (Tyr279) and phospho-GSK3β (Tyr216), with total GSK3 levels used as loading controls.
-
β-Catenin/TCF/LEF Reporter Assay: AML cells are transfected with a luciferase reporter construct driven by a TCF/LEF-responsive promoter. Following treatment with BRD0705, luciferase activity is measured. A lack of increase in luminescence compared to controls indicates that the Wnt/β-catenin pathway is not activated.[4]
-
β-Catenin Nuclear Translocation Assay: SH-SY5Y cells are treated with a dose-response curve of BRD0705 for 6 hours.[3] Cells are then fixed and stained with an antibody against β-catenin and a nuclear stain (e.g., Hoechst). High-content imaging is used to quantify the intensity of β-catenin staining within the nucleus, with the EC50 representing the concentration for half-maximal translocation.[3]
Functional Cellular Assays
-
AML Colony Formation Assay: AML cell lines are plated in semi-solid methylcellulose (B11928114) medium containing cytokines and treated with varying concentrations of BRD0705. After a period of incubation (e.g., 7-14 days), the number of colonies is counted to assess the impact on clonogenic growth.[4][5]
-
Stem Cell Culture and Self-Renewal: Mouse ESCs or EpiSCs are cultured in specified media (e.g., DMEM/FBS or N2B27) supplemented with BRD0705.[7][8] Self-renewal is assessed by serial passaging and quantifying the number of alkaline phosphatase-positive (AP+) colonies, a marker of pluripotency.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 6. H3K4me3 regulates RNA polymerase II promoter-proximal pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BRD0705: A Technical Whitepaper on a Paralog-Selective GSK3α Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BRD0705 is the racemic mixture of BRD0705, a potent and orally active inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). The active (S)-enantiomer, BRD0705, exhibits significant paralog selectivity for GSK3α over its isoform GSK3β. This selectivity is a key attribute, as it allows for the targeted inhibition of GSK3α-mediated pathways without the associated toxicities that can arise from the stabilization of β-catenin, a downstream effect of GSK3β inhibition. This document provides a comprehensive technical overview of this compound and its active form, BRD0705, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that exists as two highly homologous isoforms, GSK3α and GSK3β.[1] While sharing significant overlap in function, isoform-specific roles have been identified, making paralog-selective inhibitors valuable research tools and potential therapeutic agents. GSK3α has been implicated as a therapeutic target in various diseases, including acute myeloid leukemia (AML).[2][3]
BRD0705 was developed as a paralog-selective inhibitor targeting an aspartate-glutamate "switch" between GSK3β and GSK3α, respectively.[2] this compound is the racemic mixture and is reported to be the less active form.[4][5] The primary focus of research has been on the active (S)-enantiomer, BRD0705. A critical feature of BRD0705 is its ability to inhibit GSK3α without leading to the stabilization of β-catenin, a key mediator in the Wnt signaling pathway, thereby mitigating potential oncogenic risks associated with pan-GSK3 inhibitors.[2][6]
Quantitative Data
The following tables summarize the key quantitative data for BRD0705.
Table 1: In Vitro Inhibitory Activity of BRD0705
| Target | Assay Type | Value | Reference(s) |
| GSK3α | IC50 | 66 nM | [4][6][7][8] |
| GSK3β | IC50 | 515 nM | [4][6][7][8] |
| GSK3α | Kd | 4.8 µM | [4][7] |
| CDK2 | IC50 | 6.87 µM | [7][8] |
| CDK3 | IC50 | 9.74 µM | [7][8] |
| CDK5 | IC50 | 9.20 µM | [7][8] |
Table 2: In Vivo Dosage and Administration
| Animal Model | Dosage | Route of Administration | Dosing Schedule | Application | Reference(s) |
| NSG Mice | 30 mg/kg | Oral gavage | Twice daily | AML mouse models | [7][8] |
Mechanism of Action
BRD0705 exerts its biological effects through the selective inhibition of the kinase activity of GSK3α. Unlike pan-GSK3 inhibitors that also inhibit GSK3β, BRD0705 does not cause the stabilization and nuclear translocation of β-catenin.[2][9] This is a crucial distinction, as the accumulation of β-catenin is a hallmark of activated Wnt signaling and is implicated in the progression of certain cancers. The mechanism of BRD0705 is therefore considered to be β-catenin independent.[10][11] In the context of AML, inhibition of GSK3α by BRD0705 has been shown to induce myeloid differentiation and impair colony formation in AML cell lines and primary patient samples, while having no apparent effect on normal hematopoietic cells.[2][9]
Figure 1: Simplified signaling pathway of BRD0705 in AML, highlighting its selective inhibition of GSK3α and its β-catenin-independent mechanism.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 of BRD0705 against GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
GSK3 substrate (e.g., a synthetic peptide like HSSPHQS(p)EDEEE)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
This compound or BRD0705 dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of BRD0705 in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
In a 96-well plate, add the kinase buffer.
-
Add the BRD0705 dilutions to the wells. Include a DMSO-only control.
-
Add the GSK3α or GSK3β enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the GSK3 substrate and ATP (containing [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding 3% phosphoric acid for radiometric assays or following the ADP-Glo™ protocol).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's instructions for measuring luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the BRD0705 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for the in vitro kinase inhibition assay.
AML Cell Colony Formation Assay
This protocol describes how to assess the effect of BRD0705 on the colony-forming ability of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MethoCult™ H4434 Classic (STEMCELL Technologies) or similar methylcellulose-based medium
-
This compound or BRD0705 dissolved in DMSO
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture the AML cell lines to mid-log phase.
-
Prepare a single-cell suspension and count the cells.
-
In a tube, mix the cells (e.g., 500-1000 cells per dish) with the MethoCult™ medium containing various concentrations of BRD0705 or DMSO as a control.
-
Plate the cell/MethoCult™ mixture into 35 mm dishes, ensuring even distribution.
-
Incubate the dishes in a humidified incubator for 10-14 days.
-
After the incubation period, count the number of colonies (defined as a cluster of >50 cells) in each dish using a microscope.
-
Calculate the percentage of colony formation inhibition relative to the DMSO control.
In Vivo AML Mouse Model Studies
This protocol provides a general framework for evaluating the efficacy of BRD0705 in a xenograft mouse model of AML.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
AML cells (e.g., patient-derived xenograft cells or a suitable cell line)
-
This compound or BRD0705
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Gavage needles
-
Flow cytometer for monitoring engraftment
Procedure:
-
Inject AML cells intravenously into the tail vein of the immunodeficient mice.
-
Monitor the engraftment of AML cells by periodically collecting peripheral blood and analyzing for the presence of human AML cells (e.g., by flow cytometry for human CD45).
-
Once engraftment is established, randomize the mice into treatment and control groups.
-
Administer BRD0705 (e.g., 30 mg/kg) or vehicle to the respective groups via oral gavage, typically twice daily.
-
Monitor the health of the mice daily, including body weight and signs of toxicity.
-
Continue treatment for a predetermined period or until a defined endpoint (e.g., significant weight loss, signs of distress, or a specific tumor burden).
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) to assess the AML burden.
-
Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound and its active enantiomer, BRD0705, represent a significant advancement in the development of targeted therapies. The paralog-selective inhibition of GSK3α without the off-target effect of β-catenin stabilization provides a unique tool for dissecting the specific roles of GSK3α in health and disease. The preclinical data in AML models are promising and warrant further investigation into the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a foundation for researchers to further explore the biological activities and therapeutic applications of BRD0705.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. A non-hormonal reversible contraceptive targeting GSK3α, a protein kinase, essential for epididymal sperm maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. GSK3 in cell signaling | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BRD0705 vs. BRD0705: A Technical Guide to Enantioselective Activity in GSK3α Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive analysis of BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), and its racemic counterpart, (Rac)-BRD0705. BRD0705 has emerged as a significant research tool, particularly in the fields of oncology and stem cell biology, due to its paralog-selective inhibition of GSK3α over GSK3β. A key feature of BRD0705 is its ability to inhibit GSK3α without concomitantly stabilizing β-catenin, a critical distinction from many pan-GSK3 inhibitors that often lead to undesired downstream effects on the Wnt signaling pathway. This guide will delve into the comparative activity of the enantiomerically pure BRD0705 and its racemic mixture, present detailed experimental protocols for assessing their activity, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor Activity
Table 1: In Vitro Inhibitory Activity of BRD0705 Against GSK3 Isoforms [1][2]
| Compound | Target | IC50 (nM) | Kd (µM) | Selectivity (GSK3β/GSK3α) |
| BRD0705 | GSK3α | 66 | 4.8 | 8-fold |
| GSK3β | 515 | Not Reported | ||
| This compound | GSK3α | Less active than BRD0705 (Specific value not reported) | Not Reported | Not Reported |
Table 2: Cellular Activity of BRD0705 [1]
| Cell Line | Assay | Effect |
| AML Cell Lines | Colony Formation | Impaired in a concentration-dependent manner |
| AML Cell Lines | β-catenin Stabilization | No stabilization observed |
| U937 Cells | GSK3α Phosphorylation (Tyr279) | Impaired in a time- and concentration-dependent manner |
| U937 Cells | GSK3β Phosphorylation (Tyr216) | Not affected |
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the characterization of BRD0705 and its racemic mixture.
Synthesis and Chiral Separation of BRD0705
While a specific, detailed synthesis protocol for BRD0705 is not publicly available, the general synthesis of chiral amines and their derivatives often involves asymmetric synthesis or chiral resolution of a racemic mixture.
General Strategy for Enantioselective Synthesis:
An enantioselective synthesis would likely involve the use of a chiral auxiliary or a chiral catalyst to introduce the desired stereocenter. Common methods for the asymmetric synthesis of chiral amines include the use of chiral sulfinimines, asymmetric hydrogenation of imines, or enzymatic resolution.
General Strategy for Chiral Separation (Resolution):
If synthesized as a racemic mixture, the enantiomers of BRD0705 would be separated using chiral chromatography.
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support, would be employed.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape, would be used.
-
Detection: UV detection at a wavelength where the compound absorbs would be used to monitor the elution of the two enantiomers.
-
Fraction Collection: The separated enantiomers would be collected as they elute from the column. The enantiomeric purity of the collected fractions would be assessed by analytical chiral HPLC.
In Vitro GSK3α/β Kinase Activity Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 values of inhibitors against GSK3α and GSK3β.
-
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3-specific substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (BRD0705 and this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor).
-
Add the GSK3α or GSK3β enzyme to the wells.
-
Add the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to the Km value for the respective enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
β-Catenin Stabilization Assay (Western Blot)
This protocol is used to assess whether an inhibitor leads to the stabilization of β-catenin in cells.
-
Materials:
-
AML cell line (e.g., MOLM-13, U937)
-
Cell culture medium and supplements
-
Test compounds (BRD0705, this compound, and a positive control like a pan-GSK3 inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed the AML cells in culture plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 6 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the relative levels of β-catenin in treated versus untreated cells.
-
TCF/LEF Luciferase Reporter Assay for β-Catenin Transcriptional Activity
This assay measures the transcriptional activity of β-catenin, which is a downstream consequence of its stabilization.
-
Materials:
-
HEK293T cells or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
A constitutively expressing Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Test compounds
-
Dual-luciferase reporter assay system
-
-
Procedure:
-
Co-transfect the cells with the TCF/LEF reporter plasmid (or the control plasmid) and the Renilla luciferase plasmid.
-
After 24 hours, treat the transfected cells with the test compounds.
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells to determine the effect on β-catenin transcriptional activity.
-
In Vivo Acute Myeloid Leukemia (AML) Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of BRD0705 in a mouse model of AML.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human AML cell line (e.g., MOLM-13)
-
Sterile PBS
-
BRD0705 formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry reagents for monitoring human CD45+ cells
-
-
Procedure:
-
Inject a suspension of human AML cells intravenously or subcutaneously into the immunocompromised mice.
-
Allow the leukemia to establish, which can be monitored by measuring the percentage of human CD45+ cells in the peripheral blood or by observing tumor growth for subcutaneous models.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer BRD0705 or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., oral gavage twice daily).
-
Monitor the health of the mice and tumor growth (if applicable) regularly.
-
Periodically collect peripheral blood to monitor the leukemic burden by flow cytometry.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis of leukemic infiltration.
-
Analyze the data to determine the effect of BRD0705 on leukemia progression and survival.
-
Mandatory Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the specific action of BRD0705.
Experimental Workflow
Caption: General experimental workflow for inhibitor characterization.
Logical Relationship
Caption: Logical relationship between this compound and its active enantiomer.
References
The Selective GSK3α Inhibitor BRD0705: A Technical Guide to its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase implicated in a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. The existence of two highly homologous isoforms, GSK3α and GSK3β, has presented a significant challenge in developing selective inhibitors, with many compounds targeting both paralogs and leading to off-target effects, most notably the modulation of the Wnt/β-catenin signaling pathway. BRD0705 has emerged as a potent and selective inhibitor of GSK3α, offering a unique pharmacological tool to dissect the distinct functions of the two isoforms and presenting a promising therapeutic strategy, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the function of BRD0705, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of the relevant signaling pathways.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active kinase that plays a crucial regulatory role in a wide array of signaling pathways, including insulin (B600854) signaling, neurodevelopment, and cellular proliferation.[1] The two isoforms, GSK3α and GSK3β, share a high degree of sequence identity, particularly within their kinase domains, which has historically hampered the development of paralog-selective inhibitors.[2] Dual inhibition of GSK3α and GSK3β often leads to the stabilization of β-catenin, a key component of the canonical Wnt signaling pathway, which can have oncogenic consequences in certain contexts.[3]
BRD0705 was developed as a first-in-class, paralog-selective GSK3α inhibitor.[4] Its unique mechanism of action, which is independent of β-catenin stabilization, allows for the targeted inhibition of GSK3α-mediated processes without the associated liabilities of pan-GSK3 inhibition.[4] This has made BRD0705 an invaluable tool for studying the specific roles of GSK3α and a promising candidate for therapeutic development, particularly in AML where GSK3α has been identified as a key regulator of differentiation.
Quantitative Data
The following tables summarize the key quantitative data for BRD0705, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Reference |
| IC50 (GSK3α) | 66 nM | [5] |
| Kd (GSK3α) | 4.8 µM | [5] |
| IC50 (GSK3β) | 515 nM | [5] |
| Selectivity (GSK3α vs GSK3β) | ~8-fold | [5] |
Table 1: In Vitro Potency and Selectivity of BRD0705
| Kinase | IC50 (µM) | Fold Selectivity vs GSK3α | Reference |
| CDK2 | 6.87 | ~104 | [5] |
| CDK3 | 9.74 | ~148 | [5] |
| CDK5 | 9.20 | ~139 | [5] |
Table 2: Selectivity Profile of BRD0705 against other Kinases
| Cell Line | Assay | Effect of BRD0705 | Concentration Range | Reference |
| U937 | Phosphorylation of GSK3α (Tyr279) | Time and concentration-dependent impairment | 10-40 µM | [5] |
| U937 | Phosphorylation of GSK3β (Tyr216) | No effect | 10-40 µM | [5] |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | Concentration-dependent impairment | Not specified | [5] |
| AML cell lines | TCF/LEF Luciferase Reporter | No activation of β-catenin induced targets | Not specified | [5] |
Table 3: Cellular Activity of BRD0705 in AML Cell Lines
| Animal Model | Treatment Regimen | Outcome | Reference |
| NSG mice with AML xenografts | 30 mg/kg, oral gavage, twice daily | Impaired leukemia initiation and prolonged survival | [5] |
Table 4: In Vivo Efficacy of BRD0705
Signaling Pathways
The primary mechanism of action of BRD0705 is the selective inhibition of GSK3α. Unlike pan-GSK3 inhibitors, this action does not lead to the stabilization of β-catenin and the subsequent activation of the canonical Wnt signaling pathway.
Figure 1: BRD0705 Signaling Pathway. This diagram illustrates the upstream regulation of GSK3α, its selective inhibition by BRD0705, and the downstream consequences in AML cells, highlighting the β-catenin-independent mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on BRD0705.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BRD0705 against GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
GSK3 substrate (e.g., a synthetic peptide such as GS-2)
-
BRD0705
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of BRD0705 in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant GSK3α or GSK3β enzyme, and the GSK3 substrate.
-
Add the serially diluted BRD0705 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the BRD0705 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
BRD0705: A Deep Dive into Paralog-Selective Inhibition of GSK3α
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1][2] In mammals, GSK3 exists as two highly homologous paralogs, GSK3α and GSK3β.[3] While sharing significant structural similarity, emerging evidence suggests distinct, non-redundant roles for each paralog, making the development of paralog-selective inhibitors a key objective for therapeutic intervention in various diseases, including acute myeloid leukemia (AML) and neurodegenerative disorders.[3][4] BRD0705 has emerged as a potent and selective small molecule inhibitor of GSK3α, offering a valuable tool to dissect the specific functions of this paralog.[1][5][6] This technical guide provides a comprehensive overview of BRD0705, focusing on its paralog selectivity, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.
Quantitative Data on BRD0705 Selectivity
BRD0705 exhibits a clear preferential inhibition of GSK3α over its paralog, GSK3β. This selectivity has been quantified through various biochemical and cellular assays, with the key data summarized in the tables below.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of BRD0705
| Parameter | GSK3α | GSK3β | Selectivity (Fold) | Reference(s) |
| IC50 | 66 nM | 515 nM | 8-fold | [1][5][6] |
| Kd | 4.8 µM | - | - | [1][5][6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of BRD0705 required to inhibit 50% of the kinase activity. A lower IC50 indicates higher potency. Kd (Dissociation constant) reflects the binding affinity of the inhibitor to the target protein.
Table 2: Cellular Potency of BRD0705 in HEK293 cells
| Parameter | GSK3α | GSK3β | Selectivity (Fold) | Reference(s) |
| IC50 (Tau Phosphorylation) | 3.75 µM | > 30 µM | > 8-fold | [6] |
This data reflects the concentration of BRD0705 required to inhibit the phosphorylation of the tau protein at a specific site (pThr231) in a cellular context. The toxicity of the compound at higher concentrations prevented the determination of an exact IC50 for GSK3β.[6]
Key Signaling Pathway: Wnt/β-catenin
GSK3 is a pivotal negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The selective inhibition of GSK3α by BRD0705 has been shown to not significantly induce the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes.[4] This is a crucial feature, as aberrant activation of the Wnt pathway is implicated in various cancers.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and cellular effects. The following sections outline the key experimental protocols used to characterize BRD0705.
Kinase Activity Assay (In Vitro)
This assay quantifies the direct inhibitory effect of BRD0705 on the enzymatic activity of purified GSK3α and GSK3β.
Caption: Workflow for an in vitro kinase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute purified recombinant human GSK3α or GSK3β to the desired concentration in the reaction buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a synthetic peptide derived from glycogen synthase) and ATP. The ATP concentration should be at or near the Km for the respective kinase.
-
Prepare a serial dilution of BRD0705 in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer, the GSK3 enzyme, and the substrate.
-
Add the diluted BRD0705 or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C or 37°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Using a commercial kit like ADP-Glo™ that measures the amount of ADP produced during the kinase reaction.[7]
-
-
Plot the percentage of kinase inhibition against the logarithm of the BRD0705 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., HEK293 or a relevant cancer cell line like U937) to a suitable confluency.
-
Treat the cells with various concentrations of BRD0705 or DMSO as a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
-
Fractionation and Analysis:
-
Separate the soluble proteins from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for GSK3α.
-
-
Data Interpretation:
-
Quantify the band intensities for GSK3α at each temperature point.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and BRD0705-treated samples.
-
A rightward shift in the melting curve for the BRD0705-treated sample indicates thermal stabilization of GSK3α and confirms target engagement.
-
β-catenin Nuclear Translocation Assay
This immunofluorescence-based assay is used to assess the effect of GSK3 inhibition on the subcellular localization of β-catenin.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., SH-SY5Y or U2OS) onto glass coverslips or in imaging-compatible microplates.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Treat the cells with a range of concentrations of BRD0705, a known Wnt pathway activator (e.g., CHIR99021) as a positive control, and DMSO as a negative control for a defined period (e.g., 6 hours).[6]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against β-catenin overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of β-catenin in a large number of cells for each treatment condition.
-
Calculate the ratio of nuclear to cytoplasmic β-catenin fluorescence. An increase in this ratio indicates nuclear translocation.
-
Plot the nuclear-to-cytoplasmic ratio against the compound concentration to determine the EC50 for β-catenin translocation.
-
AML Cell Colony Formation Assay
This assay evaluates the effect of BRD0705 on the self-renewal and proliferative capacity of acute myeloid leukemia (AML) cells.
Detailed Protocol:
-
Cell Preparation:
-
Harvest AML cells (e.g., MOLM13, TF-1, U937) and resuspend them in a suitable culture medium.[5]
-
Perform a cell count and adjust the cell density.
-
-
Plating in Semi-Solid Medium:
-
Prepare a semi-solid medium, such as methylcellulose (B11928114), containing the appropriate growth factors and cytokines to support AML cell growth.
-
Mix the AML cells with the methylcellulose medium containing various concentrations of BRD0705 or DMSO.
-
Plate the cell mixture into 35 mm dishes or multi-well plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.
-
After the incubation period, count the number of colonies (defined as a cluster of >40-50 cells) in each plate using a microscope.
-
-
Data Analysis:
-
Calculate the average number of colonies for each treatment condition.
-
Normalize the colony counts to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of colony formation against the BRD0705 concentration.
-
Conclusion
BRD0705 is a valuable chemical probe for elucidating the specific biological roles of GSK3α. Its demonstrated paralog selectivity, coupled with a lack of significant β-catenin stabilization, makes it a superior tool compared to non-selective GSK3 inhibitors for studying pathways where the differential functions of GSK3α and GSK3β are of interest. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently verify and further explore the activity of BRD0705 in various cellular contexts. As our understanding of the distinct roles of GSK3 paralogs continues to grow, selective inhibitors like BRD0705 will be instrumental in advancing drug discovery efforts for a range of diseases.
References
- 1. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of β-catenin nuclear dynamics by GSK-3β involves a LEF-1 positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
(Rac)-BRD0705: A Stereochemical and Biological Activity Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BRD0705 has emerged as a valuable chemical probe for dissecting the distinct biological roles of the highly homologous glycogen (B147801) synthase kinase 3 (GSK3) paralogs, GSK3α and GSK3β. As a potent and selective inhibitor of GSK3α, BRD0705 has demonstrated significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the stereochemistry and biological activity of this compound, with a focus on its enantiomeric specificity, mechanism of action, and impact on cellular signaling pathways. Detailed experimental protocols and structured data presentation are included to facilitate further research and drug development efforts.
Introduction
Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. In humans, GSK3 exists as two highly similar paralogs, GSK3α and GSK3β, which share 98% sequence identity in their kinase domains. Despite this high degree of similarity, genetic studies have revealed non-redundant functions for each paralog, sparking interest in the development of paralog-selective inhibitors to minimize off-target effects and elucidate their specific functions.
BRD0705 was identified as a potent and selective inhibitor of GSK3α. The commercially available form, this compound, is a racemic mixture, implying the presence of a chiral center and the potential for stereospecific biological activity. This guide will delve into the critical aspects of BRD0705's stereochemistry and its implications for its biological function.
Stereochemistry and Enantioselective Activity
The chemical structure of BRD0705 reveals a single stereocenter, indicating the existence of two enantiomers: (R)-BRD0705 and (S)-BRD0705. It has been reported that this compound is a less active racemate of BRD0705, which strongly suggests that one enantiomer is significantly more potent than the other in inhibiting GSK3α.
While the primary literature from Wagner et al. (2018) should be consulted for the definitive synthesis and stereochemical assignment, publicly available data indicates a clear stereochemical preference for GSK3α inhibition.
Quantitative Comparison of Enantiomer Activity
A crucial aspect of understanding the pharmacology of this compound is the quantitative assessment of the biological activity of its individual enantiomers.
| Compound | Target | IC50 (nM) | Selectivity (fold) vs. GSK3β |
| BRD0705 (active enantiomer) | GSK3α | 66 | 8 |
| GSK3β | 515 | ||
| This compound | GSK3α | - | - |
| GSK3β | - |
Biological Activity and Mechanism of Action
BRD0705 exerts its biological effects through the selective inhibition of GSK3α. This inhibition has been shown to have significant consequences in various cellular contexts, most notably in acute myeloid leukemia (AML) and embryonic stem cells (ESCs).
Kinase Inhibition Profile
BRD0705 demonstrates impressive selectivity for GSK3α over GSK3β and a panel of other kinases.[1]
| Kinase | IC50 (nM) |
| GSK3α | 66 |
| GSK3β | 515 |
| CDK2 | 6870 |
| CDK3 | 9740 |
| CDK5 | 9200 |
Mechanism of Action
The primary mechanism of action of BRD0705 is the impairment of the kinase activity of GSK3α. Specifically, treatment with BRD0705 has been shown to reduce the phosphorylation of GSK3α at Tyrosine 279 (Tyr279), a key residue for its catalytic activity.[1]
Role in Acute Myeloid Leukemia (AML)
In AML cells, inhibition of GSK3α by BRD0705 has been shown to induce myeloid differentiation and impair colony formation.[2] This effect is particularly significant as it does not appear to affect normal hematopoietic cells, suggesting a therapeutic window.[2]
Role in Embryonic Stem Cell (ESC) Self-Renewal
Interestingly, in the context of embryonic stem cells, the pro-self-renewal effect of BRD0705 is reported to be independent of the canonical Wnt/β-catenin signaling pathway.[3] This highlights a context-dependent mechanism of action and a novel role for GSK3α in maintaining pluripotency.
Signaling Pathways
The signaling pathways modulated by BRD0705 are centered around the inhibition of GSK3α. However, the downstream consequences of this inhibition appear to be cell-type specific.
Wnt/β-catenin Signaling
A key area of investigation has been the impact of BRD0705 on the Wnt/β-catenin pathway. In AML, treatment with BRD0705 resulted in an absence of β-catenin induced target activation in a TCF/LEF luciferase reporter assay.[1] This suggests that in this context, GSK3α inhibition by BRD0705 does not lead to the stabilization of β-catenin, a critical event in the canonical Wnt pathway. This is a significant finding, as the activation of β-catenin is associated with oncogenesis in several cancers.
Conversely, in embryonic stem cells, the self-renewal promoting effects of BRD0705 are explicitly stated to be β-catenin-independent.[3] This suggests that GSK3α regulates pluripotency through a distinct, yet to be fully elucidated, signaling cascade.
Caption: Signaling pathways affected by BRD0705.
Experimental Protocols
To facilitate the replication and extension of research on BRD0705, this section provides detailed methodologies for key experiments.
GSK3α Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.
Materials:
-
GSK3α enzyme
-
GSK3 substrate peptide
-
ATP
-
This compound or individual enantiomers
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., BRD0705) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of 2x kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of 2x compound solution to the respective wells.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
TCF/LEF Luciferase Reporter Assay
This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
BRD0705
-
Wnt3a conditioned media (as a positive control)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
-
Compound Treatment: After 24 hours, replace the media with fresh media containing the desired concentrations of BRD0705 or controls (DMSO, Wnt3a).
-
Cell Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity of treated cells to that of control cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular context.
Materials:
-
Cultured cells of interest
-
BRD0705
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blotting or ELISA reagents for GSK3α detection
Procedure:
-
Compound Treatment: Treat intact cells with BRD0705 or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble GSK3α by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble GSK3α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BRD0705 indicates target engagement.
Conclusion
This compound is a critical tool for investigating the specific roles of GSK3α. Its paralog selectivity and the stereospecificity of its more active enantiomer make it a valuable probe for chemical biology and a promising starting point for the development of novel therapeutics. The context-dependent nature of its downstream signaling effects, particularly concerning the Wnt/β-catenin pathway, underscores the complexity of GSK3α biology and highlights the need for careful experimental design and interpretation. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the therapeutic potential of selective GSK3α inhibition.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705: A Paralog-Selective GSK3α Inhibitor for Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Current therapeutic strategies often involve aggressive chemotherapy with significant off-target toxicities. A promising new therapeutic avenue involves the targeted inhibition of Glycogen (B147801) Synthase Kinase 3α (GSK3α), a protein kinase implicated in AML pathogenesis. BRD0705 has emerged as a potent and selective small molecule inhibitor of GSK3α, demonstrating significant preclinical efficacy in AML models. This document provides a comprehensive technical overview of BRD0705, including its mechanism of action, quantitative performance, detailed experimental protocols, and key signaling pathways, to support ongoing research and drug development efforts in AML.
Mechanism of Action
BRD0705 is a paralog-selective inhibitor that specifically targets GSK3α over its closely related isoform, GSK3β.[1][2][3][4][5] This selectivity is achieved by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—in the kinase hinge region of the two isoforms.[1][3] Unlike dual GSK3α/β inhibitors, which can lead to the stabilization of β-catenin and potential oncogenic concerns, the selective inhibition of GSK3α by BRD0705 does not activate the Wnt/β-catenin signaling pathway.[1][2][3]
The primary therapeutic effect of BRD0705 in AML stems from its ability to induce myeloid differentiation and impair the colony-forming capacity of leukemic cells.[1][2][3][4] This is achieved without apparent toxicity to normal hematopoietic cells.[1] In preclinical AML mouse models, BRD0705 has been shown to impede leukemia initiation and prolong survival.[1][2][4]
Quantitative Data
The following tables summarize the key quantitative data reported for BRD0705 in the context of its activity against GSK3 and its effects on AML models.
| Parameter | Value | Notes | Reference |
| GSK3α IC50 | 66 nM | In vitro kinase assay | [2][4] |
| GSK3β IC50 | 515 nM | In vitro kinase assay | [2][4] |
| Selectivity (GSK3β/GSK3α) | ~8-fold | Based on IC50 values | [2][4] |
| GSK3α Kd | 4.8 µM | Binding affinity | [2][4] |
| CDK2 IC50 | 6.87 µM | Off-target kinase activity | [2][4] |
| CDK3 IC50 | 9.74 µM | Off-target kinase activity | [2][4] |
| CDK5 IC50 | 9.20 µM | Off-target kinase activity | [2][4] |
| Experiment | Cell Lines | Concentration Range | Effect | Reference |
| Colony Formation Assay | MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Concentration-dependent | Impaired colony formation | [2][4] |
| GSK3α Phosphorylation | U937 | 10-40 µM | Time- and concentration-dependent impairment of Tyr279 phosphorylation | [2][4] |
| β-catenin Reporter Assay | AML cell lines | Not specified | No activation of TCF/LEF reporter | [2] |
| Animal Model | Dosing Regimen | Effect | Reference |
| NSG Mice (AML xenograft) | 30 mg/kg, oral gavage, twice daily | Impaired leukemia initiation, prolonged survival | [2][4] |
Signaling Pathways and Experimental Workflows
BRD0705 Signaling Pathway in AML
The diagram below illustrates the proposed signaling pathway of BRD0705 in AML cells. By selectively inhibiting GSK3α, BRD0705 promotes myeloid differentiation while avoiding the activation of the β-catenin pathway, a common off-target effect of dual GSK3 inhibitors.
References
- 1. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
BRD0705: A Paralog-Selective GSK3α Inhibitor and its Relationship with the Wnt/β-Catenin Pathway
Abstract: Glycogen (B147801) Synthase Kinase 3 (GSK3) is a critical regulatory kinase and a therapeutic target for numerous diseases. The development of GSK3 inhibitors has been complicated by the existence of two highly homologous paralogs, GSK3α and GSK3β, and the central role of GSK3β in the Wnt/β-catenin signaling pathway. Pan-inhibition of both paralogs leads to the stabilization of β-catenin, a mechanism linked to potential neoplastic concerns.[1] This technical guide details the mechanism and properties of BRD0705, a novel small molecule designed as a paralog-selective inhibitor of GSK3α. We clarify the critical finding that BRD0705's biological activities are achieved independently of β-catenin stabilization, offering a significant advantage over non-selective GSK3 inhibitors.[2][3] This document provides quantitative data on its selectivity, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways.
Introduction to GSK3 and the β-Catenin Stabilization Challenge
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that acts as a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[4] In the absence of a Wnt signal, GSK3 (both α and β paralogs) participates in a "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4] This process keeps cytoplasmic levels of β-catenin low.
The activation of the Wnt pathway by ligands binding to Frizzled (FZD) and LRP5/6 co-receptors leads to the recruitment of the destruction complex to the plasma membrane, inhibiting the activity of GSK3.[5] This prevents β-catenin phosphorylation, allowing it to accumulate, translocate to the nucleus, and activate TCF/LEF (T-cell factor/lymphoid enhancer factor) target genes, which are involved in cell proliferation and fate decisions.[6]
Small molecule inhibitors that target both GSK3α and GSK3β, such as CHIR99021, mimic the "Wnt-on" state by preventing β-catenin phosphorylation, leading to its robust stabilization and pathway activation.[5] While therapeutically useful in some contexts, the constitutive activation of this pathway is associated with oncogenesis, creating a significant hurdle for the clinical development of pan-GSK3 inhibitors.[1][7] The development of paralog-selective inhibitors that can modulate GSK3 activity without impacting the Wnt/β-catenin pathway is therefore a highly desirable goal. BRD0705 was developed to meet this challenge by selectively targeting GSK3α.[1][3]
Mechanism of Action: Paralog-Selectivity Bypasses β-Catenin Stabilization
BRD0705 was designed to exploit a single amino acid difference in the ATP-binding domain of the GSK3 paralogs: a glutamate (B1630785) in GSK3α versus an aspartate in GSK3β.[3] This structural difference allows for the rational design of inhibitors with high selectivity for one paralog over the other.
The key finding is that selective inhibition of GSK3α by BRD0705 is not sufficient to stabilize β-catenin.[2][7] Studies have shown that the genetic knockdown or selective chemical inhibition of either GSK3α or GSK3β alone does not lead to an increase in β-catenin levels.[1][7] It is the combined inhibition of both paralogs that is necessary to fully shut down the destruction complex's activity and cause β-catenin to accumulate.[7]
Therefore, at therapeutic concentrations, BRD0705 inhibits GSK3α-mediated phosphorylation of its substrates without disrupting the overall function of the β-catenin destruction complex, which can still utilize GSK3β. This unique mechanism allows BRD0705 to exert its biological effects, such as promoting stem cell self-renewal and inducing differentiation in acute myeloid leukemia (AML) cells, through signaling pathways independent of canonical Wnt/β-catenin activation.[1][2][3]
Signaling Pathway Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway in "Off" and "On" states.
Caption: Differential effect of Pan-GSK3 vs. Selective GSK3α inhibition.
Quantitative Data Presentation
The efficacy and selectivity of BRD0705 have been characterized using various biochemical and cellular assays. The data below summarizes its key quantitative parameters.
Table 1: Kinase Inhibitory Profile of BRD0705
| Target Kinase | Assay Type | IC₅₀ (nM) | K_d (µM) | Selectivity (vs. GSK3α) | Reference |
|---|---|---|---|---|---|
| GSK3α | Biochemical | 66 | 4.8 | - | [8][9] |
| GSK3β | Biochemical | 515 | > 30 | ~8-fold | [7][8] |
| CDK2 | Biochemical | 6,870 | - | ~104-fold | [8] |
| CDK5 | Biochemical| 9,200 | - | ~139-fold |[8] |
Table 2: Cellular Activity Profile of BRD0705 in SH-SY5Y Cells
| Cellular Endpoint Measured | Assay Type | EC₅₀ (µM) | Functional Window (vs. GSK3α IC₅₀) | Reference |
|---|---|---|---|---|
| Inhibition of Tau Phosphorylation (GSK3α-mediated) | Cellular | ~0.15* | - | [7] |
| β-catenin Nuclear Translocation | Cellular Imaging | 3.02 | ~20-fold | [7] |
*Note: This value is for a structurally related, improved compound (compound 1) derived from BRD0705, illustrating the principle.[7]
The data clearly demonstrates that BRD0705 is a potent inhibitor of GSK3α with significant selectivity over GSK3β.[8][9] Critically, there is a substantial window (~20-fold) between the concentrations required to inhibit GSK3α-mediated events and the higher concentrations needed to induce β-catenin stabilization, which likely occurs through off-target inhibition of GSK3β.[7]
Experimental Protocols
Verifying the mechanism of action of a selective inhibitor like BRD0705 requires specific experimental approaches. Below are detailed protocols for two key assays: a TCF/LEF reporter assay to confirm the lack of Wnt/β-catenin pathway activation, and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in a cellular context.
Protocol 1: Wnt/β-Catenin TCF/LEF Reporter Assay
This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. It is used to demonstrate that BRD0705 does not activate the canonical Wnt pathway.[10][11]
Objective: To measure the effect of BRD0705 on Wnt/β-catenin signaling activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash Luciferase Reporter Vector (containing TCF/LEF binding sites)[12]
-
pRL-TK Renilla Luciferase Vector (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
BRD0705 (test compound)
-
CHIR99021 or Wnt3a-conditioned media (positive control)[11]
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA mix containing 100 ng of TOPflash vector and 10 ng of pRL-TK Renilla vector in Opti-MEM.
-
Prepare a Lipofectamine mix in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and Lipofectamine mixes, incubate for 20 minutes at room temperature, and add the complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BRD0705 and the positive control (e.g., CHIR99021) in culture media.
-
Aspirate the transfection media from the cells and add 100 µL of the compound dilutions. Include a vehicle-only (DMSO) control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Measurement:
-
Aspirate the media and wash cells once with PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes on an orbital shaker.
-
Measure Firefly luciferase activity using a luminometer according to the assay system's instructions.
-
Measure Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well (Firefly/Renilla).
-
Calculate the fold change in signal relative to the vehicle control. BRD0705 is expected to show no significant increase in signal, whereas the positive control should induce a strong signal.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[13][14]
Objective: To confirm the direct binding of BRD0705 to GSK3α in a cellular environment.
Materials:
-
AML cell line (e.g., U937) or other cells expressing the target.[8]
-
RPMI-1640 with 10% FBS.
-
BRD0705 and vehicle control (DMSO).
-
PBS supplemented with protease and phosphatase inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
High-speed refrigerated centrifuge.
-
SDS-PAGE and Western blot equipment.
-
Primary antibody against GSK3α and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Culture U937 cells to a density of ~2 x 10⁶ cells/mL. Treat the cell suspension with BRD0705 at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), leaving one aliquot at room temperature as a non-heated control. Cool immediately on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration and normalize all samples.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for GSK3α and the loading control.
-
Incubate with the secondary antibody and detect using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensity for GSK3α at each temperature point for both vehicle- and BRD0705-treated samples.
-
Normalize intensities to the non-heated control for each condition.
-
Plot the percentage of soluble GSK3α as a function of temperature. A shift in the melting curve to the right for BRD0705-treated samples indicates thermal stabilization and confirms target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
BRD0705 represents a significant advancement in the field of kinase inhibitor development. By achieving high selectivity for GSK3α over GSK3β, it effectively uncouples GSK3α-dependent signaling from the canonical Wnt/β-catenin pathway.[2] The core finding is that BRD0705 does not stabilize β-catenin at concentrations where it engages its primary target, thereby mitigating the potential safety concerns associated with pan-GSK3 inhibition.[1][3][7] This makes BRD0705 a valuable chemical probe to elucidate the specific biological roles of GSK3α and a promising therapeutic lead for diseases like AML, where GSK3α has been identified as a target.[1] Future research should continue to explore the downstream, β-catenin-independent pathways modulated by GSK3α inhibition and further evaluate the therapeutic potential of this selective inhibition strategy in various disease models.
References
- 1. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia. | Broad Institute [broadinstitute.org]
- 2. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
GSK3α: A Promising Therapeutic Target in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse and poor prognosis for many patients. The quest for novel therapeutic targets has led to the identification of Glycogen Synthase Kinase 3α (GSK3α) as a critical player in AML pathogenesis. Unlike dual inhibition of GSK3α and its isoform GSK3β, selective targeting of GSK3α has emerged as a promising strategy to induce differentiation and inhibit proliferation of AML cells without promoting the pro-leukemic β-catenin signaling pathway. This technical guide provides a comprehensive overview of the role of GSK3α in AML, detailing its involvement in key signaling pathways, and presents experimental data and protocols to facilitate further research and drug development in this area.
The Role of GSK3α in AML Pathophysiology
GSK3 is a constitutively active serine/threonine kinase with two isoforms, GSK3α and GSK3β, which are highly homologous but functionally distinct.[1] While both isoforms have been implicated in various cellular processes, recent evidence strongly suggests that GSK3α plays a pivotal role in the differentiation block that is characteristic of AML.[2]
Suppression of GSK3α has been shown to promote the differentiation of AML cells, leading to a reduction in leukemic cell growth and proliferation.[3] This effect is particularly significant because it circumvents the activation of β-catenin, a downstream effector of Wnt signaling that is associated with the self-renewal of leukemia-initiating cells.[1] Dual inhibition of both GSK3α and GSK3β can lead to the stabilization of β-catenin, potentially counteracting the therapeutic benefits. Therefore, the development of GSK3α-selective inhibitors is a key focus in AML drug discovery.
GSK3α in Key Signaling Pathways
GSK3α is a central node in several signaling pathways that are frequently dysregulated in AML. Understanding these pathways is crucial for elucidating the mechanism of action of GSK3α inhibitors and for identifying potential combination therapies.
Wnt/β-catenin Pathway
In the canonical Wnt pathway, GSK3 (both α and β isoforms) is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[3][4] In the absence of Wnt signaling, active GSK3 helps to keep β-catenin levels low. However, in many cancers, including AML, aberrant Wnt signaling or mutations in pathway components lead to the inactivation of the destruction complex, resulting in β-catenin accumulation and translocation to the nucleus, where it activates the transcription of pro-proliferative and anti-apoptotic genes.[4][5] Selective inhibition of GSK3α does not lead to β-catenin stabilization, thus avoiding the potential for promoting leukemic stem cell survival.[1]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in AML.[6] Akt can phosphorylate and inactivate GSK3β at Ser9 and GSK3α at Ser21.[7] This inactivation of GSK3 can contribute to the stabilization of downstream targets that promote cell survival and proliferation. Therefore, the interplay between the PI3K/Akt and GSK3 signaling pathways is complex, and targeting GSK3α could potentially counteract some of the pro-leukemic effects of an overactive PI3K/Akt pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and its constitutive activation is common in AML.[8] Some studies suggest a potential crosstalk between GSK3 and the MAPK/ERK pathway. For instance, ERK and p38 MAPK can phosphorylate GSK3, although the functional consequences of these phosphorylations in AML are still being elucidated.[3] The combined inhibition of both pathways could represent a synergistic therapeutic strategy.
Quantitative Data on GSK3α Inhibition in AML
The development of selective GSK3α inhibitors has provided valuable tools to probe its function in AML and has demonstrated promising preclinical activity. The following tables summarize key quantitative data for some of these inhibitors.
Table 1: IC50 Values of GSK3α Inhibitors in AML Cell Lines
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| BRD0705 | GSK3α selective | MOLM13 | ~1000 | [9] |
| TF-1 | ~1000 | [9] | ||
| U937 | ~1000 | [9] | ||
| MV4-11 | ~1000 | [9] | ||
| HL-60 | ~1000 | [9] | ||
| NB4 | ~1000 | [9] | ||
| Compound 27 | GSK3α/β | HL-60 | 42 (GSK3α), 14 (GSK3β) | [10] |
| NB4 | Not specified | [10] | ||
| LY2090314 | GSK3α/β | Not specified | Not specified | [4] |
| Tideglusib | GSK3β selective | Not specified | Not specified | |
| GS87 | GSK3α/β | HL-60 | Not specified | |
| OCI-AML3 | Not specified | |||
| NB4 | Not specified |
Table 2: Expression of GSK3α in AML
| Parameter | AML Blasts | Normal Hematopoietic Stem/Progenitor Cells (CD34+) | Reference |
| Protein Expression | Higher in a subset of AML patients | Lower | [8] |
| mRNA Expression | Higher in a subset of AML patients | Lower | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of GSK3α inhibitors in AML.
AML Cell Differentiation Assay (Flow Cytometry)
This protocol describes the assessment of myeloid differentiation markers CD11b and CD14 on AML cell lines following treatment with a GSK3α inhibitor.
Materials:
-
AML cell lines (e.g., HL-60, U937, NB4)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
GSK3α inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (clone ICRF44)
-
Anti-human CD14 (clone M5E2)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells at a density of 2-5 x 10^5 cells/mL in 6-well plates.
-
Treatment: Treat cells with the GSK3α inhibitor at various concentrations. Include a vehicle-treated control. Incubate for 48-96 hours.
-
Cell Harvesting: Harvest cells by centrifugation, wash once with cold PBS containing 2% FBS (FACS buffer).
-
Staining: Resuspend cells in FACS buffer and add the anti-CD11b and anti-CD14 antibodies at the manufacturer's recommended concentration. Include isotype controls in separate tubes.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing CD11b and CD14. An increase in the percentage of positive cells indicates myeloid differentiation.
Colony Formation Assay
This assay assesses the ability of single AML cells to proliferate and form colonies in a semi-solid medium, a measure of their clonogenic potential.
Materials:
-
AML cell lines or primary patient samples
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
GSK3α inhibitor and vehicle control
-
35 mm culture dishes
-
Sterile water
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Treatment: Mix the cells with the methylcellulose (B11928114) medium containing the GSK3α inhibitor at desired concentrations or the vehicle control.
-
Plating: Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days. Place a dish with sterile water in the incubator to maintain humidity.
-
Colony Counting: After the incubation period, count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.
-
Data Analysis: Compare the number of colonies in the inhibitor-treated plates to the vehicle control to determine the effect on clonogenic growth.
In Vivo AML Xenograft Model
This protocol describes the establishment of an AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a GSK3α inhibitor.
Materials:
-
Human AML cell line (e.g., MOLM-13, MV4-11) or patient-derived xenograft (PDX) cells
-
Immunodeficient mice (e.g., NSG mice)
-
GSK3α inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Injection: Inject a defined number of AML cells (typically 1-5 x 10^6) into the mice. The route of injection can be intravenous (tail vein) for a disseminated leukemia model or subcutaneous for a solid tumor model.[10]
-
Engraftment Monitoring: Monitor the mice for signs of leukemia development. This can be done by weekly peripheral blood sampling to detect human CD45+ cells by flow cytometry, or by bioluminescence imaging if the AML cells are engineered to express luciferase.[12]
-
Treatment: Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer the GSK3α inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[9]
-
Monitoring: Monitor the mice regularly for tumor growth (for subcutaneous models), body weight, and overall health.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study or when mice reach a humane endpoint, tissues such as bone marrow, spleen, and liver can be harvested to assess leukemic infiltration.
Conclusion and Future Directions
GSK3α has emerged as a compelling therapeutic target in AML. The selective inhibition of GSK3α offers a promising strategy to induce differentiation and inhibit the proliferation of leukemic cells while avoiding the potentially detrimental activation of β-catenin. The preclinical data for selective GSK3α inhibitors are encouraging, demonstrating anti-leukemic activity both in vitro and in vivo.
Future research should focus on several key areas:
-
Development of more potent and selective GSK3α inhibitors: Continued medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic properties of GSK3α inhibitors.
-
Identification of predictive biomarkers: Identifying which AML patient populations are most likely to respond to GSK3α inhibition will be crucial for the clinical success of these agents.
-
Evaluation of combination therapies: Combining GSK3α inhibitors with other targeted agents or standard chemotherapy may lead to synergistic anti-leukemic effects and overcome resistance mechanisms.
The in-depth understanding of GSK3α's role in AML, coupled with the development of robust experimental models and selective inhibitors, paves the way for a new therapeutic paradigm in the treatment of this challenging disease.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Evaluation of Toxicity of Chemical Compounds Using Zebrafish Embryos [jove.com]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 5. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene expression profiling in the leukemic stem cell-enriched CD34+ fraction identifies target genes that predict prognosis in normal karyotype AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
(Rac)-BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor
(Rac)-BRD0705 is a racemic mixture containing the potent and selective glycogen (B147801) synthase kinase 3α (GSK3α) inhibitor, BRD0705. This molecule has emerged as a critical tool for dissecting the distinct biological roles of the highly homologous GSK3α and GSK3β paralogs. Its development has significant implications for therapeutic strategies in diseases such as acute myeloid leukemia (AML), where GSK3α has been identified as a key target. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | (±)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one |
| CAS Number | 1597440-03-3 |
| Molecular Formula | C₂₀H₂₃N₃O |
| Molecular Weight | 321.4 g/mol |
| Appearance | White to light yellow solid powder |
| Solubility | Soluble in DMSO and Methanol |
| SMILES | CCC1(C2=CNNC2=NC2=C1C(=O)CC(C)(C)C2)c1ccccc1 |
| InChI Key | NCKLQXXBRWCYMA-FQEVSTJZSA-N |
Biological Activity and Mechanism of Action
The active enantiomer in this compound, BRD0705, is a potent and selective inhibitor of GSK3α. This selectivity is a key feature, as non-selective inhibition of both GSK3α and GSK3β can lead to the stabilization of β-catenin, a proto-oncogene, raising concerns for potential neoplastic effects.[1][2][3] BRD0705 was specifically designed to exploit a single amino acid difference in the ATP-binding site of the two paralogs (an aspartate in GSK3β and a glutamate (B1630785) in GSK3α), enabling its paralog selectivity.[2]
Kinase Inhibitory Profile
The inhibitory activity of the active component, BRD0705, has been quantified against GSK3α and GSK3β, demonstrating a significant selectivity for the α isoform.
| Target | IC₅₀ | K_d_ | Selectivity (over GSK3β) |
| GSK3α | 66 nM | 4.8 µM | ~8-fold |
| GSK3β | 515 nM | - | - |
BRD0705 has also been profiled against a broader panel of kinases, showing excellent selectivity.[4]
Cellular Activity in Acute Myeloid Leukemia (AML)
GSK3α has been identified as a therapeutic target in AML.[1] The active component of this compound, BRD0705, has been shown to induce myeloid differentiation and impair colony formation in various AML cell lines, including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4.[4] Importantly, this occurs without a significant effect on normal hematopoietic cells.[1] In vivo studies using AML mouse models have demonstrated that BRD0705 can impair leukemia initiation and prolong survival.[1][4]
A critical aspect of BRD0705's mechanism is its ability to inhibit GSK3α function without causing the stabilization of β-catenin, a downstream effector in the Wnt signaling pathway.[1][2] This is a significant advantage over non-selective GSK3 inhibitors.
Signaling Pathway
The following diagram illustrates the differential effect of BRD0705 on GSK3 signaling compared to non-selective inhibitors.
Caption: Differential signaling of selective vs. non-selective GSK3 inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following methodologies are based on the primary literature describing the characterization of BRD0705.
In Vitro Kinase Assay
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GSK3α and GSK3β.
Caption: Workflow for in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer containing recombinant human GSK3α or GSK3β, a suitable substrate peptide (e.g., a pre-phosphorylated peptide), and ATP.
-
Reaction Setup: In a suitable microplate, add the kinase, the test compound at various concentrations, and the reaction buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®) or an antibody-based method to detect the phosphorylated product.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
AML Cell Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic potential of AML cells.
Methodology:
-
Cell Preparation: Culture human AML cell lines (e.g., MOLM13, U937) under standard conditions.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Plating: After treatment, wash the cells and plate them in a semi-solid medium, such as MethoCult™, at a low density in petri dishes or multi-well plates.
-
Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO₂ to allow for colony formation.
-
Colony Counting: Stain the colonies with a suitable dye (e.g., crystal violet or MTT) and count the number of colonies (typically defined as clusters of >50 cells) under a microscope.
-
Data Analysis: Normalize the number of colonies in the treated groups to the vehicle control and plot the results to determine the effect of the compound on colony formation.
In Vivo AML Mouse Model Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine model of AML.
Methodology:
-
Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with human AML cells (e.g., MOLM13) via tail vein injection.
-
Treatment Initiation: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or a vehicle control to the mice via an appropriate route, such as oral gavage, on a defined schedule (e.g., twice daily).[4]
-
Monitoring: Monitor the mice regularly for signs of disease progression, body weight changes, and overall health. Track the leukemic burden using methods like flow cytometry of peripheral blood or bioluminescence imaging.
-
Endpoint: The primary endpoint is typically overall survival. The study is concluded when mice in the control group meet pre-defined humane endpoints.
-
Data Analysis: Compare the survival curves of the treated and control groups using Kaplan-Meier analysis and log-rank tests. Analyze the leukemic burden data to assess the treatment effect.
Conclusion
This compound, through its active enantiomer BRD0705, provides a powerful and selective tool for the chemical-biological investigation of GSK3α. Its ability to inhibit GSK3α without concomitantly stabilizing β-catenin makes it a valuable lead compound for the development of novel therapeutics for AML and potentially other diseases where GSK3α plays a pathogenic role. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area.
References
BRD0705: A Technical Guide to Promoting Stem Cell Self-Renewal through Selective GSK3α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD0705, a selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α), and its application in promoting the self-renewal of various stem cell populations. This document consolidates key findings, quantitative data, and detailed experimental protocols to facilitate the use of BRD0705 in stem cell research and potential therapeutic development.
Introduction: The Role of GSK3 Inhibition in Stem Cell Biology
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a critical role in numerous cellular processes, including metabolism, proliferation, and development.[1] In stem cell biology, the inhibition of GSK3 is a well-established strategy for maintaining pluripotency and promoting self-renewal.[2] Pan-inhibitors of GSK3, which target both GSK3α and GSK3β isoforms, typically exert their effects by activating the canonical Wnt/β-catenin signaling pathway.[3][4] While effective, this broad inhibition can complicate the precise control of stem cell states due to the pathway's pleiotropic effects.[3]
BRD0705 emerges as a novel chemical tool that selectively inhibits the GSK3α isoform.[5][6] This paralog-selective inhibition has been shown to support the long-term self-renewal of mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs).[3][5][7] Crucially, BRD0705 promotes stemness through a mechanism that is independent of β-catenin signaling, offering a more nuanced approach to controlling stem cell fate.[2][5]
Mechanism of Action of BRD0705
BRD0705 is a potent and orally active small molecule that demonstrates significant selectivity for GSK3α over its paralog, GSK3β.[8] The primary mechanism of action for promoting stem cell self-renewal is the direct inhibition of GSK3α's kinase activity.[5] This selective inhibition helps to buffer stem cells against differentiation cues, thereby enhancing their intrinsic self-renewal capacity.[3][9]
A key finding is that BRD0705's pro-self-renewal effect is independent of the canonical Wnt/β-catenin pathway.[5] Unlike pan-GSK3 inhibitors such as CHIR99021, BRD0705 does not lead to the stabilization and nuclear translocation of β-catenin.[5][10] This suggests that BRD0705 leverages a novel or yet-to-be-fully-described downstream signaling pathway to maintain pluripotency, identifying GSK3α as a distinct regulator of stemness.[2][5]
When used in combination with a tankyrase inhibitor such as IWR1, which stabilizes the β-catenin destruction complex component Axin, BRD0705 provides a robust culture system for the long-term maintenance and even co-culture of distinct pluripotent states, such as naive ESCs and primed EpiSCs, while preserving their unique molecular and functional identities.[3][5]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of BRD0705.
Table 1: In Vitro Potency and Selectivity of BRD0705
| Target | Parameter | Value | Reference |
|---|---|---|---|
| GSK3α | IC₅₀ | 66 nM | [8] |
| Kd | 4.8 µM | [8] | |
| GSK3β | IC₅₀ | 515 nM | [8] |
| Selectivity | GSK3β / GSK3α IC₅₀ Ratio | ~8-fold | [8] |
| CDK2 | IC₅₀ | 6.87 µM | [11] |
| CDK3 | IC₅₀ | 9.74 µM | [11] |
| CDK5 | IC₅₀ | 9.20 µM |[11] |
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Application | Cell/Model Type | Recommended Concentration / Dosage | Reference |
|---|---|---|---|
| Stem Cell Culture | Mouse ESCs, EpiSCs, NSCs | 0.1 - 2 µM (titration recommended) | [5] |
| AML Cell Lines | U937 cells | 10 - 40 µM | [11] |
| In Vivo Studies | AML Mouse Models | 30 mg/kg (oral gavage, twice daily) |[11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving BRD0705 for stem cell self-renewal. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
This protocol describes the maintenance of mESCs in an undifferentiated state using BRD0705 in a serum-free N2B27 medium.
Materials:
-
Mouse ESCs
-
Gelatin-coated tissue culture plates (0.1% gelatin solution)
-
-
DMEM/F12 and Neurobasal Medium (1:1)
-
N2 Supplement (1X)
-
B27 Supplement (1X)
-
L-Glutamine (2 mM)
-
2-Mercaptoethanol (0.1 mM)
-
-
BRD0705 (stock solution in DMSO, e.g., 10 mM)
-
IWR1 (optional, for co-culture; stock solution in DMSO)
-
Accutase or Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate gelatin immediately before plating cells.[14]
-
Cell Plating: Plate mESCs at a density of 1.0-2.0 x 10⁴ cells/cm² onto the gelatin-coated plates in pre-warmed N2B27 medium.
-
Small Molecule Addition: Add BRD0705 to the culture medium to a final concentration of 0.5-1.0 µM (this should be optimized). If using IWR1, add to a final concentration of 1-3 µM.
-
Culture Maintenance: Culture cells at 37°C, 5% CO₂. Change the medium daily with fresh N2B27 containing BRD0705 (and IWR1, if applicable).
-
Passaging: When colonies are ready to be passaged (typically every 2-3 days), wash cells with PBS, and dissociate using Accutase or Trypsin-EDTA. Resuspend cells in fresh medium and re-plate at the appropriate density.
AP is a widely used marker for undifferentiated pluripotent stem cells. This protocol provides a method to visualize AP activity in cultured cells.[15][16]
Materials:
-
Cultured stem cells in a 24-well plate
-
PBS
-
Fixing Solution (e.g., 4% Paraformaldehyde in PBS)
-
Alkaline Phosphatase Staining Kit (containing a substrate like BCIP/NBT)
-
Light microscope
Procedure:
-
Wash: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Add 0.5 mL of Fixing Solution to each well. Incubate at room temperature for 2-5 minutes.[16]
-
Rinse: Remove the fixing solution and wash the cells twice with PBS.
-
Staining: Prepare the AP staining solution according to the manufacturer's instructions. Add approximately 0.5 mL to each well, ensuring the cell layer is fully covered.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. Monitor the color development under a microscope. Undifferentiated colonies will stain red or purple/blue, depending on the kit.[17]
-
Stop Reaction: Once desired color intensity is reached, stop the reaction by aspirating the staining solution and washing the cells twice with PBS.
-
Imaging: Add PBS to the wells to prevent drying and image the stained colonies using a light microscope.
This protocol is for quantifying the expression of key pluripotency-associated genes such as Nanog, Oct4, and Sox2.[18]
Materials:
-
Cultured stem cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes (e.g., Nanog, Oct4, Sox2) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a preferred kit, following the manufacturer's protocol. Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a typical 20 µL reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of cDNA template
-
7 µL of nuclease-free water
-
-
qPCR Run: Run the plate on a qRT-PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
Table 3: Example Mouse Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| Nanog | AGGGTCTGCTACTGAGATGCTCTG | CAACCACTGGTTTTTCTGCCACCG |
| Oct4 (Pou5f1) | CTGAGGGCCAGGCAGGAGCACGAG | GGCGGCTTGGAGAGGAGCAGGG |
| Sox2 | GCGGAGTGGAAACTTTTGTCC | CGGGAAGCGTGTACTTATCCTT |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
This protocol provides a general workflow for generating chimeric mice to assess the developmental potential of ESCs cultured with BRD0705. This procedure requires specialized equipment and expertise.[3][19]
Materials:
-
ESCs cultured with BRD0705/IWR1
-
Blastocyst-stage embryos (e.g., from C57BL/6 mice)
-
M2 medium
-
Microinjection station with holding and injection pipettes
-
Pseudopregnant recipient female mice
Procedure:
-
ESC Preparation: On the day of injection, prepare a single-cell suspension of the BRD0705-cultured ESCs. Select healthy, round cells for injection.
-
Blastocyst Collection: Harvest blastocysts from donor female mice at 3.5 days post-coitum.
-
Microinjection: Under a microscope, immobilize a blastocyst with the holding pipette. Inject 10-15 ESCs into the blastocoel cavity of the blastocyst.[20]
-
Embryo Transfer: Transfer the injected blastocysts into the uterine horns of a 2.5-day post-coitum pseudopregnant female mouse.
-
Chimera Analysis: Monitor the recipient females for pregnancy and birth. Chimerism in the resulting pups can be assessed by coat color (if using ESCs with a different coat color marker) or by genotyping tissues. High-level chimeras indicate that the cultured ESCs retained their pluripotency.[6]
Conclusion
BRD0705 provides a valuable tool for stem cell research by offering a method to promote self-renewal through the selective inhibition of GSK3α. Its unique β-catenin-independent mechanism of action allows for the maintenance of pluripotency while avoiding the broad effects of activating the canonical Wnt pathway. When combined with other small molecules like IWR1, BRD0705 facilitates the robust, long-term culture of various stem cell types, preserving their distinct identities. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage BRD0705 to advance our understanding and application of stem cell biology.
References
- 1. Alkaline Phosphatase Live Stain for early identification of induced pluripotent stem cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Blastocyst Injection to Generate Chimeric Mice [nationaljewish.org]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 12. Neural Differentiation of Mouse Embryonic Stem Cells in Serum-free Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generating Neural Progenitors from Embryonic Stem Cells in Serum-Free Monolayer Cultures [jove.com]
- 14. Defined conditions for propagation and manipulation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkaline Phosphatase Staining Protocol of Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Alkaline Phosphatase Staining [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Chimeric Mouse Generation by ES Cell Blastocyst Microinjection and Uterine Transfer | Springer Nature Experiments [experiments.springernature.com]
- 20. Production of Chimeric Mice: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]
Methodological & Application
Application Notes and Protocols for (Rac)-BRD0705
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2] It exhibits a significant selectivity for GSK3α over its paralog GSK3β, making it a valuable tool for investigating the specific biological roles of GSK3α.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, particularly in the context of Acute Myeloid Leukemia (AML), as well as in stem cell biology.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Kd | Selectivity vs. GSK3β | Reference |
| GSK3α | 66 nM | 4.8 µM | 8-fold | [1][2] |
| GSK3β | 515 nM | - | - | [1][2] |
Table 2: Selectivity of this compound Against Other Kinases
| Kinase | IC50 | Selectivity vs. GSK3α | Reference |
| CDK2 | 6.87 µM | 87-fold | [1][2] |
| CDK3 | 9.74 µM | 123-fold | [1][2] |
| CDK5 | 9.20 µM | 116-fold | [1][2] |
Table 3: In Vivo Dosing and Formulation of this compound
| Animal Model | Cell Line | Dosage | Administration | Vehicle Formulation | Reference |
| NSG Mice | MLL-AF9 AML cells | 30 mg/kg | Oral gavage, twice daily | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][2] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound action on GSK3α signaling in AML.
Caption: Workflow for analyzing GSK3α phosphorylation via Western Blot.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the GSK3α or GSK3β enzyme to the wells.
-
Add the GSK3 substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of GSK3α Phosphorylation
This protocol describes the detection of phosphorylated GSK3α in cell lysates following treatment with this compound.[1][2]
Materials:
-
AML cell line (e.g., U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% w/v BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-total GSK3α, anti-phospho-GSK3β (Tyr216), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed U937 cells in a 6-well plate and allow them to adhere or grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10-40 µM) or vehicle control for different time points (e.g., 2, 4, 8, 24 hours).[1][2]
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
AML Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic potential of AML cells.[1][2]
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)
-
Complete cell culture medium
-
MethoCult™ H4434 Classic (Stemcell Technologies) or similar semi-solid medium
-
This compound
-
6-well plates or 35 mm dishes
Procedure:
-
Prepare a single-cell suspension of the AML cells.
-
Mix the cells with the semi-solid medium containing various concentrations of this compound or vehicle control.
-
Plate the cell-methocult mixture into 6-well plates or 35 mm dishes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as aggregates of >40 cells) in each well using a microscope.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
In Vivo AML Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in an AML xenograft mouse model.[1][2]
Materials:
-
Immunodeficient mice (e.g., 8-week-old male NSG mice)
-
AML cells expressing a reporter gene (e.g., luciferase) for in vivo imaging (e.g., MLL-AF9)
-
This compound
-
Vehicle for oral gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][2]
-
Bioluminescence imaging system
Procedure:
-
Inject the luciferase-expressing AML cells intravenously into the NSG mice.
-
Monitor tumor engraftment and progression by regular bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Administer this compound (30 mg/kg) or vehicle control via oral gavage twice daily.[1][2]
-
Monitor the tumor burden throughout the treatment period using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice regularly.
-
Continue treatment and monitoring until a predetermined endpoint is reached (e.g., significant tumor burden in the control group or signs of morbidity).
-
Analyze the data for tumor growth inhibition and survival benefit.
TCF/LEF Luciferase Reporter Assay
This assay is used to assess the effect of this compound on the Wnt/β-catenin signaling pathway.[1]
Materials:
-
AML cell line
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect the AML cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with this compound or a known Wnt pathway activator (as a positive control) or inhibitor.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Analyze the effect of this compound on TCF/LEF reporter activity. A lack of increased reporter activity indicates that BRD0705 does not stabilize β-catenin.[1]
References
BRD0705: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][3][4][5] It exhibits an IC50 of 66 nM for GSK3α, demonstrating approximately 8-fold selectivity over GSK3β (IC50 of 515 nM).[1][2][3][4][5] This paralog-selective inhibition allows for the specific investigation of GSK3α's roles in various cellular processes. Notably, BRD0705 has been shown to inhibit GSK3α kinase activity without stabilizing β-catenin, suggesting it can modulate GSK3α signaling independently of the canonical Wnt/β-catenin pathway, which is a significant advantage in mitigating potential neoplastic concerns.[5][6]
These application notes provide an overview of the working concentrations of BRD0705 in various cell culture applications and detailed protocols for key experiments.
Data Presentation: Working Concentrations of BRD0705
The effective working concentration of BRD0705 can vary depending on the cell line and the specific biological question being investigated. The following table summarizes reported working concentrations for different applications.
| Cell Line | Application | Working Concentration | Incubation Time | Outcome | Reference |
| U937 (Human AML) | Inhibition of GSK3α phosphorylation | 10-40 µM | 2-24 hours | Time- and concentration-dependent impairment of GSK3α Tyr279 phosphorylation. | [1][2][3] |
| AML Cell Lines (MOLM13, TF-1, U937, MV4-11, HL-60, NB4) | Colony Formation Assay | Concentration-dependent | Not Specified | Impaired AML colony formation. | [1][2] |
| AML Cells | Myeloid Differentiation | 20 µM | 24 hours | Induction of myeloid differentiation. | [5] |
| SH-SY5Y | β-catenin Translocation Assay | 20 nM - 20 µM | 6 hours | No significant β-catenin translocation, indicating selectivity over the Wnt pathway. | [7][8] |
| Mouse Embryonic Stem Cells (mESCs) | Inhibition of GSK3β Ser9 phosphorylation | 8 µM, 15 µM | 30 minutes | Significant reduction in GSK3β Ser9 phosphorylation. | [9] |
| Mouse Embryonic Stem Cells (ESCs) and Epiblast Stem Cells (EpiSCs) | Promotion of Self-Renewal | Not Specified | Long-term culture | Supports long-term self-renewal. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of BRD0705 Stock Solution
Materials:
-
BRD0705 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of BRD0705 in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of BRD0705 (Molecular Weight: 321.39 g/mol ), dissolve 3.21 mg of BRD0705 in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 2 years; at -20°C, it is stable for up to 1 year.[1]
Note: For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[1][2][6]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BRD0705 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of BRD0705 in complete medium from your stock solution. A suggested starting range is 1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BRD0705. Include a vehicle control (medium with the same concentration of DMSO used for the highest BRD0705 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for GSK3α Phosphorylation
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BRD0705 stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-GSK3α, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of BRD0705 (e.g., 10, 20, 40 µM) and a vehicle control for a specific time course (e.g., 2, 4, 8, 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-GSK3α (Tyr279) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total GSK3α and a loading control like β-actin.
Visualizations
Signaling Pathway of BRD0705
Caption: BRD0705 selectively inhibits GSK3α, impacting downstream cellular processes.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for analyzing GSK3α phosphorylation after BRD0705 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BRD0705 | GSK3α inhibitor | CAS 2056261-41-5 | Buy BRD0705 from Supplier InvivoChem [invivochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing BRD0705 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM.[1][2][3][4][5][6][7] It exhibits an 8-fold selectivity for GSK3α over GSK3β (IC50 of 515 nM).[1][2][3][4][7] This selectivity allows for the targeted investigation of GSK3α-mediated signaling pathways. Notably, BRD0705 inhibits kinase function without stabilizing β-catenin, which is a significant advantage in mitigating potential neoplastic concerns.[3][5] These characteristics make BRD0705 a valuable tool for research in areas such as acute myeloid leukemia (AML), where it has been shown to impair leukemia initiation and prolong survival in mouse models.[1][2][3][8] This document provides detailed protocols for the preparation, storage, and use of BRD0705 stock solutions in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following tables summarize the key physical, chemical, and solubility properties of BRD0705.
Table 1: Chemical and Physical Properties of BRD0705
| Parameter | Value | Source(s) |
| Molecular Weight | 321.42 g/mol | [1][2][3][7][8] |
| Molecular Formula | C₂₀H₂₃N₃O | [1][2][4][7][8] |
| CAS Number | 2056261-41-5 | [1][2][3][7][8] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥98% | [8] |
Table 2: Solubility of BRD0705
| Solvent | Maximum Solubility | Notes | Source(s) |
| DMSO | 300 mg/mL (933.36 mM) | Use of fresh, anhydrous DMSO is critical. Ultrasonic assistance may be required for complete dissolution. | [1][2] |
| Methanol | Soluble | --- | [8] |
Table 3: Storage and Stability of BRD0705
| Form | Storage Temperature | Stability | Source(s) |
| Solid Powder | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [1] | |
| In DMSO (Stock Solution) | -80°C | 1 to 2 years | [1][2][3] |
| -20°C | 1 year | [1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3][9]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration BRD0705 Stock Solution in DMSO (e.g., 100 mM)
This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for subsequent dilutions for in vitro experiments.
Materials:
-
BRD0705 powder
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing BRD0705 powder to reach room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.
-
To prepare a 100 mM stock solution from 5 mg of BRD0705 (MW = 321.42 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.1 mol/L * 321.42 g/mol ) = 0.00015556 L
-
Volume (µL) = 155.6 µL
-
-
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the BRD0705 powder. Using fresh DMSO is crucial as absorbed moisture can significantly reduce the compound's solubility.[1][3]
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If precipitation or cloudiness occurs, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[1][2][9] Gentle warming (e.g., 37°C) can also be applied.[10]
-
Aliquoting and Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in light-protected vials. Store the aliquots at -80°C for long-term stability (up to 2 years).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
High-concentration BRD0705 stock solution in DMSO
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thawing: Retrieve a single-use aliquot of the BRD0705 stock solution from -80°C storage and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution using the appropriate cell culture medium or buffer to achieve the desired final experimental concentrations. Typical working concentrations for BRD0705 in cell-based assays range from 10 µM to 40 µM.[1][2]
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10][11]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.
-
Immediate Use: Use the freshly prepared working solutions immediately for optimal results. If precipitates form upon dilution into an aqueous medium, vortexing or brief sonication may help to redissolve the compound.[10]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing BRD0705 stock and working solutions.
Diagram 2: Simplified Signaling Pathway of BRD0705 Action
Caption: BRD0705 selectively inhibits GSK3α, independent of β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BRD0705 - Immunomart [immunomart.com]
- 5. BRD0705 | GSK3α inhibitor | CAS 2056261-41-5 | Buy BRD0705 from Supplier InvivoChem [invivochem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosage of BRD0705 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BRD0705, a selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), in mouse models. The protocols and data presented are compiled from published research to guide the design and execution of preclinical studies.
Introduction to BRD0705
BRD0705 is a potent and selective, orally active inhibitor of GSK3α, with an IC50 of 66 nM.[1] It exhibits approximately 8 to 14-fold selectivity for GSK3α over GSK3β.[2] This selectivity is a key feature, as the inhibition of GSK3α without affecting GSK3β has been shown to avoid the stabilization of β-catenin, a potential concern for tumorigenesis associated with dual GSK3α/β inhibitors. BRD0705 has been investigated in mouse models for its therapeutic potential in diseases such as Acute Myeloid Leukemia (AML) and neurological disorders.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of BRD0705 in various mouse models.
| Dosage | Route of Administration | Frequency | Duration | Mouse Model | Key Findings | Reference |
| 30 mg/kg | Oral Gavage | Twice Daily | Not Specified | Acute Myeloid Leukemia (AML) model in NSG mice | Impaired leukemia initiation and prolonged survival. | [1][4] |
| 30 mg/kg | Intraperitoneal (IP) Injection | Once Daily | 5 consecutive days | Preclinical mouse model of CTNNB1 syndrome | Investigated for rescue of cognitive phenotypes. | [2] |
Pharmacokinetic and Toxicity Data: Based on available literature, detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and specific in vivo toxicity data (e.g., Maximum Tolerated Dose - MTD) for BRD0705 in mouse models are not extensively published. One study mentions a brain/plasma ratio of 0.16 and a favorable pharmacokinetic profile without providing specific values.[2] The primary safety advantage highlighted is its selectivity for GSK3α, which mitigates the risk of β-catenin accumulation.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the relevant signaling pathway for BRD0705 and a general experimental workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 1: Preparation and Administration of BRD0705 for Oral Gavage
This protocol is adapted from formulations used in AML mouse model studies.[1]
Materials:
-
BRD0705 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Formulation (to prepare a 5 mg/mL solution): The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline by volume.
Procedure:
-
Prepare Stock Solution: Weigh the required amount of BRD0705 and dissolve it in DMSO to create a concentrated stock solution. Sonication may be required to fully dissolve the compound.
-
Add Co-solvents: In a sterile tube, add the required volume of PEG300 to the DMSO stock solution. Mix thoroughly by vortexing.
-
Add Surfactant: Add the Tween 80 to the mixture and vortex again until the solution is clear and homogenous.
-
Final Dilution: Add the sterile saline to the mixture to achieve the final desired concentration and volume. Vortex thoroughly. The final solution should be clear. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.
-
Preparation for Dosing: It is recommended to prepare the working solution fresh on the day of use.
Administration:
-
Animal Handling: Gently restrain the mouse, ensuring it is secure but not distressed.
-
Dosage Calculation: Calculate the required volume for each mouse based on its body weight and the final concentration of the BRD0705 solution (e.g., for a 20g mouse and a 30 mg/kg dose of a 5 mg/mL solution, the volume would be 120 µL).
-
Gavage: Attach the gavage needle to the syringe containing the calculated dose. Carefully insert the needle into the mouse's esophagus and gently dispense the solution.
-
Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no immediate adverse reactions.
Protocol 2: Administration of BRD0705 via Intraperitoneal (IP) Injection
This protocol is based on studies investigating cognitive phenotypes.[2]
Materials:
-
Prepared BRD0705 solution (formulation may vary, ensure it is suitable for IP injection)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Injection Site: The injection should be administered in the lower quadrant of the abdomen, off the midline, to avoid puncturing the bladder or cecum.
-
Injection: Tilt the mouse slightly head-down. Insert the needle at a 15-30 degree angle and inject the solution into the peritoneal cavity.
-
Post-Injection Care: Return the mouse to its cage and monitor for any signs of distress.
Concluding Remarks
The selective GSK3α inhibitor BRD0705 has shown promise in preclinical mouse models. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize dosage, administration route, and schedule for each specific mouse model and experimental endpoint. Due to the limited publicly available data on the pharmacokinetics and toxicity of BRD0705, careful monitoring of animal health and pilot studies to determine tolerability are strongly recommended.
References
Application Notes and Protocols for BRD0705 Treatment in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A key therapeutic strategy in AML is the induction of differentiation of these leukemic blasts into mature myeloid cells. Glycogen synthase kinase-3 alpha (GSK3α) has been identified as a promising therapeutic target in AML. BRD0705 is a potent and selective inhibitor of GSK3α, demonstrating potential as a differentiation-inducing agent for AML. These application notes provide a comprehensive overview and detailed protocols for the treatment of AML cell lines with BRD0705.
Mechanism of Action
BRD0705 is a paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). It exhibits an 8-fold higher selectivity for GSK3α over GSK3β.[1] The primary mechanism of action of BRD0705 in AML cells is the induction of myeloid differentiation.[2] Notably, this induction of differentiation occurs without a significant increase in β-catenin stabilization, which is a potential concern with dual GSK3α/β inhibitors.[2] By selectively inhibiting GSK3α, BRD0705 promotes the differentiation of AML blasts and impairs their ability to form colonies, while having minimal effect on normal hematopoietic cells.[2]
Data Presentation
Kinase Inhibitory Activity of BRD0705
| Target | IC50 |
| GSK3α | 66 nM[1] |
| GSK3β | 515 nM[1] |
Effects of BRD0705 on AML Cell Lines
The following table summarizes the observed effects of BRD0705 on various AML cell lines. While the effects are consistently reported as concentration-dependent, specific quantitative data for IC50 values on cell viability, and precise percentages of apoptosis and differentiation are not uniformly available across published studies.
| Cell Line | Effect on Colony Formation | Observed Phenotype |
| MOLM13 | Impaired in a concentration-dependent manner[1] | Myeloid Differentiation[2] |
| TF-1 | Impaired in a concentration-dependent manner[1] | Myeloid Differentiation[2] |
| U937 | Impaired in a concentration-dependent manner[1] | Myeloid Differentiation[2] |
| MV4-11 | Impaired in a concentration-dependent manner[1] | Myeloid Differentiation[2] |
| HL-60 | Impaired in a concentration-dependent manner[1] | Myeloid Differentiation[2] |
| NB4 | Impaired in a concentration-dependent manner[1] | Myeloid Differentiation[2] |
Experimental Protocols
Cell Culture of AML Cell Lines
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly. Subculture the cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.
-
To subculture, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.
BRD0705 Treatment
Materials:
-
BRD0705 (stock solution in DMSO)
-
Complete cell culture medium
-
Multi-well plates (6, 12, or 24-well)
Protocol:
-
Prepare a stock solution of BRD0705 in DMSO (e.g., 10 mM). Store at -20°C.
-
Seed the AML cells in multi-well plates at the desired density (e.g., 2x10^5 cells/mL) in complete growth medium and allow them to acclimate for a few hours.
-
Prepare serial dilutions of BRD0705 from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 40 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the BRD0705 dilutions.
-
Add the diluted BRD0705 or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Colony Formation Assay
Materials:
-
MethoCult™ medium (or similar semi-solid medium)
-
IMDM
-
FBS
-
AML cells (treated and untreated)
-
35 mm culture dishes
-
100 mm culture dishes (for humidification)
-
Sterile water
Protocol:
-
Following treatment with BRD0705, harvest the AML cells and determine the viable cell count.
-
Prepare a cell suspension in IMDM with 2% FBS at a concentration of 1x10^4 cells/mL (this may need optimization depending on the cell line).
-
Add 300 µL of the cell suspension to 3 mL of MethoCult™ medium and vortex thoroughly.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™/cell mixture into the center of a 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
Place the 35 mm dish inside a 100 mm dish containing a small, open dish of sterile water to maintain humidity.
-
Incubate at 37°C and 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as a cluster of >40 cells) using an inverted microscope.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot for GSK3α Phosphorylation
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-GSK3α (Tyr279), anti-GSK3α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, harvest the cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK3α (Tyr279) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total GSK3α and a loading control (e.g., β-actin) to normalize the data.
Visualizations
References
Application Notes and Protocols for BRD0705 Administration in Animal Studies
Introduction
BRD0705 is a potent, first-in-class, and orally active inhibitor highly selective for Glycogen Synthase Kinase 3α (GSK3α) over its paralog GSK3β.[1][2][3] It demonstrates an IC50 of 66 nM for GSK3α, exhibiting approximately 8-fold greater selectivity compared to GSK3β (IC50 of 515 nM).[2] This paralog-selectivity is a key feature, as dual inhibition of both GSK3α and GSK3β is often associated with the stabilization of β-catenin, leading to potential mechanism-based toxicities and neoplastic concerns.[4][5] In contrast, BRD0705's selective inhibition of GSK3α does not lead to the stabilization or nuclear translocation of β-catenin at efficacious concentrations.[3]
These characteristics make BRD0705 a valuable research tool for dissecting the distinct biological roles of GSK3α and for therapeutic exploration in various disease models. In animal studies, BRD0705 has been investigated for its potential in treating acute myeloid leukemia (AML), neurological disorders like CTNNB1 syndrome and Fragile X syndrome, and in the field of stem cell biology.[4][6][7][8] It is noted to be brain permeable, an important characteristic for its use in neurological studies.[6]
Data Presentation: In Vivo Studies Summary
The following table summarizes quantitative data from various animal studies involving the administration of BRD0705.
| Animal Model | Indication/Research Area | Dosage | Route of Administration | Dosing Schedule | Key Outcome |
| NSG Mice | Acute Myeloid Leukemia (AML) | 30 mg/kg | Oral Gavage | Twice Daily | Impaired leukemia initiation and prolonged survival.[1][2][5] |
| Xenograft & Syngeneic Mouse Models | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Not Specified | Suppressed AML growth and extended survival with no apparent toxicity to normal hematopoietic cells.[4] |
| β-cat het Mice | CTNNB1 Syndrome | 30 mg/kg | Intraperitoneal (IP) | Daily for 5 days | Did not correct learning and memory deficits.[6] |
| Fragile X Syndrome (FXS) Mice | Fragile X Syndrome | Not Specified | Not Specified | Not Specified | Corrected excessive protein synthesis and ameliorated susceptibility to audiogenic seizures.[7] |
| Post-natal Day 10 Rats | Tau Phosphorylation | Not Specified | Not Specified | Not Specified | Used to assess the reduction of tau phosphorylation in a physiological setting.[9] |
Signaling Pathway and Experimental Workflow Visualizations
The diagrams below illustrate the mechanism of action of BRD0705 and a typical experimental workflow for in vivo studies.
Caption: BRD0705 selectively inhibits GSK3α, promoting AML cell differentiation without affecting β-catenin.
Caption: A typical workflow for conducting animal studies with BRD0705 from acclimatization to analysis.
Experimental Protocols
Protocol 1: Preparation of BRD0705 Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle for BRD0705 suitable for oral gavage or intraperitoneal injection.[1][2] It is recommended to prepare the working solution fresh on the day of use.[1]
Materials:
-
BRD0705 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of BRD0705 in DMSO. For example, to achieve a final concentration of 7.5 mg/mL in the vehicle, a 75 mg/mL stock in DMSO can be prepared.[1]
-
Vehicle Preparation (for a 1 mL final volume): a. In a sterile conical tube, add 400 µL of PEG300. b. Add 100 µL of the BRD0705 DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is clear.[1] c. Add 50 µL of Tween-80 and mix again until evenly distributed.[1] d. Add 450 µL of saline to bring the final volume to 1 mL.[1] e. Vortex the final solution until it is a clear, homogenous solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Final Concentration Check: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The final concentration of BRD0705 in this example is 7.5 mg/mL. Adjust the initial stock concentration as needed based on the required final dosage.
Protocol 2: Administration of BRD0705 in an AML Mouse Model
This protocol is based on studies using NSG mice to evaluate the efficacy of BRD0705 in treating Acute Myeloid Leukemia.[1][2]
Animal Model:
-
8-week-old male NOD scid gamma (NSG) mice.[1]
Procedure:
-
AML Cell Injection: Induce leukemia by injecting MLL-AF9 AML cells intravenously into the mice.[1]
-
Acclimatization and Grouping: Allow mice to recover and randomly assign them to a vehicle control group and a BRD0705 treatment group.
-
Drug Formulation: Prepare the BRD0705 formulation as described in Protocol 1 to achieve a dosing solution that can deliver 30 mg/kg in a suitable volume (e.g., 100-200 µL).
-
Administration:
-
Monitoring: Monitor mice daily for signs of distress, changes in body weight, and leukemia progression.
-
Endpoint: The primary endpoint is typically survival.[1][2] The study is concluded when mice meet pre-defined humane endpoint criteria. Survival data is then analyzed (e.g., using Kaplan-Meier curves).
Protocol 3: Administration of BRD0705 in a Neurological Mouse Model
This protocol is adapted from a study investigating cognitive phenotypes in a mouse model of CTNNB1 syndrome.[6]
Animal Model:
-
β-cat het mice (Ctnnb1+/-) and wild-type littermate controls, 6-10 weeks old.[6]
Procedure:
-
Grouping: Randomly assign β-cat het mice to a vehicle control group and a BRD0705 treatment group. Include a wild-type vehicle group for comparison.
-
Drug Formulation: Prepare the BRD0705 formulation as described in Protocol 1. The brain/plasma ratio of BRD0705 is reported as 0.16, and at a 30 mg/kg dose, the compound is present in the brain at a concentration above its IC50 for at least 4 hours.[6]
-
Administration:
-
Behavioral Testing: Conduct cognitive and behavioral tests (e.g., contextual fear conditioning) starting 1 hour after the final injection.[6]
-
Endpoint Analysis: Analyze behavioral data to assess cognitive function. Molecular analysis of brain tissue (e.g., hippocampus) can be performed to measure target engagement or downstream effects.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome | EMBO Molecular Medicine [link.springer.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunofluorescence Staining Following BRD0705 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunofluorescence (IF) analysis on cultured cells treated with BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). The information provided is intended to guide researchers in designing and executing experiments to investigate the cellular effects of BRD0705, particularly concerning protein localization and expression.
Introduction to BRD0705
BRD0705 is a small molecule inhibitor that exhibits high selectivity for GSK3α over its paralog GSK3β.[1][2] This selectivity is significant because dual inhibitors of GSK3α and GSK3β have been shown to stabilize β-catenin and activate the canonical Wnt signaling pathway, which can have undesired effects.[3][4] In contrast, BRD0705 has been demonstrated to induce differentiation and suppress stemness gene signatures in acute myeloid leukemia (AML) cells without significantly increasing β-catenin activity.[3][5] These characteristics make BRD0705 a valuable tool for studying the specific roles of GSK3α in various cellular processes and a potential therapeutic agent.
Data Presentation
Table 1: Properties of BRD0705
| Property | Value | Reference |
| Target | Glycogen Synthase Kinase 3α (GSK3α) | [1][2] |
| IC50 for GSK3α | 66 nM | [1][2] |
| Selectivity | ~8-fold selective for GSK3α over GSK3β | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor | [6] |
| Key Cellular Effects | Induces differentiation, impairs colony formation in AML cells | [1][3] |
| Effect on β-catenin | Does not stabilize or induce nuclear translocation of β-catenin | [3][5][6] |
Signaling Pathway of BRD0705
The primary mechanism of action for BRD0705 is the selective inhibition of GSK3α. This kinase is involved in a multitude of cellular signaling pathways. By inhibiting GSK3α, BRD0705 can modulate downstream signaling cascades that control processes like cell differentiation and proliferation. A key feature of BRD0705 is its ability to uncouple GSK3α inhibition from the activation of the canonical Wnt/β-catenin pathway.
Figure 1. BRD0705 selectively inhibits GSK3α, promoting differentiation and reducing stemness without activating β-catenin.
Experimental Protocols
This section details a generalized immunofluorescence protocol for assessing changes in protein localization or expression in cultured cells following treatment with BRD0705.
Experimental Workflow
Figure 2. General workflow for the immunofluorescence protocol after BRD0705 treatment.
Detailed Immunofluorescence Protocol
Materials and Reagents:
-
Cultured cells of interest
-
BRD0705 (and appropriate vehicle, e.g., DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1% to 0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the same species as the secondary antibody) in PBS
-
Primary antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated secondary antibody (diluted in Blocking Buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass slides and coverslips or chamber slides
-
Humidified chamber
-
Fluorescence microscope
Table 2: Step-by-Step Immunofluorescence Protocol
| Step | Procedure | Incubation Time | Incubation Temperature | Notes |
| 1. Cell Culture | Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to reach 50-70% confluency at the time of treatment. | Varies | 37°C | Proper cell density is crucial for imaging and analysis. |
| 2. BRD0705 Treatment | Treat cells with the desired concentration of BRD0705. Include a vehicle-only control. | Varies (e.g., 2-24 hours) | 37°C | The optimal concentration and duration of treatment should be determined empirically.[1] |
| 3. Rinsing | Gently aspirate the culture medium and rinse the cells twice with warm PBS.[7][8] | 2-5 minutes per rinse | Room Temperature | Be gentle to avoid detaching the cells. |
| 4. Fixation | Add 4% PFA to cover the cells and fix them.[7][9][10] | 10-20 minutes | Room Temperature | Formaldehyde is toxic; perform this step in a fume hood.[9] |
| 5. Rinsing | Aspirate the fixative and rinse the cells three times with PBS.[7][8][10] | 5 minutes per rinse | Room Temperature | Thorough rinsing is necessary to remove all traces of the fixative. |
| 6. Permeabilization | Add Permeabilization Buffer to the cells.[10][11] | 3-15 minutes | Room Temperature | This step is necessary for intracellular antigens. The concentration of Triton X-100 may need optimization. |
| 7. Rinsing | Aspirate the permeabilization buffer and rinse three times with PBS. | 5 minutes per rinse | Room Temperature | |
| 8. Blocking | Add Blocking Buffer to the cells to reduce non-specific antibody binding.[7][10] | 60 minutes | Room Temperature | |
| 9. Primary Antibody | Aspirate the blocking buffer and add the diluted primary antibody. | 1-2 hours or overnight | Room Temperature or 4°C | Incubate in a humidified chamber to prevent evaporation. Overnight incubation at 4°C may yield better results.[8] |
| 10. Rinsing | Aspirate the primary antibody solution and wash three times with PBS.[10][12] | 5 minutes per rinse | Room Temperature | |
| 11. Secondary Antibody | Add the diluted fluorophore-conjugated secondary antibody. | 1-2 hours | Room Temperature (in the dark) | Protect from light from this step onwards to prevent photobleaching.[10] |
| 12. Rinsing | Aspirate the secondary antibody solution and wash three times with PBS. | 5 minutes per rinse | Room Temperature (in the dark) | |
| 13. Counterstaining | If desired, incubate with a nuclear counterstain like DAPI. | 5-10 minutes | Room Temperature (in the dark) | |
| 14. Final Rinse | Perform a final rinse with PBS. | 5 minutes | Room Temperature (in the dark) | |
| 15. Mounting | Mount the coverslip onto a glass slide using antifade mounting medium.[9] | - | - | Avoid trapping air bubbles. |
| 16. Imaging | Image the slides using a fluorescence or confocal microscope. | - | - | Store slides at 4°C in the dark until imaging.[9] |
Potential Targets for Immunofluorescence after BRD0705 Treatment
Given that BRD0705 promotes differentiation and affects stemness programs in AML, potential protein targets for immunofluorescence analysis could include:
-
Differentiation markers: Proteins that are upregulated as cells differentiate along a specific lineage (e.g., CD11b, CD14 for myeloid differentiation).
-
Stemness markers: Proteins associated with a stem-like state (e.g., CD34, c-Kit).
-
GSK3α itself: To examine its subcellular localization, although this is not expected to change with an ATP-competitive inhibitor.
-
β-catenin: As a negative control to confirm that BRD0705 treatment does not lead to its nuclear accumulation, a hallmark of Wnt pathway activation.[5][6]
-
Downstream effectors of GSK3α: Proteins known to be phosphorylated by GSK3α, to investigate changes in their localization or expression.
These application notes provide a framework for utilizing immunofluorescence to study the effects of BRD0705. Researchers should optimize the protocol for their specific cell type, antibodies, and experimental questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSK3α: An Important Paralog in Neurodegenerative Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. biotium.com [biotium.com]
- 9. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. scbt.com [scbt.com]
Application Notes: Evaluating the Anti-Proliferative Effects of BRD0705 using a Colony Formation Assay
Introduction
BRD0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][3] It exhibits an IC50 of 66 nM for GSK3α, showing approximately 8-fold selectivity over its paralog GSK3β (IC50 of 515 nM).[1][2] This selectivity is significant because while the inhibition of both GSK3 paralogs can lead to deleterious effects and stabilization of β-catenin, selective inhibition of GSK3α with BRD0705 has been shown to be a promising therapeutic strategy, particularly in Acute Myeloid Leukemia (AML).[4][5]
In AML cells, BRD0705 induces myeloid differentiation, downregulates stemness gene signatures, and impairs colony formation without stabilizing β-catenin.[3][4][6][7] This makes the colony formation (or clonogenic) assay an ideal method for assessing the long-term cytostatic or cytotoxic effects of BRD0705 on cancer cells. This assay measures the ability of a single cell to undergo unlimited division and form a macroscopic colony, thereby providing a measure of reproductive integrity after treatment.[8][9]
These application notes provide a detailed protocol for utilizing BRD0705 in a colony formation assay to quantify its impact on the proliferative capacity of cancer cell lines.
Mechanism of Action of BRD0705 in AML
BRD0705's primary mechanism is the selective inhibition of GSK3α kinase activity.[4] Unlike dual GSK3α/β inhibitors that heavily influence the Wnt/β-catenin pathway, BRD0705's effects in AML are independent of β-catenin signaling.[4] This selective inhibition leads to the induction of differentiation transcriptional programs and a reduction in the self-renewal capacity of AML cells, ultimately impairing their ability to form colonies.[3][4]
Data Presentation
The following tables summarize the quantitative data regarding BRD0705's inhibitory activity and its effect on various cell lines as documented in the literature.
Table 1: Inhibitory Concentration of BRD0705
| Target | IC50 | Kd |
| GSK3α | 66 nM | 4.8 µM |
| GSK3β | 515 nM | - |
| Data sourced from MedchemExpress and TargetMol.[1][2] |
Table 2: Effect of BRD0705 on Colony Formation in AML Cell Lines
| Cell Line | Disease | Effect on Colony Formation |
| MOLM13 | AML | Impaired in a concentration-dependent manner |
| TF-1 | AML | Impaired in a concentration-dependent manner |
| U937 | AML | Impaired in a concentration-dependent manner |
| MV4-11 | AML | Impaired in a concentration-dependent manner |
| HL-60 | AML | Impaired in a concentration-dependent manner |
| NB4 | AML | Impaired in a concentration-dependent manner |
| BRD0705 has been shown to impair colony formation in all six tested AML cell lines.[1][2] |
Experimental Protocols
Overall Workflow of Colony Formation Assay
The general procedure involves seeding cells at a low density, treating them with BRD0705, allowing sufficient time for colonies to form, and then fixing, staining, and counting the resulting colonies.
Detailed Protocol
A. Materials
-
BRD0705 (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Appropriate cancer cell line (e.g., U937, MOLM13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation Solution: 100% Methanol (B129727), cold
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO₂)
B. Procedure
-
Preparation of BRD0705 Stock Solution:
-
Dissolve BRD0705 powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Cell Preparation:
-
Culture cells in complete medium until they reach 70-80% confluency (for adherent cells) or optimal density (for suspension cells).
-
Harvest the cells. For adherent cells, use Trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Perform a cell count and assess viability (e.g., using trypan blue). Ensure you have a single-cell suspension.
-
-
Cell Seeding:
-
Determine the appropriate number of cells to seed per well. This requires optimization for each cell line to ensure 50-150 visible colonies in the untreated control wells. This can range from 200 to 1,000 cells per well in a 6-well plate.
-
Seed the calculated number of cells into each well of the 6-well plates. For adherent cells, allow them to attach overnight. For suspension cells grown in semi-solid media (like methylcellulose), proceed directly to treatment.
-
-
BRD0705 Treatment:
-
The next day (for adherent cells), prepare serial dilutions of BRD0705 in complete medium from your stock solution. A suggested concentration range for initial experiments is 1 µM to 40 µM.[1][2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest BRD0705 treatment.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of BRD0705 or the vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 to 14 days. The exact duration depends on the doubling time of the cell line.
-
Do not disturb the plates during the initial days of incubation. Monitor colony growth in the control wells every few days. If necessary, carefully replace the medium every 3-4 days.[8]
-
-
Fixation and Staining:
-
Once colonies in the control well are visible to the naked eye (typically >50 cells), remove the medium from all wells.
-
Gently wash each well twice with PBS to remove any remaining medium and dead cells.
-
Add 1-2 mL of cold 100% methanol to each well to fix the colonies. Incubate for 10-15 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered. Incubate for 15-20 minutes at room temperature.[8]
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible against a clear background.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Once dry, scan or photograph the plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[9] Counting can be done manually or using software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction against the concentration of BRD0705 to generate a dose-response curve.
-
This protocol provides a robust framework for assessing the long-term anti-proliferative effects of the selective GSK3α inhibitor BRD0705. Optimization of cell seeding density and drug concentration range is recommended for each specific cell line to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK3α: An Important Paralog in Neurodegenerative Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD0705 | GSK3α inhibitor | CAS 2056261-41-5 | Buy BRD0705 from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes: Western Blot Analysis of GSK3α Phosphorylation Following BRD0705 Treatment
For Researchers, Scientists, and Drug Development Professionals
Principle and Background
Glycogen Synthase Kinase 3α (GSK3α) is a serine/threonine kinase implicated in various cellular processes, including cell differentiation, proliferation, and apoptosis. Its dysregulation is associated with several diseases, including acute myeloid leukemia (AML) and neurodegenerative disorders.[1][2] BRD0705 is a potent and orally active inhibitor that shows high selectivity for GSK3α over its paralog, GSK3β.[2][3][4] This selectivity is significant because dual inhibition of both GSK3α and GSK3β can lead to off-target effects related to the Wnt/β-catenin pathway.[2]
The activity of GSK3α is regulated by phosphorylation. Phosphorylation at Tyrosine 279 (Tyr279) is required for its full kinase activity (activating phosphorylation).[3][4] Conversely, phosphorylation at Serine 21 (Ser21) by upstream kinases, such as Akt, is inhibitory.[5][6]
BRD0705 is an ATP-competitive inhibitor that has been shown to impair the activating Tyr279 phosphorylation of GSK3α in a time- and concentration-dependent manner.[3][4] Therefore, a common method to verify the efficacy of BRD0705 in a cellular context is to perform a Western blot to measure the levels of phosphorylated GSK3α at Tyr279 (p-GSK3α Tyr279). A decrease in this signal upon treatment indicates successful target engagement and inhibition. This application note provides a detailed protocol for this purpose.
Data Presentation: BRD0705 Inhibitor Profile
The following table summarizes the quantitative data for BRD0705 based on published findings.
| Parameter | Value | Species/System | Reference |
| GSK3α IC50 | 66 nM | In vitro kinase assay | [3][4] |
| GSK3β IC50 | 515 nM | In vitro kinase assay | [3][4] |
| Selectivity | ~8-fold for GSK3α | In vitro kinase assay | [3][4] |
| Cellular IC50 (p-Tau Thr231) | 3.75 µM | HEK293T cells | [7][8][9] |
| Effective Concentration | 10 - 40 µM | U937 cells | [3][4] |
| Treatment Duration | 2 - 24 hours | U937 cells | [3][4] |
Signaling Pathway and Experimental Workflow
BRD0705-Mediated Inhibition of GSK3α Signaling
References
- 1. GSK3α: An Important Paralog in Neurodegenerative Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. Phospho-GSK-3α/β (Ser21/9) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 6. Phospho-GSK-3 alpha/beta (Ser21/9) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Formulation of BRD0705 for Oral Gavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM[1][2][3][4]. It exhibits approximately 8-fold selectivity for GSK3α over GSK3β (IC50 of 515 nM)[1][2][3][4]. This selectivity is significant as it may mitigate potential neoplastic concerns associated with the stabilization of β-catenin, a downstream effect of inhibiting both GSK3 isoforms[3][5][6]. BRD0705 has shown promise in preclinical studies, particularly in the context of acute myeloid leukemia (AML), where it impairs leukemia initiation and prolongs survival in mouse models[1][2]. These application notes provide detailed protocols for the in vivo formulation and oral gavage administration of BRD0705 to aid researchers in their preclinical investigations.
Physicochemical Properties
A summary of the key physicochemical properties of BRD0705 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H23N3O | [2][4] |
| Molecular Weight | 321.42 g/mol | [2][4] |
| CAS Number | 2056261-41-5 | [2][7] |
| Appearance | White to light yellow solid powder | [5] |
Solubility Data
The solubility of BRD0705 in various solvents and formulations is critical for preparing a stable and effective solution for in vivo studies. The following table summarizes the reported solubility data.
| Solvent/Formulation | Solubility | Reference |
| DMSO | ≥ 64 mg/mL (199.11 mM) | [3] |
| DMSO | 300 mg/mL (933.36 mM) (Sonication recommended) | [2] |
| Ethanol | ~64 mg/mL (~199.1 mM) | [5] |
| Water | Insoluble | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 7.5 mg/mL (23.33 mM) | [1][5] |
| 10% DMSO + 90% Corn Oil | ≥ 7.5 mg/mL (23.33 mM) | [1][4] |
| CMC-Na | ≥ 5 mg/mL (Homogeneous suspension) | [3] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation for Oral Gavage
This protocol is suitable for studies where a clear solution is preferred.
Materials:
-
BRD0705 powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of BRD0705 in DMSO. For example, to prepare a 75 mg/mL stock solution, dissolve 75 mg of BRD0705 in 1 mL of DMSO. Mix thoroughly by vortexing. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Prepare the vehicle solution. In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Prepare the final formulation. To the vehicle solution, add 100 µL of the 75 mg/mL BRD0705 stock solution in DMSO. Vortex thoroughly to ensure a homogenous mixture.
-
Add saline. Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex again to ensure a clear and uniform solution.
-
Final Concentration. This procedure yields a 7.5 mg/mL solution of BRD0705 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration. The freshly prepared solution should be used for oral gavage on the same day.[1]
Protocol 2: Oil-Based Formulation for Oral Gavage
This protocol provides an alternative formulation using corn oil, which may be suitable for longer-term studies.[1]
Materials:
-
BRD0705 powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of BRD0705 in DMSO. As in Protocol 1, prepare a stock solution of BRD0705 in DMSO (e.g., 75 mg/mL).
-
Prepare the final formulation. In a sterile tube, add 900 µL of corn oil.
-
Add the BRD0705 stock solution. Add 100 µL of the 75 mg/mL BRD0705 stock solution to the corn oil.
-
Mix thoroughly. Vortex the mixture vigorously to ensure a uniform and clear solution.
-
Final Concentration. This procedure yields a 7.5 mg/mL solution of BRD0705 in a vehicle of 10% DMSO and 90% Corn Oil.
-
Administration. This formulation should be prepared fresh for administration. If continuous dosing exceeds half a month, this protocol should be chosen carefully.[1]
In Vivo Dosing Information
The following table summarizes the dosing parameters from a reported in vivo study using BRD0705.
| Animal Model | Dosage | Administration Route | Frequency | Study Outcome | Reference |
| NSG mice (8-week-old male) | 30 mg/kg | Oral gavage | Twice daily | Impaired leukemia initiation and prolonged survival in AML models | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of BRD0705
BRD0705 is a selective inhibitor of GSK3α. Its mechanism of action involves the inhibition of GSK3α kinase activity, which has been shown to be independent of β-catenin signaling in certain contexts, such as promoting embryonic stem cell self-renewal[3][6][8]. In acute myeloid leukemia, inhibition of GSK3α by BRD0705 leads to myeloid differentiation and impairs colony formation[3][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BRD0705 | GSK3α inhibitor | CAS 2056261-41-5 | Buy BRD0705 from Supplier InvivoChem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GSK-3 inhibitor BRD0705, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 8. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3α: An Important Paralog in Neurodegenerative Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRD0705 solubility issues and solutions
Welcome to the technical support center for BRD0705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of BRD0705 in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility and use of BRD0705.
Q1: I am having trouble dissolving BRD0705 powder. What is the recommended solvent?
A1: BRD0705 is sparingly soluble in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. BRD0705 is highly soluble in DMSO, with a solubility of up to 300 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication is also recommended to aid dissolution.[1]
Q2: My BRD0705 is precipitating out of my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue due to the hydrophobic nature of BRD0705. To avoid this, it is crucial to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your cell culture medium. Ensure rapid and thorough mixing upon dilution to minimize precipitation. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: What is the best way to prepare BRD0705 for in vivo animal studies?
A3: Due to its low aqueous solubility, BRD0705 requires a specific formulation for in vivo administration. A commonly used vehicle for oral gavage or intraperitoneal injection consists of a co-solvent system. Several formulations have been reported to achieve a clear solution suitable for animal dosing.[3][4] Below are two validated protocols.
Experimental Protocols
Protocol 1: Preparation of BRD0705 Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of BRD0705 in DMSO.
Materials:
-
BRD0705 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of BRD0705 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[4]
Protocol 2: Formulation of BRD0705 for In Vivo Administration
Objective: To prepare a stable and injectable formulation of BRD0705 for animal studies.
Materials:
-
BRD0705
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Corn Oil
Procedure for Saline-Based Formulation:
-
Prepare a concentrated stock solution of BRD0705 in DMSO (e.g., 75 mg/mL).[3][4]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 10% DMSO and 40% PEG300 in the final volume.[1][3]
-
Add Tween 80 to the mixture and mix until clear. A typical final concentration is 5% Tween 80.[1][3]
-
Finally, add saline to reach the desired final volume and concentration. The remaining volume will be the saline component (e.g., 45%).[1][3]
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.[4]
Procedure for Corn Oil-Based Formulation:
-
Prepare a concentrated stock solution of BRD0705 in DMSO (e.g., 75 mg/mL).[3][4]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the DMSO solution and mix thoroughly until a clear solution is obtained. A common formulation is 10% DMSO and 90% corn oil.[3][4]
Data Presentation
BRD0705 Solubility Data
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 64 - 300 mg/mL[1][2][3] | 199.1 - 933.4 mM[3] | Sonication is recommended[1]. Use fresh DMSO as moisture can reduce solubility[2]. |
| Ethanol | ~64 mg/mL[3] | ~199.1 mM[3] | |
| Water | Insoluble[2] | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 7.5 mg/mL[3][4] | ≥ 23.33 mM[3][4] | Add solvents sequentially. A clear solution should be obtained. |
| 10% DMSO + 90% Corn Oil | ≥ 7.5 mg/mL[3][4] | ≥ 23.33 mM[3][4] | Add solvents sequentially. A clear solution should be obtained. |
| (Rac)-BRD0705 in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL[5] | ≥ 6.47 mM[5] | |
| This compound in 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[5] | ≥ 6.47 mM[5] | |
| This compound in 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL[5] | ≥ 6.47 mM[5] |
Visualizations
Signaling Pathway of BRD0705
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][4] It shows an 8-fold higher selectivity for GSK3α over its paralog GSK3β.[1][4] GSK3 is a key regulatory kinase in multiple signaling pathways. Notably, in the context of Acute Myeloid Leukemia (AML), BRD0705's inhibition of GSK3α promotes myeloid differentiation and impairs colony formation without stabilizing β-catenin, a common concern with dual GSK3α/β inhibitors.[2][3][6]
Caption: BRD0705 selectively inhibits GSK3α, promoting differentiation in AML.
Experimental Workflow for In Vivo Formulation
The following workflow outlines the sequential steps for preparing BRD0705 for in vivo studies using a saline-based vehicle.
Caption: Sequential workflow for preparing BRD0705 for in vivo experiments.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical flow to troubleshoot common solubility problems with BRD0705.
Caption: Troubleshooting flowchart for BRD0705 solubility issues.
References
- 1. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BRD0705 | GSK3α inhibitor | CAS 2056261-41-5 | Buy BRD0705 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing BRD0705 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BRD0705 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for BRD0705 in cell viability assays?
A1: Based on published studies, a good starting point for BRD0705 concentration in cell viability assays is between 1 µM and 40 µM. For acute myeloid leukemia (AML) cell lines like U937, concentrations ranging from 10 µM to 40 µM have been shown to impair colony formation in a concentration-dependent manner.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does BRD0705 affect cell viability?
A2: BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM.[1][2] By inhibiting GSK3α, BRD0705 can induce differentiation and impair colony formation in cancer cells, particularly in AML.[1][2] Its effect on cell viability is primarily cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing cells) at effective concentrations, and it has been shown to not affect normal hematopoietic cell growth. Importantly, unlike many GSK3 inhibitors, BRD0705's mechanism of action in AML does not involve the stabilization of β-catenin.
Q3: Which cell viability assay is most suitable for experiments with BRD0705?
A3: Several colorimetric and luminescent assays are suitable for assessing cell viability following BRD0705 treatment. The choice of assay depends on factors such as the cell type, experimental throughput, and the specific question being addressed. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A reliable and widely used colorimetric assay that measures metabolic activity.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation tetrazolium salt assay that is faster and has a soluble formazan (B1609692) product, simplifying the protocol.
-
CCK-8 (Cell Counting Kit-8): A highly sensitive colorimetric assay that uses a water-soluble tetrazolium salt, making it a one-step procedure suitable for high-throughput screening.
Q4: What is the typical incubation time for BRD0705 treatment in cell viability assays?
A4: Incubation times for BRD0705 treatment can vary depending on the cell line and the desired outcome. Studies have reported incubation times ranging from 2 to 24 hours to observe effects on GSK3α phosphorylation.[2] For cell viability and colony formation assays, longer incubation periods of 48 to 72 hours are common to allow for measurable changes in cell proliferation. A time-course experiment is recommended to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in viability assay | 1. Reagent contamination. 2. High cell seeding density. 3. Precipitation of BRD0705 at high concentrations. 4. Phenol (B47542) red in the culture medium interfering with colorimetric readings. | 1. Use sterile, fresh reagents. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment. 3. Visually inspect wells for precipitate. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Prepare fresh serial dilutions for each experiment. 4. Use phenol red-free medium for the assay. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. "Edge effect" in 96-well plates due to evaporation. 3. Inaccurate pipetting of BRD0705 or assay reagents. | 1. Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate pipettes regularly. Pre-wet pipette tips before dispensing. |
| No dose-dependent effect on cell viability | 1. The chosen cell line is resistant to GSK3α inhibition. 2. The concentration range of BRD0705 is too low. 3. The incubation time is too short. | 1. Confirm that the cell line expresses GSK3α. Consider using a positive control cell line known to be sensitive to GSK3α inhibition. 2. Test a broader range of BRD0705 concentrations, including higher concentrations (e.g., up to 100 µM), while monitoring for signs of cytotoxicity. 3. Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours). |
| Unexpected increase in cell viability at high concentrations | 1. Off-target effects of BRD0705 at high concentrations. 2. Compound precipitation leading to a lower effective concentration. | 1. Lower the concentration range to focus on the specific inhibitory effects on GSK3α. 2. Visually inspect for precipitation. Consider using a different solvent or formulation if solubility is an issue. |
Data Presentation
Table 1: Reported Concentrations of BRD0705 and their Effects
| Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference |
| U937 (AML) | 10 - 40 µM | 2 - 24 hours | Impaired GSK3α Tyr279 phosphorylation in a time- and concentration-dependent manner. | [2] |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 (AML) | Not specified (concentration-dependent) | Not specified | Impaired AML colony formation. | [1][2] |
| SIM-A9 (microglia) | Not specified | Not specified | Cell viability assessed using MTT assay. | [3] |
Note: Specific IC50 values for cytotoxicity of BRD0705 are not widely reported in the public domain. Researchers should determine the EC50 (half-maximal effective concentration) for their cell line of interest through dose-response experiments.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BRD0705 in complete culture medium. Replace the existing medium with the medium containing different concentrations of BRD0705. Include a vehicle control (e.g., DMSO at the same final concentration as the highest BRD0705 concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
MTS Cell Viability Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired period.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
CCK-8 Cell Viability Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired period.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow for optimizing BRD0705 concentration.
Caption: Simplified GSK3α signaling pathway and the inhibitory action of BRD0705.
References
BRD0705 toxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRD0705. The information focuses on addressing potential toxicity issues at high concentrations and providing guidance for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is BRD0705 and what is its primary mechanism of action?
BRD0705 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α). It exhibits approximately 8-fold selectivity for GSK3α over its paralog, GSK3β.[1][2] Its mechanism of action is the competitive inhibition of the ATP-binding site of GSK3α, which prevents the phosphorylation of downstream substrates.
Q2: At what concentrations does BRD0705 typically show efficacy?
The effective concentration of BRD0705 can vary depending on the cell type and experimental conditions. However, it generally shows potent inhibition of GSK3α with an IC50 value of approximately 66 nM in biochemical assays.[1][2] In cell-based assays, effective concentrations for observing phenotypic effects, such as impaired colony formation in Acute Myeloid Leukemia (AML) cell lines, are typically in the range of 10-40 μM.[1][2]
Q3: Is BRD0705 toxic at high concentrations?
Yes, evidence suggests that BRD0705 can exhibit toxicity at high concentrations. In one study, toxicity was observed at concentrations greater than 30 μM, which hindered the accurate determination of the IC50 value for GSK3β. While BRD0705 is highly selective for GSK3α at nanomolar concentrations, off-target effects and subsequent cytotoxicity can occur at higher micromolar concentrations.
Q4: What are the potential off-target effects of BRD0705 at high concentrations?
At higher concentrations, BRD0705 has been shown to inhibit other kinases, which may contribute to its toxic effects. The most notable off-targets are Cyclin-Dependent Kinases (CDKs).[1][2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, which could be a source of the observed toxicity at high concentrations of BRD0705.
Q5: How can I assess the toxicity of BRD0705 in my experiments?
Standard cell viability and cytotoxicity assays can be employed to assess the toxic effects of BRD0705. These include colorimetric assays like MTT and XTT, which measure metabolic activity, and fluorescence- or luminescence-based assays that measure membrane integrity or ATP levels. To investigate the mechanism of cell death, assays for apoptosis (e.g., Annexin V/Propidium Iodide staining) and cell cycle analysis (e.g., BrdU incorporation) are recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of cell death, even at concentrations expected to be non-toxic. | 1. High sensitivity of the cell line: Different cell lines can have varying sensitivities to kinase inhibitors. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve BRD0705 can be toxic to cells. 3. Compound degradation: Improper storage of BRD0705 may lead to degradation and the formation of toxic byproducts. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Store BRD0705 as recommended by the manufacturer, protected from light and moisture. |
| Inconsistent results between experiments. | 1. Variability in cell density: The initial number of cells seeded can influence the apparent toxicity of a compound. 2. Inconsistent incubation times: The duration of exposure to BRD0705 will affect the observed outcome. 3. Pipetting errors: Inaccurate dispensing of the compound or reagents can lead to variability. | 1. Ensure consistent cell seeding density across all experiments. 2. Maintain a consistent incubation time with BRD0705 for all experiments. 3. Use calibrated pipettes and follow good laboratory practices to minimize pipetting errors. |
| Observed phenotype is not consistent with GSK3α inhibition. | 1. Off-target effects: At high concentrations, BRD0705 may be inhibiting other kinases, leading to unexpected phenotypes. 2. Compensation by GSK3β: In some cellular contexts, GSK3β may compensate for the inhibition of GSK3α. | 1. Lower the concentration of BRD0705 to a more selective range. Consider using a structurally different GSK3α inhibitor as a control. 2. Investigate the role of GSK3β in your system, for example, by using a GSK3β-selective inhibitor or a dual GSK3α/β inhibitor. |
Quantitative Data Summary
| Parameter | Value | Reference |
| BRD0705 IC50 (GSK3α) | 66 nM | [1][2] |
| BRD0705 IC50 (GSK3β) | 515 nM | [1][2] |
| BRD0705 IC50 (CDK2) | 6.87 μM | [1][2] |
| BRD0705 IC50 (CDK3) | 9.74 μM | [1][2] |
| BRD0705 IC50 (CDK5) | 9.20 μM | [1][2] |
| Concentration with observed toxicity | > 30 μM |
Experimental Protocols
Protocol 1: Assessment of BRD0705 Cytotoxicity using Annexin V/Propidium Iodide Staining
This protocol is designed to differentiate between viable, apoptotic, and necrotic cells following treatment with BRD0705.
Materials:
-
Cells of interest (e.g., AML cell line like U937)
-
BRD0705
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a series of BRD0705 concentrations (e.g., 1, 5, 10, 20, 40 μM) in complete culture medium. Include a vehicle control (e.g., DMSO). Replace the medium in each well with the medium containing the appropriate BRD0705 concentration.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Wash with cold PBS.
-
For suspension cells, collect the cells by centrifugation. Wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol 2: Cell Cycle Analysis using BrdU Incorporation
This protocol assesses the effect of high concentrations of BRD0705 on cell cycle progression.
Materials:
-
Cells of interest
-
BRD0705
-
Complete cell culture medium
-
BrdU (5-bromo-2'-deoxyuridine)
-
FITC BrdU Flow Kit (containing anti-BrdU antibody, 7-AAD for DNA staining, and necessary buffers)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU to the culture medium at a final concentration of 10 μM.
-
Cell Harvesting: Harvest and wash the cells as described in Protocol 1.
-
Fixation and Permeabilization: Follow the fixation and permeabilization protocol provided with the FITC BrdU Flow Kit. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU in the DNA.
-
DNase Treatment: Treat the cells with DNase to partially unwind the DNA, allowing the anti-BrdU antibody to bind.
-
Staining:
-
Incubate the cells with the FITC-conjugated anti-BrdU antibody.
-
Stain the total DNA with 7-AAD.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on BrdU incorporation and total DNA content.
Visualizations
Caption: Simplified signaling pathways involving GSK3α and the inhibitory action of BRD0705.
Caption: General experimental workflow for assessing BRD0705 toxicity.
Caption: Troubleshooting logic for unexpected cell death in BRD0705 experiments.
References
why is my BRD0705 not showing GSK3α inhibition
Welcome to the technical support center for BRD0705. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro experiments. The following guides and FAQs will address specific problems to ensure the successful application of BRD0705 for GSK3α inhibition.
Frequently Asked Questions (FAQs)
Q1: What is BRD0705 and what is its primary mechanism of action?
BRD0705 is a potent and orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][3] It exhibits paralog-selective inhibition, meaning it is significantly more selective for GSK3α over its isoform, GSK3β.[1][4][5] The primary mechanism of action is the impairment of GSK3α autophosphorylation at Tyr279, which is a marker of its kinase activity.[1][2]
Q2: What are the typical IC50 values for BRD0705?
The inhibitory potency of BRD0705 varies between the two GSK3 paralogs:
This represents an approximately 8-fold selectivity for GSK3α.[1][5]
Q3: In which experimental systems has BRD0705 been shown to be effective?
BRD0705 has demonstrated activity in various cellular contexts, particularly in acute myeloid leukemia (AML) and stem cell research.[1][6] It has been shown to impair colony formation in multiple AML cell lines, including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4.[1][2][4] It also promotes the self-renewal of embryonic, epiblast, and neural stem cells.[6][7]
Q4: Does inhibition of GSK3α by BRD0705 affect the Wnt/β-catenin pathway?
Unlike pan-GSK3 inhibitors that target both isoforms and lead to the stabilization of β-catenin, the selective inhibition of GSK3α by BRD0705 has been shown to not stabilize β-catenin or activate the canonical Wnt signaling pathway.[3][6][8] This is a key feature of its selectivity.
Troubleshooting Guide: Why Am I Not Observing GSK3α Inhibition?
If you are not observing the expected inhibitory effect of BRD0705 in your biochemical or cell-based assay, several factors could be responsible. This guide provides a systematic approach to identify the root cause.
Category 1: Reagent Integrity and Handling
The quality, storage, and handling of the small molecule inhibitor are critical for its performance.
| Potential Issue | Explanation | Recommendation |
| Compound Solubility | BRD0705 is hydrophobic and may precipitate in aqueous solutions if not prepared correctly.[3][4] Improper dissolution leads to a lower effective concentration. | Ensure the compound is fully dissolved in 100% high-quality, anhydrous DMSO to make a concentrated stock.[2][3][4] Visually inspect the stock solution for any precipitate. When diluting into aqueous media for experiments, ensure the final DMSO concentration is compatible with your assay and does not cause compound precipitation. Sonication may aid dissolution.[2][5] |
| Compound Stability | The compound may degrade if stored improperly or subjected to multiple freeze-thaw cycles. While stable as a solid for years, solutions are less stable.[3][4] | Aliquot the DMSO stock solution into single-use volumes upon receipt to minimize freeze-thaw cycles.[3] Store stock solutions at -20°C or -80°C, protected from light.[1][3] Prepare fresh working dilutions in media for each experiment. |
| Concentration Accuracy | Errors in weighing, dilution calculations, or pipetting can lead to a final concentration that is too low to be effective. | Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes and ensure accurate measurements. |
Category 2: Experimental Protocol and Assay Conditions
The design of your assay is crucial for detecting kinase inhibition.
| Potential Issue | Explanation | Recommendation |
| Suboptimal Assay Format | Not all assay formats are equally sensitive or suitable for every kinase.[9] Luminescence or TR-FRET-based assays that measure ATP consumption (Kinase-Glo®) or ADP production (ADP-Glo™) are common for biochemical assays.[10][11] For cellular assays, Western blotting for phosphorylated substrates is a standard method. | For biochemical assays, ensure your assay format (e.g., ADP-Glo™, TR-FRET) is validated for GSK3α.[10][11] For cellular assays, Western blotting for pGSK3α (Tyr279) is the most direct readout of BRD0705 activity.[1][2] Alternatively, assess phosphorylation of a downstream substrate known to be regulated by GSK3α but not GSK3β in your cell type. |
| Incorrect Reagent Concentrations | In biochemical assays, the concentrations of kinase, substrate, and ATP are critical. If ATP concentration is too high, a competitive inhibitor like BRD0705 may appear less potent. | Optimize the concentrations of GSK3α enzyme and its substrate to ensure the reaction is in the linear range. Use an ATP concentration that is at or below the Km for ATP for GSK3α if possible, as this will increase the apparent potency of an ATP-competitive inhibitor. |
| Inappropriate Treatment Duration | In cellular assays, the effect of an inhibitor is time-dependent. Inhibition of phosphorylation can be rapid, but downstream effects may take longer. | Conduct a time-course experiment. BRD0705 has been shown to impair GSK3α phosphorylation in as little as 2 hours, with effects observed up to 24 hours.[1][2] Check for target engagement at earlier time points (e.g., 1-4 hours). |
| High DMSO Concentration | High concentrations of DMSO, the solvent for BRD0705, can inhibit kinase activity on its own, masking the specific effect of the inhibitor.[9] | Maintain a final DMSO concentration below 0.5% in your final assay volume, and ensure all wells, including controls, have the same final DMSO concentration. |
Category 3: Cellular Context and Target Biology
The biological characteristics of your model system are fundamental.
| Potential Issue | Explanation | Recommendation |
| Low GSK3α Expression | The cell line you are using may not express sufficient levels of GSK3α for an inhibitory effect to be easily measured. | Confirm GSK3α protein expression in your cell line via Western blot. Compare its expression level to a positive control cell line where BRD0705 has been shown to be effective (e.g., U937, MOLM13).[1] |
| Low Basal GSK3α Activity | GSK3α is typically constitutively active, but its activity can be modulated by upstream signaling pathways (e.g., PI3K/Akt).[12] If GSK3α is already largely inactive in your specific cell culture conditions, the effect of an inhibitor will be minimal. | Assess the basal activity of GSK3α in your cells by measuring the phosphorylation of a known substrate. Ensure cells are in a state where GSK3α is active (e.g., serum-starved for some pathways) before inhibitor treatment. |
| Redundancy with GSK3β | While BRD0705 is selective, GSK3α and GSK3β share many substrates. If the phenotype you are measuring is regulated by both isoforms, the inhibition of GSK3α alone may not be sufficient to produce a significant effect, as GSK3β activity may compensate. | Choose a readout that is as specific to GSK3α as possible. The most direct method is to measure the autophosphorylation of GSK3α itself (pTyr279).[1][2] If studying a downstream substrate, confirm it is primarily regulated by GSK3α in your system. Recent studies also suggest a complex regulatory interplay where inhibition of GSK3α might, in some contexts, increase GSK3β activity.[13] |
Data Presentation
BRD0705 Inhibitory Activity & Properties
| Parameter | Value | Reference(s) |
| Target | Glycogen Synthase Kinase 3α (GSK3α) | [1][3][4] |
| IC50 (GSK3α) | 66 nM | [1][3][5] |
| IC50 (GSK3β) | 515 nM | [1][3][5] |
| Binding Constant (Kd) for GSK3α | 4.8 µM | [1][2][5] |
| Selectivity (GSK3β/GSK3α) | ~8-fold | [1][2] |
| Solubility (DMSO) | ≥ 64 mg/mL (~199 mM) | [3] |
| Storage (Solid) | ≥ 4 years at -20°C | [3][4] |
| Storage (in DMSO) | 1 year at -80°C | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for Cellular GSK3α Target Engagement
This protocol describes how to assess the direct inhibition of GSK3α in a cellular context by measuring its autophosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U937 AML cells) at an appropriate density and allow them to adhere or recover overnight.
-
Prepare fresh working dilutions of BRD0705 in cell culture medium from a DMSO stock. A typical concentration range to test is 1 µM to 40 µM.[1][2] Include a DMSO-only vehicle control.
-
Treat cells for a specified duration (e.g., 2, 6, or 24 hours).[1][2]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-GSK3α (Tyr279) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading and assess total protein levels, strip the membrane and re-probe for total GSK3α and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis:
-
A dose-dependent decrease in the p-GSK3α (Tyr279) signal, normalized to total GSK3α, indicates successful target inhibition by BRD0705.
-
Protocol 2: General Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general workflow for an in-vitro kinase assay.
-
Reagent Preparation:
-
Prepare assay buffer (containing buffer salts, DTT, MgCl₂).
-
Dilute recombinant human GSK3α enzyme and a suitable peptide substrate to desired concentrations in the assay buffer.
-
Prepare a solution of ATP at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Prepare a serial dilution of BRD0705 in DMSO, then dilute further in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the BRD0705 dilution or DMSO vehicle control.
-
Add the GSK3α enzyme and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.[10]
-
-
Signal Detection (ADP-Glo™ Workflow):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[10]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified GSK3α signaling and point of inhibition by BRD0705.
Caption: A step-by-step workflow to diagnose issues with BRD0705 experiments.
Caption: Logical relationship between the observed problem and potential root causes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BRD0705 In Vivo Experiments
Welcome to the technical support center for BRD0705 in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully executing their in vivo studies using the selective GSK3α inhibitor, BRD0705.
Frequently Asked Questions (FAQs)
Q1: What is BRD0705 and what is its primary mechanism of action?
A1: BRD0705 is a potent and orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2] It exhibits paralog-selective inhibition, meaning it is significantly more selective for GSK3α over its close relative, GSK3β.[1][2] This selectivity is attributed to targeting a single amino acid difference in the ATP-binding domain of the two kinases.[3] The primary mechanism of action is the inhibition of GSK3α's kinase activity.[3][4]
Q2: What are the main research applications for BRD0705 in vivo?
A2: BRD0705 has been utilized in several in vivo research areas, including:
-
Acute Myeloid Leukemia (AML): In mouse models of AML, BRD0705 has been shown to impair leukemia initiation and prolong survival.[1][2][3] It promotes the differentiation of AML cells.[3]
-
Stem Cell Biology: It has been demonstrated to support the self-renewal of various stem cell types, such as mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs), often independent of the β-catenin signaling pathway.[4]
-
Neuroscience: Due to the role of GSK3 in neurological processes, selective inhibitors like BRD0705 are being investigated in preclinical models of neurological disorders. For instance, it has been used in a mouse model of CTNNB1 syndrome to assess the reversal of cognitive and motor phenotypes.[5]
Q3: How does the selectivity of BRD0705 for GSK3α over GSK3β impact experimental outcomes?
A3: The selectivity of BRD0705 is a key feature that can significantly influence experimental results. Unlike pan-GSK3 inhibitors that target both GSK3α and GSK3β and strongly activate β-catenin signaling, BRD0705's selective inhibition of GSK3α does not typically lead to the stabilization of β-catenin.[3][6] This is an important consideration for studies where the activation of the Wnt/β-catenin pathway could be a confounding factor. For example, in AML research, this selectivity allows for the study of GSK3α's role in differentiation without the pro-proliferative effects of β-catenin activation.[3]
Troubleshooting Guide
Issue 1: BRD0705 Precipitation in Formulation
Question: My BRD0705 solution is precipitating during preparation for oral gavage. How can I resolve this?
Answer: Precipitation is a common issue due to the hydrophobic nature of many small molecule inhibitors. Here are some steps to troubleshoot:
-
Vehicle Composition: Ensure you are using an appropriate vehicle. Two common formulations for BRD0705 are:
-
Order of Solvent Addition: The order in which you mix the solvents is critical. For the PEG-based formulation, first, dissolve BRD0705 in DMSO to create a stock solution. Then, sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is mixed thoroughly after each addition.[1]
-
Sonication and Heating: If precipitation persists, gentle heating and/or sonication can be used to aid dissolution.[1][2] Be cautious with temperature to avoid degradation of the compound.
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure its stability and solubility.[1]
Issue 2: Unexpected In Vivo Toxicity or Adverse Effects
Question: I am observing unexpected toxicity in my animal models at my target dose. What could be the cause?
Answer: While BRD0705 has been shown to be well-tolerated in some models with no apparent toxicity to normal hematopoietic cells[3], toxicity can arise from several factors:
-
Dose and Concentration: High concentrations of BRD0705 (>30 μM) have been noted to cause toxicity in vitro, which may translate to in vivo studies at high doses.[7] It is crucial to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause adverse effects. Ensure you have a vehicle-only control group to distinguish between compound and vehicle toxicity.
-
Off-Target Effects: Although BRD0705 is highly selective for GSK3α, at higher concentrations, it may inhibit other kinases.[2] The CDK family of kinases (CDK2, 3, and 5) are the next most potently inhibited, though at significantly higher concentrations than for GSK3α.[2] Consider potential off-target effects if you observe phenotypes inconsistent with GSK3α inhibition.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The exposure and metabolism of BRD0705 can vary between different animal strains and species. An understanding of the PK/PD profile in your model is essential for appropriate dose selection and scheduling.[5]
Issue 3: Lack of Efficacy or Inconsistent Results
Question: I am not observing the expected biological effect of BRD0705 in my in vivo experiments. What should I check?
Answer: A lack of efficacy can be due to several factors related to the compound, its administration, or the biological system:
-
Compound Stability and Potency: Ensure the integrity of your BRD0705 compound. Improper storage can lead to degradation. Stock solutions are typically stored at -20°C for up to one year or -80°C for up to two years.[1]
-
Bioavailability: BRD0705 is orally active[1][2], but its bioavailability can be influenced by the formulation and the physiological state of the animal (e.g., fed vs. fasted state). Ensure consistent administration protocols.
-
Dosing Regimen: The dosing frequency and amount should be sufficient to maintain a therapeutic concentration at the target site. For AML mouse models, a twice-daily oral gavage has been reported to be effective.[1][2] The timing of administration relative to the biological process being studied is also critical.
-
Target Engagement: It is crucial to verify that BRD0705 is reaching its target and inhibiting GSK3α in your model. This can be assessed by measuring the phosphorylation of downstream GSK3α substrates. For example, BRD0705 treatment has been shown to impair GSK3α Tyr279 phosphorylation without affecting GSK3β Tyr216 phosphorylation.[1]
-
Biological Context: The effect of GSK3α inhibition can be context-dependent. For instance, in embryonic stem cells, BRD0705 alone is not sufficient to maintain the undifferentiated state under serum-free, feeder-free conditions, highlighting the importance of the cellular environment.[4]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of BRD0705
| Target | Assay Type | Value | Reference |
| GSK3α | IC50 | 66 nM | [1][2] |
| GSK3β | IC50 | 515 nM | [1] |
| GSK3α | Kd | 4.8 µM | [1][2] |
| Selectivity | GSK3α vs GSK3β | ~8-fold | [1] |
| CDK2 | IC50 | 6.87 µM | [2] |
| CDK3 | IC50 | 9.74 µM | [2] |
| CDK5 | IC50 | 9.20 µM | [2] |
Table 2: Example In Vivo Dosing and Administration of BRD0705
| Animal Model | Disease/Application | Dosage | Administration Route | Frequency | Reference |
| NSG Mice | Acute Myeloid Leukemia (AML) | 30 mg/kg | Oral gavage | Twice daily | [1][2] |
| NSG Mice | Acute Myeloid Leukemia (AML) | 15 mg/kg, 30 mg/kg | Oral gavage | Not specified | [6] |
| Ctnnb1+/- Mice | CTNNB1 Syndrome | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of BRD0705 for Oral Gavage (PEG-based formulation)
This protocol is adapted from information provided by MedchemExpress and TargetMol.[1][2]
-
Prepare Stock Solution: Weigh the required amount of BRD0705 powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 75 mg/mL). Ensure it is fully dissolved. Sonication may be used to aid dissolution.[1]
-
Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution. Then, add 40% of the final volume as PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: To the DMSO/PEG300 mixture, add 5% of the final volume as Tween-80. Mix again until the solution is homogeneous and clear.
-
Add Saline: Finally, add 45% of the final volume as sterile saline. Mix thoroughly.
-
Final Check: The final solution should be clear. If any precipitation is observed, gentle warming or sonication can be attempted. This working solution should be prepared fresh daily.[1]
Example for a 1 mL final solution of 7.5 mg/mL:
-
Start with 100 µL of a 75 mg/mL BRD0705 in DMSO stock.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome | EMBO Molecular Medicine [link.springer.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: GSK3 Inhibition Strategies to Avoid β-Catenin Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycogen Synthase Kinase 3 (GSK3) inhibitors. The primary focus is on strategies to inhibit GSK3 while avoiding the activation of the canonical Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are using a GSK3 inhibitor to study its role in a non-Wnt pathway, but we are observing significant β-catenin accumulation. Why is this happening?
A1: This is a common on-target effect of most GSK3 inhibitors. GSK3 is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1][2] Most commercially available GSK3 inhibitors are ATP-competitive, meaning they block the ATP-binding pocket of the kinase. This prevents the phosphorylation of all GSK3 substrates, including β-catenin, leading to its stabilization, nuclear translocation, and activation of TCF/LEF-mediated transcription.[3]
Q2: How can we inhibit GSK3 without activating β-catenin?
A2: While challenging, here are a few strategies to consider:
-
Substrate-Competitive Inhibitors: Unlike ATP-competitive inhibitors, substrate-competitive inhibitors (SCIs) target the substrate-binding pocket of GSK3.[4] This can offer greater selectivity for inhibiting the phosphorylation of specific substrates over others. While more research is needed to develop truly β-catenin-sparing SCIs, this class of inhibitors holds the most promise for dissecting GSK3's functions.[5]
-
Isoform-Selective Inhibitors: GSK3 has two main isoforms, GSK3α and GSK3β. While both can regulate β-catenin, exploring inhibitors with selectivity for one isoform over the other might reveal differential effects on the Wnt pathway versus your pathway of interest. For example, BRD0705 is a GSK3α-selective inhibitor.[6]
-
Targeted Degradation (PROTACs): A newer approach is to develop Proteolysis Targeting Chimeras (PROTACs) that selectively degrade a specific GSK3 isoform, which might offer a more nuanced way to modulate GSK3 activity.
-
Careful Dose-Response and Time-Course Studies: In some cellular contexts, it may be possible to find a concentration and treatment duration of a less potent GSK3 inhibitor that is sufficient to affect your target of interest with minimal impact on β-catenin levels. This requires meticulous optimization.
Q3: What are the key differences between GSK3α and GSK3β in the context of β-catenin regulation?
A3: Both GSK3α and GSK3β are ubiquitously expressed and can phosphorylate β-catenin.[2] They are highly homologous within their kinase domains. However, they are encoded by different genes and may have some non-redundant functions. While both are implicated in β-catenin regulation, the specific cellular context and the relative expression levels of each isoform can influence the outcome of inhibition.
Q4: We are observing high levels of cytotoxicity with our GSK3 inhibitor. What are the possible causes and solutions?
A4: High cytotoxicity is a known issue with potent, broad-spectrum GSK3 inhibitors.
-
On-Target Toxicity: GSK3 is a critical regulator of numerous cellular processes, including metabolism, cell cycle, and apoptosis.[5][7] Complete inhibition of GSK3 can disrupt these essential functions, leading to cell death.
-
Off-Target Effects: High concentrations of any inhibitor can lead to off-target effects on other kinases or cellular components, contributing to toxicity.[7]
-
Solutions:
-
Perform a dose-response curve to determine the lowest effective concentration.
-
Reduce the treatment duration.
-
Ensure the use of a high-purity inhibitor from a reputable source.
-
Consider using a different GSK3 inhibitor with a distinct chemical scaffold.
-
Confirm that your cell line is not overly sensitive to GSK3 inhibition.
-
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Store the inhibitor according to the manufacturer's instructions (typically desiccated at -20°C or -80°C). Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability | Use cells within a consistent passage number range. Ensure similar cell confluency at the time of treatment. Use a single, quality-controlled batch of fetal bovine serum (FBS) for a series of experiments.[7] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity and minimize evaporation.[7] |
| Inconsistent Treatment Conditions | Ensure accurate and consistent inhibitor concentrations. Standardize incubation times and all cell handling procedures. |
Problem 2: No observable effect of the GSK3 inhibitor.
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | Verify the inhibitor's activity. If possible, perform an in vitro kinase assay. Purchase a fresh batch from a reputable supplier. |
| Low Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and endpoint. IC50 values can vary significantly between cell types. |
| Inactive GSK3 Pathway | Confirm that GSK3 is active in your cell model under basal conditions. GSK3 is often constitutively active, but its activity can be modulated by culture conditions.[7] |
| Suboptimal Endpoint Timing | The stabilization of downstream targets can be transient. Perform a time-course experiment to identify the optimal time point for your analysis.[7] |
| Poor Cell Permeability | While most common GSK3 inhibitors are cell-permeable, this can be a factor for novel compounds. |
Problem 3: Difficulty confirming target engagement (GSK3 inhibition) without directly measuring β-catenin.
| Possible Cause | Troubleshooting Steps |
| Lack of a suitable non-β-catenin biomarker | Assess the phosphorylation status of another direct GSK3 substrate. A common and reliable method is to perform a Western blot for phospho-Tau (e.g., at Ser396) in neuronal cells or phospho-glycogen synthase in other cell types. A decrease in the phosphorylated form of these substrates indicates GSK3 inhibition. |
| Antibody Issues | Ensure your primary antibodies for phospho-substrates are validated and specific. Use appropriate positive and negative controls. |
Quantitative Data Summary
The following table summarizes the in vitro IC50 values for several common GSK3 inhibitors. Note that these values can vary depending on the assay conditions.
| Inhibitor | Target(s) | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Notes |
| CHIR-99021 | GSK3α/β | 6.7 | 10 | Highly potent and selective ATP-competitive inhibitor. |
| LY2090314 | GSK3α/β | 1.5 | 0.9 | Potent and selective ATP-competitive inhibitor.[6] |
| SB-216763 | GSK3α/β | 34 | 9 | ATP-competitive inhibitor. |
| SB-415286 | GSK3α/β | 31 | 78 | ATP-competitive inhibitor.[1] |
| Tideglusib | GSK3β | - | 60 | Non-ATP competitive, irreversible inhibitor.[6] |
| BRD0705 | GSK3α | 66 | 515 | Isoform-selective inhibitor for GSK3α.[6] |
| Compound 4-4 | GSK3 | ~1-4 µM | ~1-4 µM | A novel substrate-competitive inhibitor.[4] |
| G4 | GSK3β | - | 640 | A novel inhibitor identified through machine learning.[1] |
Experimental Protocols
Protocol 1: Western Blot for β-Catenin Activation
This protocol allows for the detection of total β-catenin levels, which increase upon GSK3 inhibition.
-
Cell Lysis:
-
Treat cells with the GSK3 inhibitor and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., GAPDH or β-actin).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Subcellular Fractionation to Detect Nuclear β-Catenin
This protocol separates cytoplasmic and nuclear fractions to specifically assess the translocation of β-catenin to the nucleus.[8][9][10]
-
Cell Harvesting:
-
Treat and harvest cells as described in Protocol 1, Step 1.
-
Wash the cell pellet with ice-cold PBS.
-
-
Cytoplasmic Lysis:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Add a low concentration of a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) and vortex briefly.[9]
-
Centrifuge at a low speed (e.g., 720 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which is the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a nuclear extraction buffer (a high-salt buffer, e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Analysis:
-
Quantify the protein concentration of both fractions.
-
Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by Western blotting for β-catenin.
-
Probe for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.
-
Protocol 3: Luciferase Reporter Assay for β-Catenin Transcriptional Activity
This assay quantitatively measures the transcriptional activity of the β-catenin/TCF/LEF complex.[11][12]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Inhibitor Treatment:
-
After 24 hours, treat the transfected cells with the GSK3 inhibitor or vehicle control.
-
-
Cell Lysis:
-
After the desired treatment time (e.g., 16-24 hours), lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for assessing β-catenin activation.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 9. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. promegaconnections.com [promegaconnections.com]
Technical Support Center: BRD0705 and its Inactive Enantiomer Control, BRD5648
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BRD0705, a selective GSK3α inhibitor, and its inactive enantiomer, BRD5648, for robust experimental control.
Frequently Asked Questions (FAQs)
Q1: What are BRD0705 and BRD5648?
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). It is the (S)-enantiomer of the molecule. BRD5648 is the corresponding (R)-enantiomer and serves as an essential negative control for experiments involving BRD0705 as it is biologically inactive.[1][2][3] The use of such a stereoisomeric control is critical to ensure that the observed biological effects are due to the specific inhibition of the target and not off-target effects or the compound's chemical scaffold.
Q2: What is the primary mechanism of action for BRD0705?
BRD0705 selectively inhibits the kinase activity of GSK3α.[4][5] Notably, its inhibitory action in certain contexts, such as promoting stem cell self-renewal, appears to be independent of the canonical Wnt/β-catenin signaling pathway.[2] This is a key differentiator from many pan-GSK3 inhibitors that heavily influence β-catenin stability. In acute myeloid leukemia (AML) cells, BRD0705 has been shown to induce differentiation without stabilizing β-catenin.[4]
Q3: Why is it crucial to use BRD5648 as a control in my experiments?
Using an inactive enantiomer like BRD5648 as a control is a cornerstone of rigorous chemical probe experiments. It allows researchers to distinguish between the biological effects caused by the specific on-target activity of BRD0705 (GSK3α inhibition) and any potential off-target effects that might arise from the chemical structure of the compound itself. Any phenotype observed with BRD0705 but not with BRD5648 at the same concentration can be more confidently attributed to the inhibition of GSK3α.
Q4: What are the known applications of BRD0705?
BRD0705 has been utilized in several research areas, including:
-
Acute Myeloid Leukemia (AML): Studies have shown that BRD0705 can induce differentiation and impair colony formation in AML cell lines.[4]
-
Stem Cell Biology: BRD0705 has been demonstrated to promote the self-renewal of embryonic stem cells (ESCs) and other stem cell types.[2]
Data Presentation
Table 1: Comparative Activity of BRD0705 and BRD5648
| Compound | Enantiomer | Target | IC50 | Notes |
| BRD0705 | (S) | GSK3α | 66 nM[5] | Active enantiomer. Also shows 8-fold selectivity over GSK3β (IC50 = 515 nM).[5] |
| BRD5648 | (R) | GSK3α | Inactive[1][2][3] | Does not induce changes in enzyme phosphorylation or total β-catenin protein stabilization.[2] A specific IC50 value is not available in publicly accessible literature, underscoring its characterization as an inactive control. |
Experimental Protocols
Protocol 1: General Protocol for Cellular Assay using BRD0705 and BRD5648 as a Control
This protocol provides a general framework for assessing the cellular effects of BRD0705, incorporating the essential inactive enantiomer control.
1. Reagent Preparation:
- Prepare stock solutions of BRD0705 and BRD5648 in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store these stocks at -80°C.
- On the day of the experiment, thaw the stock solutions and prepare a series of working solutions by diluting the stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
2. Cell Culture and Seeding:
- Culture your cells of interest under standard conditions until they reach the desired confluency for the experiment.
- Seed the cells into multi-well plates at a density appropriate for your specific assay (e.g., proliferation, differentiation, or reporter assay). Allow the cells to adhere and recover overnight.
3. Compound Treatment:
- Prepare the following treatment groups:
- Vehicle control (cell culture medium with the same final concentration of DMSO as the compound-treated wells).
- BRD0705 at a range of concentrations.
- BRD5648 at the same range of concentrations as BRD0705.
- Remove the old medium from the cells and add the medium containing the vehicle, BRD0705, or BRD5648.
4. Incubation:
- Incubate the cells for the desired duration of the experiment. This will be dependent on the specific biological question being addressed.
5. Assay Readout:
- Perform the desired assay to measure the biological response. This could include:
- Proliferation/Viability Assays: (e.g., MTT, CellTiter-Glo®)
- Differentiation Assays: (e.g., flow cytometry for cell surface markers, morphological analysis)
- Western Blotting: To analyze changes in protein expression or phosphorylation status of downstream targets.
- qRT-PCR: To measure changes in gene expression.
- Reporter Assays: (e.g., luciferase reporter for specific signaling pathways)
6. Data Analysis:
- Analyze the data for each treatment group. A significant difference between the BRD0705-treated group and both the vehicle and BRD5648-treated groups would indicate that the observed effect is due to the specific inhibition of GSK3α.
Mandatory Visualizations
Caption: Logical workflow for using BRD0705 and its inactive control, BRD5648.
Caption: Simplified overview of GSK3α's position in major signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No difference observed between BRD0705 and BRD5648 treatment. | 1. Inactive Compound: BRD0705 may have degraded due to improper storage or handling. | 1. Ensure stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. Purchase a new vial of the compound if degradation is suspected. |
| 2. Incorrect Concentration: The concentration of BRD0705 used may be too low to elicit a biological response in your specific cell type or assay. | 2. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration. | |
| 3. Insensitive Assay: The chosen assay may not be sensitive enough to detect the effects of GSK3α inhibition. | 3. Consider using a more direct and sensitive readout for GSK3α activity, such as western blotting for a known downstream phospho-substrate. | |
| High background or off-target effects observed with both BRD0705 and BRD5648. | 1. Compound Cytotoxicity: At high concentrations, the chemical scaffold itself may be causing non-specific toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for both compounds. Use concentrations below the toxic threshold for your experiments. |
| 2. Solvent Effects: The concentration of the solvent (e.g., DMSO) may be too high. | 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). | |
| Variability between replicate experiments. | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or seeding density can lead to inconsistent results. | 1. Use cells within a consistent passage number range. Ensure uniform cell seeding and health across all experiments. |
| 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | 2. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Prepare master mixes of reagents to minimize pipetting variability between wells. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can alter compound concentrations. | 3. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
References
BRD0705 Paralog Selectivity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the paralog selectivity of BRD0705 in various assays. BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) over its paralog GSK3β.[1] This selectivity is crucial for elucidating the specific biological roles of GSK3α and for the development of targeted therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is BRD0705 and why is paralog selectivity important?
BRD0705 is a small molecule inhibitor that shows a preferential binding affinity and inhibitory activity towards GSK3α compared to its closely related paralog, GSK3β.[1] GSK3α and GSK3β share a high degree of sequence homology, particularly within their ATP-binding sites, making the development of paralog-selective inhibitors challenging. Ensuring selectivity is critical to accurately attribute biological effects to the inhibition of GSK3α alone, avoiding confounding results from the simultaneous inhibition of GSK3β.
Q2: What is the basis for BRD0705's selectivity for GSK3α?
The selectivity of BRD0705 for GSK3α is attributed to its ability to exploit a key amino acid difference within the kinase hinge region of the two paralogs. This "Asp-Glu switch" provides a structural basis for the rational design of paralog-selective inhibitors.
Q3: What are the typical in vitro potency and selectivity values for BRD0705?
The inhibitory potency of BRD0705 is typically determined through in vitro kinase assays. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values.
| Target | IC50 | Kd | Selectivity (over GSK3β) |
| GSK3α | 66 nM | 4.8 µM | ~8-fold |
| GSK3β | 515 nM | - |
Data sourced from MedchemExpress and TargetMol.[2][3]
Q4: How can I confirm the paralog selectivity of BRD0705 in my experiments?
Confirming paralog selectivity requires a multi-faceted approach employing a combination of biochemical and cellular assays. Key recommended assays include:
-
In Vitro Kinase Assays: Directly measure the inhibitory activity of BRD0705 against purified GSK3α and GSK3β enzymes.
-
Cellular Phosphorylation Assays: Assess the phosphorylation status of known GSK3α and GSK3β substrates within a cellular context using techniques like Western blotting.
-
Target Engagement Assays: Directly measure the binding of BRD0705 to GSK3α and GSK3β in live cells using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays.
Troubleshooting Guides
In Vitro Kinase Assays
Issue: High variability in IC50 values between experiments.
-
Possible Cause:
-
Inconsistent Reagent Preparation: Pipetting errors or variability in enzyme/substrate concentrations.
-
Compound Instability: Degradation of BRD0705 in the assay buffer.
-
ATP Concentration: Variations in ATP concentration can significantly impact the apparent potency of ATP-competitive inhibitors.
-
-
Troubleshooting Steps:
-
Use calibrated pipettes and prepare master mixes for reagents to ensure consistency.
-
Prepare fresh dilutions of BRD0705 for each experiment from a frozen stock.
-
Ensure the ATP concentration is consistent across all assays and ideally close to the Km value for the kinase.
-
Issue: No significant difference in inhibition between GSK3α and GSK3β.
-
Possible Cause:
-
Enzyme Quality: Poor quality or inactive enzyme preparations.
-
Assay Conditions: Suboptimal assay conditions (e.g., buffer composition, temperature) may mask selectivity.
-
Compound Concentration Range: The tested concentration range may be too high, leading to non-specific inhibition.
-
-
Troubleshooting Steps:
-
Verify the activity of your GSK3α and GSK3β enzyme preparations using a known non-selective inhibitor as a positive control.
-
Optimize assay buffer conditions (pH, salt concentration) for both enzymes.
-
Perform a wide dose-response curve, starting from low nanomolar concentrations, to accurately determine the IC50 for each paralog.
-
Cellular Assays (Western Blotting for Substrate Phosphorylation)
Issue: No change in the phosphorylation of the target substrate after BRD0705 treatment.
-
Possible Cause:
-
Poor Cell Permeability: BRD0705 may not be efficiently entering the cells.
-
Compound Degradation: Instability of BRD0705 in cell culture media.
-
Suboptimal Treatment Conditions: Insufficient incubation time or compound concentration.
-
Low Target Expression: The target substrate may not be expressed at a detectable level in the chosen cell line.
-
-
Troubleshooting Steps:
-
Confirm target engagement using a direct binding assay like CETSA.
-
Prepare fresh BRD0705 solutions for each experiment.
-
Perform a time-course and dose-response experiment to identify optimal treatment conditions.
-
Confirm the expression of your target substrate by Western blot before the experiment.
-
Issue: Inconsistent band intensities or high background on the Western blot.
-
Possible Cause:
-
Antibody Issues: Non-specific primary or secondary antibodies.
-
Blocking and Washing: Inadequate blocking or insufficient washing.
-
Sample Preparation: Presence of phosphatases in the cell lysate leading to dephosphorylation.
-
-
Troubleshooting Steps:
-
Validate the specificity of your phospho-specific antibody.
-
Optimize blocking conditions (e.g., using BSA instead of milk for phospho-antibodies) and increase the number and duration of wash steps.
-
Always include phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.
-
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift observed for GSK3α with BRD0705 treatment.
-
Possible Cause:
-
Insufficient Compound Concentration: The intracellular concentration of BRD0705 may be too low to induce a detectable thermal shift.
-
Suboptimal Heating Conditions: The temperature range and duration of heating may not be optimal for detecting stabilization.
-
Low Target Abundance: The endogenous levels of GSK3α may be too low for reliable detection by Western blot.
-
-
Troubleshooting Steps:
-
Increase the concentration of BRD0705 in the treatment step.
-
Optimize the temperature gradient and heating time in a pilot experiment.
-
Consider using a cell line that overexpresses GSK3α or a more sensitive detection method.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for GSK3α/β Selectivity
This protocol describes a luminescent kinase assay to determine the IC50 of BRD0705 for GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β (ensure high purity and activity)
-
GSK Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
BRD0705
-
ADP-Glo™ Kinase Assay Kit
-
White 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of BRD0705 in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
Enzyme and Substrate Preparation: Dilute GSK3α and GSK3β to the desired concentration in Kinase Assay Buffer. Prepare a master mix containing the GSK substrate peptide.
-
Assay Plate Setup: Add the diluted BRD0705 or vehicle (DMSO) to the assay plate. Add the enzyme solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and substrate to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each BRD0705 concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each paralog.
Protocol 2: Cellular Assay for GSK3α Phosphorylation (Western Blot)
This protocol details the detection of Tyr279 phosphorylation of GSK3α in cells treated with BRD0705. A lack of change in GSK3β Tyr216 phosphorylation indicates selectivity.[1]
Materials:
-
Cell line of interest (e.g., U937)
-
Complete cell culture medium
-
BRD0705
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-phospho-GSK3β (Tyr216), anti-total GSK3α, anti-total GSK3β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with various concentrations of BRD0705 or DMSO for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA in TBST).
-
Immunodetection: Incubate the membrane with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal.
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the binding of BRD0705 to GSK3α and GSK3β in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-GSK3α and NanoLuc®-GSK3β fusion vectors
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Tracer
-
BRD0705
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White 96-well assay plates
Procedure:
-
Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-fusion vector and seed into assay plates.
-
Compound and Tracer Addition: After 18-24 hours, add the NanoBRET™ tracer and varying concentrations of BRD0705 to the cells.
-
Incubation: Incubate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the BRET signal on a luminometer equipped with appropriate filters (450nm and 610nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the BRD0705 concentration and fit the data to determine the IC50 of target engagement for each paralog.
Visualizations
Caption: Workflow for assessing BRD0705 paralog selectivity.
Caption: BRD0705 selectively inhibits GSK3α signaling.
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
interpreting unexpected results with (Rac)-BRD0705
Welcome to the technical support center for (Rac)-BRD0705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Its primary mechanism of action is the inhibition of GSK3α's kinase activity. A key and often unexpected feature of BRD0705 is that its effects are independent of the canonical Wnt/β-catenin signaling pathway.[1] This is in contrast to many pan-GSK3 inhibitors, such as CHIR99021, which stabilize β-catenin.
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in two main research areas:
-
Stem Cell Biology: It promotes the self-renewal of various pluripotent stem cells (PSCs), including embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and formative pluripotent stem cells. It has also been shown to support the maintenance of neural stem cells.[1]
-
Oncology: In the context of acute myeloid leukemia (AML), BRD0705 has been shown to induce myeloid differentiation and impair colony formation in AML cell lines and primary patient cells, suggesting its potential as a therapeutic agent.[2][3]
Q3: What makes the β-catenin-independent mechanism of BRD0705 significant?
A3: The significance lies in its ability to uncouple GSK3α inhibition from the Wnt/β-catenin pathway. In many cell types, activation of the Wnt/β-catenin pathway can lead to unwanted proliferation and has been implicated in cancer. By avoiding β-catenin stabilization, BRD0705 allows for the investigation of GSK3α-specific functions without the confounding effects of Wnt pathway activation. This is particularly relevant in contexts where β-catenin activation is undesirable.[1][4]
Q4: Are there known off-target effects for this compound?
A4: While this compound is highly selective for GSK3α over its paralog GSK3β, at higher concentrations, it can inhibit other kinases. For instance, the cyclin-dependent kinases CDK2, CDK3, and CDK5 are inhibited at micromolar concentrations, which is significantly higher than its IC50 for GSK3α.[3] Researchers should be mindful of potential off-target effects when using high concentrations of the compound.
Troubleshooting Guide
This guide addresses specific unexpected results that researchers may encounter when using this compound.
Scenario 1: Inconsistent or No Effect on Stem Cell Self-Renewal
| Unexpected Result | Possible Cause | Troubleshooting Steps |
| Increased stem cell differentiation instead of self-renewal. | Suboptimal concentration of BRD0705: The effective concentration can be cell-line dependent. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a range from 100 nM to 10 µM. |
| Inappropriate culture conditions: BRD0705 alone may not be sufficient to maintain pluripotency under all conditions. | Ensure your basal media and supplements are appropriate for maintaining your specific stem cell type. Co-treatment with a tankyrase inhibitor like IWR1 has been shown to enhance the self-renewal effect of BRD0705.[1] | |
| Cell line-specific differences: The response to GSK3α inhibition can vary between different stem cell lines. | Verify the pluripotency state of your starting cell population using established markers. Consider testing a different stem cell line to confirm the observed phenotype. | |
| No observable effect on pluripotency or self-renewal. | Compound degradation: Improper storage or handling can lead to loss of activity. | Ensure the compound is stored correctly (typically at -20°C or -80°C). Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. |
| Low cell density: Stem cells often require a certain density for optimal growth and response to signaling molecules. | Optimize your seeding density. Refer to established protocols for your specific cell type. |
Scenario 2: Inconsistent or No Effect on AML Cell Differentiation
| Unexpected Result | Possible Cause | Troubleshooting Steps |
| No induction of myeloid differentiation in AML cells. | Cell line resistance: Not all AML cell lines may be sensitive to GSK3α inhibition-induced differentiation. | Test a panel of AML cell lines with different genetic backgrounds. The response may be dependent on the specific oncogenic drivers of the leukemia. |
| Incorrect readout for differentiation: The markers of differentiation may appear at different time points or may not be the ones you are assaying for. | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). Analyze a broader range of myeloid differentiation markers (e.g., CD11b, CD14, morphological changes by Wright-Giemsa stain). | |
| Insufficient concentration or duration of treatment: The effect may be dose and time-dependent. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing differentiation in your AML model. Concentrations in the range of 1-10 µM have been reported to be effective.[3] | |
| Increased AML cell proliferation. | Potential off-target effects at high concentrations: While unexpected, high concentrations of any small molecule can lead to non-specific effects. | Re-evaluate your working concentration. Ensure it is within the selective range for GSK3α inhibition. Perform a cell viability assay to assess cytotoxicity. |
| Misinterpretation of cellular morphology: Early stages of differentiation can sometimes be difficult to distinguish from proliferation. | Use specific functional assays for differentiation, such as the nitroblue tetrazolium (NBT) reduction assay, in addition to morphological assessment. |
Data Presentation
Table 1: Selectivity and Potency of this compound
| Target | IC50 |
| GSK3α | 66 nM |
| GSK3β | 515 nM |
| CDK2 | 6.87 µM |
| CDK3 | 9.74 µM |
| CDK5 | 9.20 µM |
Data compiled from publicly available sources.[3]
Experimental Protocols
Protocol 1: Stem Cell Self-Renewal Assay
Objective: To assess the effect of this compound on the self-renewal of mouse embryonic stem cells (mESCs).
Materials:
-
mESCs
-
DMEM supplemented with 15% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF.
-
This compound (stock solution in DMSO)
-
CHIR99021 (optional, as a positive control for β-catenin-dependent GSK3 inhibition)
-
Alkaline Phosphatase (AP) Staining Kit
-
Gelatin-coated tissue culture plates
Procedure:
-
Cell Seeding: Plate mESCs onto gelatin-coated plates at a clonal density (e.g., 500 cells/well of a 6-well plate).
-
Treatment: Add this compound to the culture medium at a final concentration range of 0.5 µM to 5 µM. Include a vehicle control (DMSO) and optionally, a CHIR99021 control (e.g., 3 µM).
-
Incubation: Culture the cells for 5-7 days, changing the medium with fresh compound every 2 days.
-
AP Staining: After the incubation period, wash the cells with PBS, fix them with 4% paraformaldehyde, and stain for AP activity according to the manufacturer's instructions.
-
Quantification: Count the number of AP-positive colonies in each well. Self-renewing colonies will be compact and stain bright red/purple.
Protocol 2: Western Blot for β-Catenin-Independence
Objective: To confirm that this compound does not stabilize β-catenin.
Materials:
-
Cells of interest (e.g., mESCs or a relevant cancer cell line)
-
This compound
-
CHIR99021 (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK3α (Tyr279), anti-GSK3α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound (e.g., 1 µM), CHIR99021 (e.g., 3 µM), and a vehicle control (DMSO) for a specified time (e.g., 3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Analysis: Compare the levels of total β-catenin and phosphorylated GSK3α between the different treatment groups. An increase in total β-catenin with CHIR99021 treatment but not with BRD0705 treatment would confirm the β-catenin-independent mechanism of BRD0705.
Mandatory Visualizations
Caption: Signaling pathways illustrating the β-catenin-independent mechanism of this compound.
Caption: Experimental workflows for assessing the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating BRD0705 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of BRD0705, a potent and paralog-selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). We will explore experimental approaches to confirm that BRD0705 interacts with its intended target in a cellular context and compare its performance with alternative GSK3 inhibitors.
Introduction to BRD0705
BRD0705 is a first-in-class small molecule inhibitor that demonstrates high selectivity for GSK3α over its paralog GSK3β.[1] This selectivity is significant because dual inhibition of both GSK3 paralogs can lead to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which has been associated with oncogenesis.[2][3] BRD0705 has been identified as a promising therapeutic agent in acute myeloid leukemia (AML) by inducing differentiation and impairing colony formation in AML cells without adversely affecting normal hematopoietic cells.[1][2]
Comparative Analysis of GSK3 Inhibitors
The efficacy and selectivity of BRD0705 can be benchmarked against other known GSK3 inhibitors with different selectivity profiles.
| Compound | Target(s) | IC50 (nM) | Key Characteristics |
| BRD0705 | GSK3α | 66 | Paralog-selective for GSK3α (8-fold vs GSK3β); does not stabilize β-catenin. [4][5] |
| BRD3731 | GSK3β | - | Paralog-selective for GSK3β; may stabilize β-catenin in some cell lines.[3] |
| AZ1080 | GSK3α/β | GSK3α: 3,180; GSK3β: 2,030 | Non-paralog selective.[6] |
| CHIR-99021 (Laduviglusib) | GSK3α/β | GSK3α: 10; GSK3β: 6.7 | Potent, non-selective dual inhibitor; potent activator of the Wnt/β-catenin pathway.[7] |
| BRD5648 | - | - | Negative control for BRD0705.[1] |
Experimental Validation of Target Engagement
Confirming that a compound interacts with its intended target within the complex cellular environment is a critical step in drug development. Several robust methods can be employed to validate the engagement of BRD0705 with GSK3α.
Phospho-protein Western Blotting
A direct method to assess the inhibition of a kinase is to measure the phosphorylation of its known substrates or its autophosphorylation. BRD0705 has been shown to impair the autophosphorylation of GSK3α at tyrosine 279 (Tyr279) in a dose- and time-dependent manner, without affecting the corresponding phosphorylation of GSK3β at tyrosine 216 (Tyr216).[4][8]
Experimental Protocol: Phospho-protein Western Blotting
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., U937 AML cells) to 70-80% confluency. Treat cells with varying concentrations of BRD0705 (e.g., 10-40 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 2-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phospho-GSK3α (Tyr279), total GSK3α, phospho-GSK3β (Tyr216), and total GSK3β. A loading control like β-actin or GAPDH should also be used.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells and tissue samples.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is more resistant to heat-induced denaturation.[9][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with BRD0705 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[9]
-
Detection: Analyze the amount of soluble GSK3α in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble GSK3α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BRD0705 indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a small molecule to a target protein in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This has been used to demonstrate that BRD0705 binds competitively at the ATP pocket of GSK3.[6]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transiently transfect cells (e.g., HEK293T) with a plasmid expressing a NanoLuc-GSK3α fusion protein.[6]
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add a NanoBRET™ Kinase Tracer and varying concentrations of BRD0705 to the cells.
-
BRET Measurement: Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of BRD0705 to determine the IC50 value for target engagement.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia. | Broad Institute [broadinstitute.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705 vs. BRD3731: A Comparative Guide to Paralog-Selective GSK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] In mammals, GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β, which share 98% identity in their catalytic domains.[2] Despite this similarity, genetic studies have suggested distinct roles for each paralog, making the development of selective inhibitors a key objective for therapeutic intervention in various diseases, including acute myeloid leukemia (AML) and neurological disorders.[3]
This guide provides a comprehensive comparison of two paralog-selective GSK3 inhibitors: BRD0705, a selective inhibitor of GSK3α, and BRD3731, a selective inhibitor of GSK3β.[3] The development of these compounds was made possible by exploiting a single amino acid difference within the ATP-binding site of the two isoforms.[3]
Performance and Specificity
The inhibitory activity and selectivity of BRD0705 and BRD3731 have been characterized through in vitro kinase assays. The data clearly demonstrates the paralog-selective nature of these compounds.
| Compound | Target | IC50 (nM) | Selectivity |
| BRD0705 | GSK3α | 66[4][5] | 8-fold vs. GSK3β[5] |
| GSK3β | 515[4][5] | ||
| BRD3731 | GSK3α | 215[6][7] | 14-fold vs. GSK3α[6] |
| GSK3β | 15[6][7] |
Table 1: Inhibitory Potency and Selectivity of BRD0705 and BRD3731. IC50 values represent the half-maximal inhibitory concentration.
Differential Effects on Cellular Pathways
A key signaling pathway regulated by GSK3 is the Wnt/β-catenin pathway. Inhibition of GSK3β is known to stabilize β-catenin, leading to its accumulation and the activation of downstream target genes. This can have pro-oncogenic effects in certain contexts.[3] In contrast, selective inhibition of GSK3α has been shown to be a potential therapeutic strategy for AML without promoting β-catenin stabilization.[3]
The differential effects of BRD0705 and BRD3731 on β-catenin signaling and their impact on AML cell proliferation have been investigated.
| Compound | Effect on β-catenin Stabilization in AML cells | Effect on AML Colony Formation |
| BRD0705 | Does not stabilize β-catenin[3] | Impairs colony formation in a concentration-dependent manner in MOLM13, TF-1, U937, MV4-11, HL-60, and NB4 cell lines.[5][8] |
| BRD3731 | Stabilizes β-catenin in a subset of AML cell lines[3] | Inconsistent effects: impairs colony formation in TF-1 cells, but increases it in the MV4-11 cell line.[5][8] |
Table 2: Cellular Effects of BRD0705 and BRD3731 in Acute Myeloid Leukemia (AML) Models.
Signaling Pathway Context
GSK3 is a critical node in multiple signaling pathways. Its activity is regulated by upstream signals, and it, in turn, phosphorylates a wide array of downstream substrates, influencing their activity and stability. The diagram below illustrates a simplified overview of the canonical Wnt/β-catenin signaling pathway, which is differentially affected by BRD0705 and BRD3731.
Figure 1: Simplified Wnt/β-catenin Signaling Pathway. In the absence of a Wnt signal, GSK3 is part of a destruction complex that phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits this complex, leading to β-catenin accumulation and target gene expression. BRD3731, by inhibiting GSK3β, mimics Wnt signaling, while BRD0705's inhibition of GSK3α does not have the same effect on β-catenin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to characterize BRD0705 and BRD3731.
In Vitro Kinase Assay
This assay is used to determine the potency of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
GSK3 substrate (e.g., a synthetic peptide)
-
Test compounds (BRD0705, BRD3731) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activity of the canonical Wnt/β-catenin signaling pathway.
-
Reagents and Materials:
-
HEK293T cells or other suitable cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds (BRD0705, BRD3731)
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
-
Procedure:
-
Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
The fold change in luciferase activity relative to the vehicle control indicates the effect of the compound on Wnt/β-catenin signaling.
-
AML Colony Formation Assay
This assay assesses the ability of single cancer cells to proliferate and form colonies, a measure of their self-renewal capacity.
-
Reagents and Materials:
-
AML cell lines (e.g., MOLM13, MV4-11, TF-1)
-
Complete culture medium for the specific cell line
-
MethoCult™ medium (e.g., H4434, STEMCELL Technologies) or similar semi-solid medium
-
Test compounds (BRD0705, BRD3731)
-
35 mm culture dishes
-
Humidified incubator at 37°C with 5% CO₂
-
-
Procedure:
-
Harvest AML cells and perform a viable cell count.
-
Resuspend the cells in complete culture medium containing the desired concentrations of the test compounds or vehicle control.
-
Mix the cell suspension with the MethoCult™ medium to achieve a final cell density of, for example, 500-1000 cells per 35 mm dish.
-
Plate 1.1 mL of the cell/MethoCult™ mixture into each 35 mm dish, ensuring even distribution without bubbles.
-
Incubate the dishes in a humidified incubator for 10-14 days.
-
Count the number of colonies (defined as clusters of >40 cells) in each dish using an inverted microscope.
-
The results are expressed as the number of colonies formed in the presence of the compound relative to the vehicle control.
-
Experimental Workflow
The following diagram outlines the logical flow of experiments to compare the effects of BRD0705 and BRD3731 on GSK3 inhibition.
Figure 2: Experimental Workflow. A logical progression from biochemical characterization to cell-based functional assays is essential for comparing paralog-selective inhibitors.
Conclusion
BRD0705 and BRD3731 are valuable research tools for dissecting the distinct biological roles of GSK3α and GSK3β. Their high selectivity allows for the targeted inhibition of each paralog, which has revealed important differences in their downstream signaling and cellular effects, particularly in the context of AML. The data presented in this guide highlights the potential of selective GSK3α inhibition as a therapeutic strategy that avoids the potential liabilities associated with β-catenin stabilization. The provided experimental protocols offer a foundation for researchers to further investigate the activities of these and other GSK3 inhibitors.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to BRD0705 and CHIR99021 for Acute Myeloid Leukemia (AML) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent glycogen (B147801) synthase kinase 3 (GSK3) inhibitors, BRD0705 and CHIR99021, with a focus on their application in the treatment of Acute Myeloid Leukemia (AML). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
Introduction
Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that has emerged as a promising therapeutic target in AML.[1] Inhibition of GSK3 has been shown to induce differentiation and impair the growth of leukemic cells.[2] BRD0705 and CHIR99021 are two widely studied GSK3 inhibitors, each with distinct selectivity profiles and mechanisms of action, making a direct comparison crucial for researchers in the field.
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between BRD0705 and CHIR99021 lies in their selectivity for the two GSK3 isoforms, GSK3α and GSK3β. This difference in selectivity has profound implications for their downstream signaling effects, particularly concerning the Wnt/β-catenin pathway, a critical signaling cascade in both normal hematopoiesis and leukemogenesis.[3]
CHIR99021: The Potent Dual Inhibitor
CHIR99021 is a potent and highly selective ATP-competitive inhibitor of both GSK3α and GSK3β.[4] By inhibiting both isoforms, CHIR99021 effectively blocks the phosphorylation of β-catenin by the "destruction complex," leading to the stabilization and nuclear accumulation of β-catenin.[5] This, in turn, activates the canonical Wnt signaling pathway. While GSK3 inhibition can have anti-leukemic effects, the sustained activation of the Wnt pathway is a potential concern due to its association with the maintenance of leukemia stem cells.[5]
BRD0705: The Paralog-Selective Alternative
In contrast, BRD0705 is a paralog-selective inhibitor with a significantly higher potency for GSK3α over GSK3β.[6] This selectivity is a key therapeutic advantage in the context of AML. Studies have shown that the anti-leukemic effects of BRD0705, such as the induction of myeloid differentiation, occur without the stabilization of β-catenin.[7] This suggests that BRD0705's therapeutic window may be wider, mitigating the potential pro-leukemogenic effects associated with broad Wnt pathway activation.[7] The specific inhibition of GSK3α has been identified as a promising therapeutic strategy for AML.[8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for BRD0705 and CHIR99021, providing a direct comparison of their potency and efficacy.
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity (β vs α) |
| BRD0705 | GSK3α | 66 nM[6] | 515 nM[6] | ~8-fold |
| CHIR99021 | GSK3α/β | ~10 nM[4] | ~6.7 nM[4] | Non-selective |
Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentrations (IC50) of BRD0705 and CHIR99021 against the two GSK3 isoforms.
| Compound | Cell Line(s) | Assay | Observed Effect | Concentration/Dosage |
| BRD0705 | MOLM13, TF-1, U937, MV4-11, HL-60, NB4[6] | Colony Formation | Impaired colony formation in a concentration-dependent manner[6] | 10-40 µM[6] |
| BRD0705 | U937[6] | Western Blot | Impaired GSK3α Tyr279 phosphorylation without affecting GSK3β Tyr216 phosphorylation[6] | 10-40 µM[6] |
| BRD0705 | AML mouse models[6] | In Vivo Efficacy | Impaired leukemia initiation and prolonged survival[6] | 30 mg/kg (oral gavage, twice daily)[6] |
| CHIR99021 | HEL, K562[5] | Western Blot | Increased nuclear localization of β-catenin[5] | Not specified |
| GSK3 Inhibitors (general) | Various AML cell lines[2] | Differentiation Assays | Induction of AML cell differentiation[2] | Not specified |
Table 2: Preclinical Efficacy in AML Models. This table summarizes the reported effects of BRD0705 and general GSK3 inhibition in various AML cell lines and in vivo models.
Signaling Pathways
The differential selectivity of BRD0705 and CHIR99021 leads to distinct effects on downstream signaling pathways.
Figure 1: Comparative Signaling Pathways. This diagram illustrates the distinct mechanisms of action of CHIR99021 and BRD0705. CHIR99021 broadly inhibits GSK3α and GSK3β, leading to Wnt/β-catenin pathway activation. In contrast, BRD0705 selectively inhibits GSK3α, promoting myeloid differentiation without stabilizing β-catenin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.
Figure 2: Colony Formation Assay Workflow. This diagram outlines the key steps in performing a colony formation assay to evaluate the effects of BRD0705 and CHIR99021 on AML cell self-renewal.
Protocol:
-
Cell Preparation: Culture AML cells to mid-log phase.
-
Treatment: Treat cells with a dose range of BRD0705, CHIR99021, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Plating: Mix treated cells with a methylcellulose-based medium (e.g., MethoCult™) at a low density (e.g., 500-1000 cells/plate).
-
Incubation: Plate the cell suspension in 35 mm dishes and incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: After the incubation period, count colonies containing more than 50 cells using a microscope.
-
Data Analysis: Compare the number and size of colonies in the treated groups to the vehicle control group.
Myeloid Differentiation Assay (NBT Reduction)
This assay measures the functional differentiation of myeloid cells by assessing their ability to produce superoxide (B77818) radicals, which reduce nitroblue tetrazolium (NBT) to a blue formazan (B1609692) precipitate.
Protocol:
-
Cell Culture and Treatment: Culture AML cells (e.g., HL-60) and treat with BRD0705, CHIR99021, a positive control (e.g., all-trans retinoic acid), or a vehicle control for 72-96 hours.
-
NBT Solution Preparation: Prepare a solution of 1 mg/mL NBT in phosphate-buffered saline (PBS) with 200 nM phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Incubation: Resuspend treated cells in the NBT solution and incubate at 37°C for 20-30 minutes.
-
Quantification: Count the number of blue-black formazan-positive cells out of at least 200 cells using a light microscope.
-
Data Analysis: Calculate the percentage of differentiated cells for each treatment condition.
Western Blot for GSK3 Phosphorylation and β-catenin
This technique is used to detect changes in the phosphorylation status of GSK3 and the protein levels of β-catenin.
Figure 3: Western Blot Workflow. This diagram provides a step-by-step overview of the western blotting procedure to analyze protein expression and phosphorylation.
Protocol:
-
Cell Lysis: After treatment with BRD0705, CHIR99021, or vehicle, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GSK3α (Tyr279), phospho-GSK3β (Tyr216), total GSK3α/β, β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
BRD0705 and CHIR99021 represent two distinct strategies for targeting GSK3 in AML. CHIR99021, as a potent dual inhibitor, offers a tool for studying the broad consequences of GSK3 inhibition and Wnt pathway activation. However, its clinical translation may be hampered by concerns over sustained Wnt signaling. BRD0705, with its selective inhibition of GSK3α, presents a more targeted therapeutic approach. Its ability to induce myeloid differentiation in AML cells without stabilizing β-catenin makes it a compelling candidate for further preclinical and clinical investigation. This guide provides the foundational information and methodologies for researchers to critically evaluate and utilize these compounds in the ongoing effort to develop more effective therapies for AML.
References
- 1. Aberrant GSK3β nuclear localization promotes AML growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between β-catenin and WT1 signaling activity in acute myeloid leukemia | Haematologica [haematologica.org]
- 6. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
A Comparative Guide to BRD0705 and Lithium for Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Fragile X Syndrome (FXS), the leading monogenic cause of inherited intellectual disability and autism spectrum disorder, is characterized by the silencing of the FMR1 gene and subsequent loss of the Fragile X Mental Retardation Protein (FMRP).[1][2][3] This absence disrupts synaptic plasticity and protein synthesis, leading to the core symptoms of the disorder.[3] Therapeutic development for FXS has largely focused on modulating the signaling pathways dysregulated by the loss of FMRP. Two compounds that have garnered significant attention in preclinical and, for lithium, clinical studies are BRD0705 and lithium.
This guide provides an objective comparison of BRD0705 and lithium, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways to aid researchers in their study of FXS therapeutics.
Mechanism of Action: A Tale of Two Isoforms
Both BRD0705 and lithium target Glycogen Synthase Kinase 3 (GSK3), a key enzyme implicated in the pathophysiology of FXS.[4][5][6] However, their mechanisms diverge in their selectivity for the two GSK3 isoforms, GSK3α and GSK3β.
Lithium acts as a non-selective inhibitor of GSK3, affecting both GSK3α and GSK3β.[5][7] Its therapeutic effects in FXS models are largely attributed to the inhibition of overactive GSK3.[2][5] This overactivity is thought to contribute to many of the cellular and behavioral phenotypes of the disorder.[2][5]
BRD0705 , in contrast, is a potent and paralog-selective inhibitor of GSK3α.[8][9][10] This selectivity is significant because pan-inhibition of GSK3 can lead to the accumulation of β-catenin, a protein associated with an increased risk of cancerous cell proliferation.[9][11] By specifically targeting GSK3α, BRD0705 is designed to achieve therapeutic benefits while avoiding the potential off-target effects associated with GSK3β inhibition.[9][11]
Preclinical Efficacy: A Head-to-Head Look at the Data
Both compounds have demonstrated the ability to rescue various FXS-related phenotypes in animal models, primarily the Fmr1 knockout (KO) mouse. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro and In Vivo Potency
| Compound | Target | IC50 | Kd | Notes |
| BRD0705 | GSK3α | 66 nM[10][12][13] | 4.8 µM[10][12][13] | Orally bioactive and shows 8-fold selectivity for GSK3α over GSK3β (IC50 of 515 nM).[12][13][14] |
| Lithium | GSK3 (non-selective) | Not typically measured in this context. | Not applicable. | Therapeutic effects in humans are achieved at serum concentrations of 0.8–1.2 mEq/L.[1][2] |
Table 2: Rescue of Fragile X Phenotypes in Fmr1 KO Mice
| Phenotype | BRD0705 | Lithium | Key Findings |
| Audiogenic Seizures | ✔ | ✔ | A single 30 mg/kg injection of BRD0705 normalizes audiogenic seizure susceptibility.[15] Lithium also reduces the incidence of audiogenic seizures.[5][16] |
| Excess Protein Synthesis | ✔ | ✔ | BRD0705 significantly lowers synaptic protein synthesis back to normal levels.[9][11] Chronic lithium treatment also normalizes protein synthesis.[1] |
| Cognitive Deficits | ✔ | ✔ | BRD0705 corrects memory deficits.[9][11] Lithium treatment, both in adolescent and adult mice, abolishes cognitive impairments in various tasks.[7][17] |
| Hyperactivity | ✔ | ✔ | BRD0705 did not induce excess locomotion seen with some mGluR5 modulators.[9] Lithium treatment ameliorates hyperactivity.[16][18] |
| Social Interaction Deficits | Not extensively reported | ✔ | Lithium reverses impaired social interaction.[16][18] |
| Dendritic Spine Abnormalities | Not extensively reported | ✔ | Lithium treatment partially normalizes dendritic spine morphology.[16][18] |
| Neuronal Hyperexcitability | ✔ | Not extensively reported | BRD0705 decreases excess firing of nerve cells in the cerebral cortex.[9] |
Signaling Pathways in Fragile X Syndrome
The "mGluR theory" of FXS posits that the absence of FMRP leads to exaggerated signaling downstream of metabotropic glutamate (B1630785) receptor 5 (mGluR5), resulting in increased protein synthesis and other synaptic abnormalities.[1][2] Both BRD0705 and lithium act on a key node within this pathway, GSK3.
Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Below are detailed methodologies for key experiments cited in the comparison of BRD0705 and lithium.
Audiogenic Seizure (AGS) Susceptibility
Objective: To assess susceptibility to seizures induced by a loud auditory stimulus, a common phenotype in Fmr1 KO mice.
Methodology:
-
Animal Model: Fmr1 KO mice and wild-type (WT) littermate controls are used.[5]
-
Apparatus: A sound-attenuating chamber equipped with a speaker to deliver a high-intensity auditory stimulus (e.g., 120 dB).
-
Procedure:
-
Mice are individually placed in the chamber and allowed to acclimate for a brief period (e.g., 1 minute).
-
The auditory stimulus is presented for a fixed duration (e.g., 60 seconds).
-
Seizure activity is observed and scored based on a standardized scale, typically including stages of wild running, clonic seizures, tonic seizures, and respiratory arrest/death.
-
-
Drug Administration: The test compound (BRD0705 or lithium) or vehicle is administered at a specified time before the AGS test.[5][9]
-
Data Analysis: The percentage of mice exhibiting each seizure stage and the mean seizure score are compared between treatment groups and genotypes.
Morris Water Maze (for learning and memory)
Objective: To assess spatial learning and memory.
Methodology:
-
Animal Model: Fmr1 KO and WT mice.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time to reach the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
Drug Administration: The compound is administered throughout the training and testing period.
-
Data Analysis: Escape latency during acquisition and the percentage of time spent in the target quadrant during the probe trial are compared between groups.
Experimental Workflow for Preclinical Compound Testing in FXS Mouse Models
Safety and Tolerability
A critical consideration in drug development is the safety profile of a compound.
Lithium: While effective in some psychiatric conditions and showing promise for FXS, lithium has a narrow therapeutic window and is associated with a range of side effects, including renal and thyroid dysfunction, tremor, and in children, bed-wetting.[5]
BRD0705: The selective inhibition of GSK3α by BRD0705 is a key advantage in its safety profile. By avoiding the inhibition of GSK3β, it mitigates the risk of β-catenin accumulation and its associated oncogenic potential.[9][11] Furthermore, preclinical studies have not reported the psychotomimetic-induced hyperlocomotion that has been a concern with some mGluR5 inhibitors.[9]
Conclusion
Both BRD0705 and lithium have demonstrated significant promise in preclinical models of Fragile X Syndrome by targeting the dysregulated GSK3 signaling pathway.
-
Lithium , as a non-selective GSK3 inhibitor, has a longer history of study and has progressed to a pilot clinical trial, showing some efficacy in patients.[1][2] However, its use is tempered by a well-documented side effect profile.[5]
-
BRD0705 represents a more targeted approach, with its selectivity for GSK3α offering a potentially improved safety profile.[8][9][11] Preclinical data are robust, showing rescue of multiple core FXS phenotypes in the Fmr1 KO mouse.[9]
For researchers in the field, the choice between these compounds for further study will depend on the specific research question. Lithium remains a valuable tool for understanding the broader consequences of GSK3 inhibition in FXS. BRD0705, on the other hand, offers a more refined tool to dissect the specific role of GSK3α and represents a promising candidate for further therapeutic development. Future studies directly comparing these two compounds in a comprehensive battery of preclinical tests will be invaluable in determining the optimal path forward for treating Fragile X Syndrome.
References
- 1. Lithium: A Promising Treatment for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Modulators of Lithium for Treatment of Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. Lithium targets key enzyme to improve fragile X symptoms | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. Glycogen Synthase Kinase-3 (GSK3), Lithium and Fragile X • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 7. Lithium treatment alleviates impaired cognition in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-alpha inhibitor for Fragile X | Picower Institute [picower.mit.edu]
- 9. fragilexnewstoday.com [fragilexnewstoday.com]
- 10. BRD0705 | GSK3α inhibitor | CAS 2056261-41-5 | Buy BRD0705 from Supplier InvivoChem [invivochem.com]
- 11. Scientists find a new way to reverse symptoms of Fragile X | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Lithium treatment alleviates impaired cognition in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lithium ameliorates phenotypic deficits in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing BRD0705 selectivity against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of BRD0705, a potent and orally active inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). The following sections present quantitative data, experimental methodologies, and visual representations to objectively assess its performance against other kinases.
Executive Summary
BRD0705 is a highly selective inhibitor of GSK3α.[1][2] It demonstrates significant selectivity over its closely related paralog, GSK3β, and a broad panel of other human kinases.[1][2] This remarkable selectivity mitigates off-target effects, particularly the stabilization of β-catenin, a concern with dual GSK3α/β inhibitors.[3] The specific inhibition of GSK3α by BRD0705 offers a promising therapeutic avenue for conditions such as acute myeloid leukemia (AML).[3]
Kinase Inhibition Profile of BRD0705
The inhibitory activity of BRD0705 has been rigorously assessed against a wide range of kinases. The data below summarizes its potency and selectivity.
| Kinase Target | IC50 / Kd | Selectivity Fold (vs. GSK3α) | Reference |
| GSK3α | 66 nM (IC50) | - | [1][2] |
| 4.8 µM (Kd) | - | [1][2] | |
| GSK3β | 515 nM (IC50) | ~8-fold | [1][2] |
| CDK2 | 6.87 µM | ~104-fold | [1][2] |
| CDK5 | 9.20 µM | ~139-fold | [1][2] |
| CDK3 | 9.74 µM | ~148-fold | [1][2] |
BRD0705 has demonstrated excellent selectivity in broader kinase panels, having been tested against 311 and 468 kinases.[1][2]
Signaling Pathway Selectivity
A key feature of BRD0705's selectivity is its ability to inhibit GSK3α without activating the Wnt/β-catenin signaling pathway. Dual inhibition of both GSK3α and GSK3β is known to lead to the stabilization and nuclear translocation of β-catenin, which can have pro-tumorigenic effects. BRD0705's paralog-selectivity avoids this downstream effect.
Caption: BRD0705 selectively inhibits GSK3α without affecting the Wnt/β-catenin pathway.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like BRD0705 using a large-scale kinase panel.
Caption: A generalized workflow for determining kinase selectivity.
Experimental Protocols
The selectivity of BRD0705 is typically determined using in vitro kinase assays against a broad panel of purified kinases. While specific, proprietary protocols may vary between contract research organizations, the following represents a generalized methodology based on common industry practices for large-scale kinase profiling, such as the Eurofins KINOMEscan® platform.
Objective: To determine the inhibitory activity of BRD0705 against a large panel of human kinases.
Assay Principle: A competition binding assay is a common high-throughput method. In this format, the kinase of interest is tagged and incubated with the test compound (BRD0705) and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase active site. The amount of bound kinase is then quantified, often using quantitative PCR (qPCR) for the tag.
Materials:
-
Purified, recombinant human kinases
-
BRD0705, dissolved in Dimethyl Sulfoxide (DMSO)
-
Immobilized active-site directed ligand (specific to the assay platform)
-
Assay buffer (composition is platform-specific but generally contains a buffering agent, salts, and a reducing agent)
-
Multi-well assay plates (e.g., 384-well)
-
Detection reagents (e.g., qPCR primers and probes)
Procedure:
-
Compound Preparation: A stock solution of BRD0705 is prepared in 100% DMSO. Serial dilutions are then made to generate a concentration-response curve. A DMSO-only control is included to represent 0% inhibition.
-
Assay Reaction Setup:
-
The kinase, test compound (BRD0705 at various concentrations), and the immobilized ligand are combined in the wells of the assay plate.
-
The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Washing: Unbound kinase is removed by washing the assay plates.
-
Elution and Quantification: The bound kinase is eluted from the solid support. The amount of eluted kinase is quantified using a sensitive detection method like qPCR.
-
Data Analysis:
-
The raw data (e.g., qPCR cycle threshold values) are converted to percent inhibition relative to the DMSO control.
-
For compounds showing significant inhibition, the data is plotted as a function of compound concentration, and a dose-response curve is fitted to determine the dissociation constant (Kd) or IC50 value.
-
The selectivity score is often expressed as the percentage of kinases inhibited above a certain threshold at a specific concentration of the compound.
-
This high-throughput screening approach allows for the rapid assessment of a compound's potency and selectivity across the human kinome, providing a comprehensive understanding of its potential on- and off-target activities.
References
- 1. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GSK3α Inhibition by BRD0705: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods to confirm the inhibition of Glycogen Synthase Kinase 3α (GSK3α) by the selective inhibitor BRD0705. We present a comparative analysis of BRD0705 with other GSK3 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to BRD0705
BRD0705 is a potent and selective small molecule inhibitor of GSK3α. Its selectivity for GSK3α over the closely related isoform GSK3β is a key feature, as non-selective inhibition of both isoforms can lead to off-target effects related to the Wnt/β-catenin signaling pathway.[1] Accurate confirmation of GSK3α inhibition is therefore crucial for the validation of its mechanism of action and for interpreting experimental results.
Comparative Analysis of GSK3 Inhibitors
BRD0705 exhibits significantly higher potency for GSK3α compared to GSK3β. This contrasts with non-selective inhibitors like AZ1080 and the GSK3β-selective inhibitor BRD3731. The table below summarizes the inhibitory concentrations (IC50) and binding affinities (Kd) of these compounds.
| Compound | Target | IC50 | Kd | Selectivity (GSK3β/GSK3α) | Reference(s) |
| BRD0705 | GSK3α | 66 nM | 4.8 µM | ~8-fold | [2][3] |
| GSK3β | 515 nM | - | [2][3] | ||
| AZ1080 | GSK3α | 3.18 µM | - | ~0.6-fold | [4] |
| GSK3β | 2.03 µM | - | [4] | ||
| BRD3731 | GSK3α | >30 µM | - | GSK3β selective | [5] |
| GSK3β | Potent inhibitor | - | [5] |
Experimental Confirmation of GSK3α Inhibition
Several orthogonal methods can be employed to confirm the inhibition of GSK3α by BRD0705 in both biochemical and cellular contexts.
Direct Target Engagement: Kinase Binding and Thermal Shift Assays
Directly assessing the binding of BRD0705 to GSK3α provides the most direct evidence of target engagement.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents:
-
Recombinant GSK3α enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
BRD0705 and control inhibitors (e.g., AZ1080) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a 3X solution of the kinase and Eu-anti-Tag antibody in assay buffer.
-
Prepare a 3X solution of the kinase tracer in assay buffer.
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm and 665 nm with an excitation of 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against inhibitor concentration to determine the IC50 value.[6][7]
-
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells (e.g., U937) to 80-90% confluency.
-
Treat cells with BRD0705 or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection:
Assessment of Downstream Signaling
Inhibition of GSK3α by BRD0705 can be confirmed by measuring changes in the phosphorylation state of its downstream substrates.
BRD0705 treatment has been shown to decrease the autophosphorylation of GSK3α at Tyr279, a marker of its active state, without affecting the corresponding phosphorylation of GSK3β at Tyr216.[2][3]
Experimental Protocol: Western Blot for p-GSK3α (Tyr279)
-
Cell Lysis:
-
Treat cells (e.g., U937) with a dose-response of BRD0705 for a specified time (e.g., 2-24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-GSK3α (Tyr279), total GSK3α, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect with an ECL substrate.
-
GSK3α is a known kinase for the microtubule-associated protein Tau. Inhibition of GSK3α by BRD0705 is expected to reduce Tau phosphorylation at specific sites, such as Thr231 (recognized by the AT8 antibody).[4]
Experimental Protocol: Western Blot for p-Tau (AT8)
-
Cell Culture and Treatment:
-
Use a relevant cell line, such as SH-SY5Y neuroblastoma cells or HEK293 cells overexpressing Tau.
-
Treat cells with a dose-response of BRD0705.
-
-
Western Blotting:
-
Follow the general Western blot protocol described above.
-
Use primary antibodies specific for phosphorylated Tau (e.g., AT8 for pSer202/pThr205 or an antibody for pThr231) and total Tau.
-
Wnt/β-catenin Signaling Pathway Analysis
A key advantage of BRD0705's selectivity is the avoidance of β-catenin stabilization, a consequence of dual GSK3α/β inhibition.[1][10]
This assay measures the transcriptional activity of β-catenin. Selective inhibition of GSK3α by BRD0705 should not lead to an increase in β-catenin-mediated transcription.
Experimental Protocol: β-catenin/TCF Reporter Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
Treat transfected cells with a dose-response of BRD0705, a non-selective inhibitor (e.g., CHIR99021 or AZ1080) as a positive control, and a vehicle control.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Immunofluorescence can be used to visualize the subcellular localization of β-catenin. Upon dual GSK3 inhibition, β-catenin translocates to the nucleus. This should not be observed with BRD0705 treatment.[4]
Experimental Protocol: Immunofluorescence for β-catenin
-
Cell Culture and Treatment:
-
Grow cells (e.g., SH-SY5Y) on coverslips.
-
Treat with BRD0705, a positive control (e.g., AZ1080), and a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Incubate with a primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Summary of Comparative Data
The following table summarizes the expected outcomes for BRD0705 in comparison to other GSK3 inhibitors in the described assays.
| Assay | BRD0705 (GSK3α selective) | AZ1080 (Non-selective) | BRD3731 (GSK3β selective) |
| GSK3α Kinase Activity | Strong Inhibition | Inhibition | No significant inhibition |
| GSK3β Kinase Activity | Weak Inhibition | Strong Inhibition | Strong Inhibition |
| p-GSK3α (Tyr279) | Decrease | Decrease | No significant change |
| p-GSK3β (Tyr216) | No significant change | Decrease | Decrease |
| p-Tau (e.g., Thr231) | Decrease | Decrease | Potential minor decrease |
| β-catenin Reporter Activity | No significant increase | Strong increase | Strong increase |
| β-catenin Nuclear Translocation | No | Yes | Yes |
Conclusion
Confirming the selective inhibition of GSK3α by BRD0705 requires a multi-faceted approach. By combining direct binding assays, analysis of downstream signaling pathways, and assessment of off-target effects on the Wnt/β-catenin pathway, researchers can confidently validate the on-target activity of this valuable research tool. The comparative data presented here provides a framework for designing and interpreting experiments aimed at elucidating the specific roles of GSK3α in various biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BRD0705 Versus its Pure Enantiomer: A Comparative Efficacy Analysis in GSK3α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the racemic mixture (Rac)-BRD0705 and its active enantiomer, BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). This analysis is supported by experimental data to inform research and development decisions in therapeutic areas such as acute myeloid leukemia (AML).
Executive Summary
BRD0705 is a selective inhibitor of GSK3α with demonstrated efficacy in preclinical models of AML. The inhibitory activity of the racemic mixture, this compound, is attributed entirely to a single enantiomer, BRD0705. The other enantiomer, BRD5648, is inactive. Consequently, this compound is approximately half as potent as the pure, active enantiomer. A key advantage of BRD0705 is its mechanism of action, which is independent of the canonical Wnt/β-catenin signaling pathway, thereby avoiding potential safety concerns associated with pan-GSK3 inhibition.
Data Presentation
The following tables summarize the quantitative data comparing the activity of BRD0705 and its related compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (fold) vs. GSK3β |
| BRD0705 (Active Enantiomer) | GSK3α | 66 | 8 |
| GSK3β | 515 | ||
| BRD5648 (Inactive Enantiomer) | GSK3α | Inactive | - |
| This compound | GSK3α | ~132 (inferred) | ~4 |
Note: The IC50 for this compound is inferred to be approximately double that of the active enantiomer, as it is a 1:1 mixture of the active and inactive enantiomers.
Table 2: Cellular Activity in AML Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| BRD0705 | U937 | Colony Formation | Inhibition of colony growth | Concentration-dependent inhibition |
| MOLM13 | Colony Formation | Inhibition of colony growth | Concentration-dependent inhibition | |
| MV4-11 | Colony Formation | Inhibition of colony growth | Concentration-dependent inhibition | |
| BRD5648 | U937 | β-catenin stabilization | No change in β-catenin levels | No effect |
Signaling Pathway
BRD0705 selectively inhibits GSK3α without activating the Wnt/β-catenin pathway. This is a significant advantage, as the activation of β-catenin is associated with oncogenic signaling in various cancers. The diagram below illustrates the targeted pathway.
Caption: BRD0705 selectively inhibits GSK3α, impacting downstream effectors independent of the Wnt/β-catenin pathway.
Experimental Protocols
Synthesis and Chiral Separation of BRD0705
This compound can be synthesized through a multi-step chemical synthesis process. The individual enantiomers, BRD0705 and BRD5648, are then separated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Protocol Outline:
-
System: Standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV absorbance at a wavelength where the compound has significant absorbance.
-
Temperature: Column temperature is maintained at a constant value, typically around 25°C.
The workflow for obtaining the pure enantiomer is depicted below.
Caption: Workflow for the chiral separation of this compound into its pure enantiomers.
GSK3α Kinase Inhibition Assay
The inhibitory activity of the compounds against GSK3α is determined using a biochemical kinase assay.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human GSK3α enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: Add serial dilutions of the test compounds (BRD0705, BRD5648, this compound) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
AML Colony Formation Assay
This cell-based assay assesses the effect of the compounds on the clonogenic potential of AML cells.
Protocol Outline:
-
Cell Seeding: AML cell lines (e.g., U937, MOLM13, MV4-11) are seeded at a low density in a semi-solid medium (e.g., methylcellulose-based medium) in culture plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 10-14 days under standard cell culture conditions (37°C, 5% CO2) to allow for colony formation.
-
Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with crystal violet) and counted manually or using an automated colony counter.
-
Data Analysis: The number of colonies in the treated wells is compared to the vehicle-treated control to determine the effect of the compounds on colony formation.
Conclusion
The experimental evidence strongly indicates that the biological activity of this compound resides in a single enantiomer, BRD0705. For researchers investigating the therapeutic potential of GSK3α inhibition, the use of the pure, active enantiomer BRD0705 is recommended to ensure accurate and potent results. The lack of β-catenin stabilization by BRD0705 presents a significant advantage over non-selective GSK3 inhibitors, mitigating a key safety concern. This comparative guide provides the necessary data and experimental context for the informed selection and application of these compounds in research and drug development.
Pan-GSK3 Versus Paralog-Selective Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the decision to target Glycogen (B147801) Synthase Kinase 3 (GSK3) presents a critical choice: employ a pan-inhibitor that targets both GSK3α and GSK3β isoforms or a more refined paralog-selective inhibitor. This guide provides an objective comparison of these two strategies, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate tool for research and therapeutic development.
Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that exists as two distinct isoforms, GSK3α and GSK3β, encoded by separate genes.[1] These isoforms are highly conserved, sharing 98% identity in their catalytic domains.[1] GSK3 is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis, and is implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and cancer.[2][3]
The Case for Pan-GSK3 Inhibition
Historically, the majority of GSK3 inhibitors developed have been pan-inhibitors, targeting both isoforms. This approach has been driven by the high homology in the ATP-binding pocket of GSK3α and GSK3β, making the development of selective inhibitors challenging.[4] Pan-inhibition ensures the comprehensive suppression of GSK3 activity, which can be advantageous when the relative contributions of each paralog to a specific pathology are unknown.
However, a significant concern with pan-GSK3 inhibition is the on-target toxicity associated with the Wnt/β-catenin signaling pathway.[3][5] Concurrent inhibition of both GSK3α and GSK3β can lead to the stabilization and nuclear accumulation of β-catenin, potentially promoting aberrant cell proliferation and increasing the risk of tumorigenesis.[4][6]
The Rise of Paralog-Selective Inhibition
The development of paralog-selective inhibitors offers a promising strategy to mitigate the safety concerns associated with pan-GSK3 inhibition while retaining therapeutic efficacy.[3][5] Research has shown that selective inhibition of either GSK3α or GSK3β can circumvent the stabilization of β-catenin.[4] This approach allows for a more nuanced targeting of disease mechanisms, as the two isoforms can have non-redundant and even opposing functions in certain contexts.[6]
For instance, selective inhibition of GSK3α has been shown to be a potential therapeutic strategy for Acute Myeloid Leukemia (AML) by promoting differentiation without increasing β-catenin levels.[4][6] In the context of Alzheimer's disease, while both paralogs are implicated in tau hyperphosphorylation, targeting a specific isoform could offer a more favorable therapeutic window.[3]
Comparative Performance Data
The following tables summarize quantitative data for representative pan-GSK3 and paralog-selective inhibitors.
Table 1: Pan-GSK3 Inhibitors - In Vitro Potency
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity (α vs β) | Reference Compound |
| CHIR-99021 | GSK3α/β | 10 nM | 6.7 nM | ~1.5-fold | Yes |
| AR-A014418 | GSK3α/β | - | 104 nM | - | Yes |
| LY2090314 | GSK3α/β | - | - | - | Yes |
| Tideglusib | GSK3α/β | - | - | Non-ATP competitive | Yes |
| AZ1080 | GSK3α/β | 3.18 µM | 2.03 µM | ~1.6-fold | Yes |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Table 2: Paralog-Selective Inhibitors - In Vitro Potency
| Compound | Primary Target | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity (α vs β) | Reference Compound |
| BRD0705 | GSK3α | 45 nM | 350 nM | 8-fold | Yes |
| Λ-OS1 | GSK3α | - | - | 7-fold | No |
| EHT352 | GSK3α | - | - | 30-fold | No |
| Psoralidin | GSK3α | 2.26 µM | 4.23 µM | ~1.9-fold | No |
| Rosmarinic acid | GSK3β | 5.14 µM | 2.24 µM | ~2.3-fold | No |
Selectivity is calculated as the ratio of IC50 values (IC50 of the less potent paralog / IC50 of the more potent paralog).
Signaling Pathways and Experimental Workflows
To understand the context of GSK3 inhibition, it is crucial to visualize the key signaling pathways involved.
Caption: Key signaling pathways regulated by GSK3.
The following diagram illustrates a general workflow for evaluating GSK3 inhibitors.
Caption: General workflow for kinase inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate (e.g., a synthetic peptide)
-
ATP
-
Test inhibitors (pan- or paralog-selective)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well)
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the assay plate, add the kinase reaction buffer, the specific GSK3 isoform (α or β), and the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
Cellular Assay for β-catenin Accumulation
This assay assesses the functional consequence of GSK3 inhibition on the Wnt/β-catenin pathway in cells.[8]
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot apparatus and reagents
-
Microplate reader for luminometric or colorimetric detection
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 4-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting to separate proteins by size.
-
Incubate the membrane with a primary antibody specific for β-catenin.
-
Incubate with a secondary antibody and detect the signal.
-
Alternatively, an ELISA-based method can be used where cell lysates are added to an antibody-coated plate to quantify β-catenin levels.[9]
-
Quantify the levels of β-catenin and normalize to a loading control (e.g., GAPDH).
-
Compare the levels of β-catenin in inhibitor-treated cells to the vehicle control to determine the extent of accumulation.[8]
Conclusion
The choice between pan-GSK3 and paralog-selective inhibitors is context-dependent. Pan-inhibitors offer a broad-spectrum approach that can be valuable in initial exploratory studies. However, the potential for on-target toxicities related to the Wnt/β-catenin pathway is a significant drawback. Paralog-selective inhibitors represent a more refined strategy, offering the potential for an improved therapeutic index by dissecting the specific roles of GSK3α and GSK3β in disease. As our understanding of the distinct functions of each paralog grows, the development and application of selective inhibitors will likely become increasingly important in both basic research and clinical settings. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of both classes of inhibitors, enabling researchers to make informed decisions for their specific research goals.
References
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3α: An Important Paralog in Neurodegenerative Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to BRD0705 and Other AML Therapeutics for Researchers
An in-depth analysis of the novel GSK3α inhibitor BRD0705 in comparison to standard and targeted therapies for Acute Myeloid Leukemia (AML), providing researchers, scientists, and drug development professionals with a comprehensive overview of preclinical data, mechanisms of action, and experimental methodologies.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While the standard of care has long been intensive chemotherapy, recent years have seen the emergence of targeted therapies that have significantly improved outcomes for certain patient populations. This guide provides a comparative overview of BRD0705, a novel and selective Glycogen (B147801) Synthase Kinase 3α (GSK3α) inhibitor, alongside established and other emerging AML therapeutics, including the BCL-2 inhibitor Venetoclax (B612062), the FLT3 inhibitor Gilteritinib (B612023), and the conventional "7+3" chemotherapy regimen.
Mechanism of Action
A fundamental differentiator between these therapeutics lies in their molecular targets and mechanisms of action.
BRD0705: This small molecule is a potent and selective inhibitor of GSK3α.[1] Unlike dual GSK3α/β inhibitors, BRD0705's selectivity for the α-isoform is crucial as it induces myeloid differentiation and impairs colony formation in AML cells without stabilizing β-catenin, a concern in cancer biology.[2] By inhibiting GSK3α, BRD0705 promotes the differentiation of leukemic blasts, offering a therapeutic window without the toxicities associated with broader GSK3 inhibition.[2]
Venetoclax: As a BH3-mimetic, venetoclax selectively binds to and inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[3][4] Overexpression of BCL-2 is a key survival mechanism for AML cells. Venetoclax restores the intrinsic apoptotic pathway by releasing pro-apoptotic proteins, leading to cancer cell death.[4][5]
Gilteritinib: This is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[6][7] It targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML and associated with a poor prognosis.[6][7][8] By inhibiting the constitutively active FLT3 signaling, gilteritinib suppresses downstream pathways that drive leukemic cell proliferation and survival.[6][8]
"7+3" Chemotherapy: This long-standing standard of care is a combination of cytarabine (B982) (Ara-C) and an anthracycline, typically daunorubicin (B1662515) or idarubicin.[9][10] Cytarabine is a nucleoside analog that inhibits DNA synthesis, while daunorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[11] This regimen is broadly cytotoxic and affects all rapidly dividing cells.
Signaling Pathways
The distinct mechanisms of these therapeutics are best understood by visualizing their impact on cellular signaling pathways.
Caption: BRD0705 selectively inhibits GSK3α, promoting myeloid differentiation and impairing leukemic colony formation.
Caption: Venetoclax inhibits BCL-2, releasing pro-apoptotic proteins to induce apoptosis in AML cells.
Caption: Gilteritinib inhibits mutated FLT3, blocking downstream signaling pathways to reduce cell proliferation and survival.
Caption: "7+3" chemotherapy combines cytarabine and daunorubicin to inhibit DNA synthesis and induce DNA damage, leading to apoptosis.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing BRD0705 with other AML therapeutics are limited. However, by compiling available data, we can draw informative comparisons.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Cell Line/Assay |
| BRD0705 | GSK3α | 66 nM | Kinase Assay |
| GSK3β | 515 nM | Kinase Assay | |
| Gilteritinib | FLT3 | 0.29 nM | Kinase Assay |
| AXL | 0.7 nM | Kinase Assay |
Note: IC50 values for Venetoclax are not typically measured in kinase assays as it targets a protein-protein interaction. Data for "7+3" is not applicable in this context.
Table 2: In Vitro Cellular Activity in AML Cell Lines
| Compound | Metric | Value | Cell Line |
| BRD0705 | Colony Formation | Impaired in a concentration-dependent manner | MOLM13, TF-1, U937, MV4-11, HL-60, NB4[1][12] |
| Venetoclax | Apoptosis Induction | Potent induction | Various AML cell lines[13][14] |
| Gilteritinib | Apoptosis Induction | Dose-dependent induction | MV4-11, MOLM-13[15] |
| Cell Proliferation (IC50) | ~1 nM | MV4-11 | |
| Cytarabine + Daunorubicin | Cytotoxicity | Potent | Various AML cell lines |
Table 3: In Vivo Efficacy in AML Mouse Models
| Compound | Model | Dosing | Key Outcomes |
| BRD0705 | AML Mouse Models | 30 mg/kg, oral, twice daily | Impaired leukemia initiation and prolonged survival.[1][12] |
| Venetoclax | PDX Model | Varies | Reduced leukemia burden and improved prognosis (in combination).[16] |
| Gilteritinib | MV4-11 Xenograft | Oral administration | Inhibited tumor growth and induced tumor regression.[17] |
| Cytarabine + Daunorubicin | Xenograft Models | Intravenous | Potent anti-leukemic activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the preclinical evaluation of these AML therapeutics.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.[18][19][20][21][22]
-
Cell Seeding: AML cells are seeded in a 96-well plate at a predetermined density.
-
Treatment: Cells are treated with various concentrations of the therapeutic agent.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader, which is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using Annexin V and Propidium Iodide staining.[23][24][25][26][27]
-
Cell Treatment: AML cells are treated with the therapeutic agent for a defined period.
-
Harvesting and Washing: Cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for binding.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Colony Formation Assay
This in vitro assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Preparation: A single-cell suspension of AML cells is prepared.
-
Plating: Cells are plated in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors.
-
Treatment: The therapeutic agent is added to the medium at various concentrations.
-
Incubation: Plates are incubated for 7-14 days to allow for colony formation.
-
Colony Counting: Colonies (typically defined as clusters of >40-50 cells) are counted under a microscope.
In Vivo Xenograft Model
This protocol involves the transplantation of human AML cells into immunodeficient mice to evaluate therapeutic efficacy in a living organism.
-
Cell Implantation: Human AML cells (cell lines or patient-derived) are injected into immunodeficient mice (e.g., NSG mice), typically intravenously or subcutaneously.
-
Tumor/Leukemia Establishment: The engraftment and proliferation of AML cells are monitored.
-
Treatment: Once the disease is established, mice are randomized into treatment and control groups. The therapeutic agent is administered according to a specific dosing schedule.
-
Monitoring: Tumor volume (for subcutaneous models) or the percentage of human leukemic cells in the peripheral blood and bone marrow are monitored throughout the study. Animal health and body weight are also tracked.
-
Endpoint Analysis: At the end of the study, tissues are collected for further analysis, and survival data is recorded.
Conclusion
BRD0705 represents a promising novel therapeutic strategy for AML by selectively targeting GSK3α, leading to myeloid differentiation and reduced leukemogenesis without the off-target effects of dual GSK3α/β inhibitors. While direct comparative preclinical data with other established and emerging AML therapies is still needed, the available evidence suggests a distinct mechanism of action with a favorable safety profile. Venetoclax and gilteritinib have demonstrated significant clinical efficacy in specific AML patient populations by targeting key survival and proliferation pathways. The "7+3" regimen remains a cornerstone of induction therapy but is associated with significant toxicity.
Future research should focus on head-to-head preclinical studies to quantitatively compare the efficacy of BRD0705 with these other agents. Furthermore, investigating combination strategies, potentially pairing BRD0705 with other targeted therapies or chemotherapy, could unlock synergistic anti-leukemic effects and provide new avenues for improving outcomes for patients with AML. This guide provides a foundational framework for researchers to understand the current landscape of AML therapeutics and the potential role of novel agents like BRD0705.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 9. 7+3 (chemotherapy) - Wikipedia [en.wikipedia.org]
- 10. The “7+3” regimen in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 13. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. protocols.io [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. scispace.com [scispace.com]
- 25. ashpublications.org [ashpublications.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Apoptosis Protocols | USF Health [health.usf.edu]
A Researcher's Guide to BRD0705: Validating Phenotypic Effects of a Selective GSK3α Inhibitor
This guide provides a comprehensive comparison of BRD0705, a first-in-class, paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), against other alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visual diagrams to facilitate the validation of BRD0705's phenotypic effects in various research contexts.
BRD0705: Mechanism of Action and Competitive Landscape
BRD0705 is a potent, orally active small molecule that demonstrates high selectivity for GSK3α over its paralog, GSK3β.[1][2][3] This selectivity is a key differentiator from many widely-used GSK3 inhibitors, which typically target both isoforms. Inhibition of both GSK3α and GSK3β often leads to the stabilization and nuclear translocation of β-catenin, a key component of the canonical Wnt signaling pathway, which can raise concerns about potential neoplastic effects.[4] BRD0705's primary advantage lies in its ability to modulate GSK3α-specific pathways without significantly impacting β-catenin signaling at efficacious concentrations, offering a more targeted approach for research and therapeutic development.[4][5][6]
Table 1: Comparison of BRD0705 with Alternative GSK3 Inhibitors
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity (β vs α) | β-Catenin Stabilization | Key Application(s) |
| BRD0705 | GSK3α | 66 nM [1][2] | 515 nM [1][2] | ~8-fold | No (at effective doses) [4][6] | AML, Stem Cell Research, Neuroscience [1][5][7] |
| BRD3731 | GSK3β | - | - | GSK3β selective[8] | - | Neuroscience Research[7][8] |
| CHIR-99021 | GSK3α/β | 10 nM[9] | 6.7 nM[9] | None (Pan-inhibitor) | Yes[9] | Stem Cell Self-Renewal[5] |
| AZD1080 | GSK3α/β | 3.18 µM[4][10] | 2.03 µM[4][10] | None (Pan-inhibitor) | Yes[4] | Alzheimer's Disease Research[4] |
| SB 216763 | GSK3α/β | - | - | None (Pan-inhibitor)[7] | Yes | Neuroscience Research[7] |
| Lithium | GSK3α/β | - | - | None (Non-selective)[7] | Yes | Neuroscience, Bipolar Disorder[7] |
Note: IC50 values for AZD1080 are from a cellular tau phosphorylation assay and may differ from biochemical assays.
Validated Phenotypic Effects of BRD0705
BRD0705 has demonstrated significant and specific phenotypic effects across multiple biological systems, primarily in oncology, stem cell biology, and neuroscience.
Acute Myeloid Leukemia (AML): In AML models, BRD0705 induces differentiation and impairs colony formation in a concentration-dependent manner across various AML cell lines (including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4).[1][2] It effectively reduces transcriptional programs associated with "stemness" in AML cells.[6] Crucially, these effects are observed without impacting the growth of normal hematopoietic cells.[6] In vivo studies using AML mouse models have shown that oral administration of BRD0705 impairs leukemia initiation and significantly prolongs survival.[1][2] A key mechanistic insight is that these anti-leukemic effects are achieved without the stabilization of β-catenin.[6]
Stem Cell Biology: BRD0705 promotes the long-term self-renewal of mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs).[5][11] Unlike pan-GSK3 inhibitors such as CHIR-99021, which drive self-renewal through the activation of Wnt/β-catenin signaling, BRD0705's effect is independent of β-catenin.[5] This allows for the stabilization and maintenance of pluripotent stem cells in their specific states (e.g., naive or primed) without inducing transitions between them.[5]
Neuroscience: In preclinical mouse models of Fragile X Syndrome (Fmr1KO), selective inhibition of GSK3α by compounds like BRD0705 has been shown to correct multiple disease-relevant phenotypes, including excessive protein synthesis and learning and memory deficits.[7][12] Chronic administration of BRD0705 reduced the phosphorylation of amyloid precursor protein (APP), a process implicated in neurodegenerative diseases.[7][12] In models of CTNNB1 syndrome, while a dual GSK3α/β inhibitor showed the most robust rescue of cognitive phenotypes, the study highlighted the therapeutic potential of targeting the GSK3 pathway.[8]
Table 2: Summary of BRD0705 Phenotypic Effects and Experimental Data
| Research Area | Model System | Key Phenotypic Effect(s) | Effective Concentration / Dose | Reference(s) |
| Oncology | AML Cell Lines (U937, etc.) | Impaired colony formation, induced differentiation | 10-40 µM | [1][2] |
| AML Mouse Models (NSG) | Impaired leukemia initiation, prolonged survival | 30 mg/kg (oral, twice daily) | [1][2] | |
| Stem Cell Biology | Mouse ESCs, EpiSCs | Promoted self-renewal, maintained pluripotency | 1-40 µM | [5][11] |
| Neuroscience | Fmr1KO Mice (Fragile X) | Reduced APP phosphorylation, rescued cognitive deficits | Not specified | [7][12] |
Signaling Pathways and Experimental Workflows
GSK3α-Selective Inhibition Pathway
The diagram below illustrates the central role of GSK3 and the specific mechanism of BRD0705. By selectively inhibiting GSK3α, BRD0705 modulates downstream targets responsible for its effects in AML and stem cell maintenance, while avoiding the widespread activation of the Wnt pathway that results from inhibiting GSK3β and subsequent β-catenin stabilization.
General Experimental Workflow for AML Cell Treatment
This workflow outlines the typical steps for assessing the phenotypic effects of BRD0705 on AML cells, from cell culture to data analysis.
Key Experimental Protocols
Protocol 1: β-Catenin Translocation Assay (Immunofluorescence)
This assay is critical to validate that BRD0705 does not induce the nuclear translocation of β-catenin, a hallmark of Wnt pathway activation. This protocol is adapted from established methods.[3][10]
-
Cell Seeding: Seed SH-SY5Y cells (or other suitable cell lines) into a 96-well imaging plate (e.g., CellCarrier Ultra) at a density of 1 x 10⁵ cells/mL in complete DMEM.
-
Compound Treatment: After 16-24 hours, change the media to DMEM with 2% serum. Add BRD0705 (e.g., 9-point dose response from 20 nM to 20 µM), a positive control (e.g., CHIR-99021 or AZD1080), and a vehicle control (DMSO). Incubate for 6 hours.
-
Fixation: Remove media and fix cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Washing: Wash each well three times with PBS containing 0.1% Tween-20 (PBS-T).
-
Permeabilization & Blocking: Permeabilize cells with 0.2-0.3% Triton X-100 in PBS for 30 minutes. Block for 30-60 minutes at room temperature in a blocking buffer (e.g., 1x PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary Antibody Incubation: Incubate for 1 hour at room temperature with a primary antibody against β-catenin (e.g., 1:500 dilution in blocking buffer).
-
Washing: Repeat step 4.
-
Secondary Antibody Incubation: Incubate for 1 hour at room temperature with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).
-
Washing: Repeat step 4.
-
Imaging and Analysis: Mount slides or image the plate directly using a high-content imaging system or confocal microscope. Quantify the nuclear vs. cytoplasmic fluorescence intensity of the β-catenin signal using software like ImageJ to determine the extent of translocation.
Protocol 2: AML Colony Formation Assay (Outline)
This assay assesses the ability of single AML cells to proliferate and form colonies, a measure of their self-renewal and tumorigenic potential.
-
Cell Preparation: Harvest AML cells and resuspend them as a single-cell suspension.
-
Treatment: Pre-treat cells with various concentrations of BRD0705 or DMSO control for a defined period (e.g., 24 hours).
-
Plating in Semi-Solid Media: Mix the treated cells in a semi-solid medium (e.g., MethoCult™) containing appropriate cytokines. Plate the mixture into petri dishes or multi-well plates.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator until colonies are visible.
-
Staining and Counting: Stain the colonies (e.g., with INT stain) and count them either manually using a microscope or with an automated colony counter.
-
Analysis: Compare the number and size of colonies in the BRD0705-treated groups to the vehicle control group to determine the effect on colony-forming ability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome | EMBO Molecular Medicine [link.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of (Rac)-BRD0705: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of (Rac)-BRD0705 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals.
In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this compound and any materials contaminated with it should be treated as hazardous chemical waste. A conservative approach is crucial to mitigate potential risks to personnel and the environment. Adherence to institutional and local regulations is mandatory.
General Principles for Chemical Waste Management
All laboratory personnel handling chemical waste must be trained in hazardous waste management procedures.[1][2] Key principles include waste minimization, proper segregation, secure containment, and accurate labeling. Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[2][3] Evaporation of chemical waste is also not a permissible disposal method.[1][2]
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety officer.[1] Common solvents used with similar compounds, such as Dimethyl Sulfoxide (DMSO), should also be disposed of as hazardous waste.[4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.[5]
-
Keep waste containers securely closed except when adding waste.[5]
-
The area where waste is accumulated is known as a Satellite Accumulation Area (SAA).[6] Familiarize yourself with the specific requirements for managing these areas in your facility.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., DMSO, water).
-
Indicate the approximate concentrations or quantities of each component.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area at or near the point of generation.[6]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Spill Response:
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative disposal limits for this compound was identified, general regulatory limits for hazardous waste accumulation apply. These can vary by jurisdiction and institution.
| Parameter | Guideline | Source |
| Maximum Liquid Hazardous Waste in SAA | Typically up to 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) for P-listed wastes | [6] |
| Maximum Storage Time in SAA | Generally not to exceed 6-12 months | [3][5][6] |
Note: It is crucial to consult your institution's specific guidelines as these values may differ.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols as described in safety guidelines from various research institutions.[1][2][3][5][6] These protocols are designed to comply with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Rac)-BRD0705
Immediate Safety Protocols and Required Personal Protective Equipment
Given that (Rac)-BRD0705 is a potent, biologically active small molecule, likely in powdered form, stringent measures must be taken to prevent inhalation, ingestion, and skin contact. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment (PPE) |
| Pre-weighing/Weighing | - Disposable, solid-front lab coat- Double nitrile gloves- Chemical splash goggles- Face shield- N95 or higher-rated respirator |
| Solution Preparation | - Disposable, solid-front lab coat- Double nitrile gloves- Chemical splash goggles |
| Compound Administration | - Disposable, solid-front lab coat- Nitrile gloves- Safety glasses |
| Waste Disposal | - Disposable, solid-front lab coat- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles |
| Spill Cleanup | - Disposable coveralls- Double nitrile gloves- Chemical splash goggles- Face shield- N95 or higher-rated respirator |
Step-by-Step Handling and Disposal Procedures
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk and ensuring the integrity of your experiments.
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the critical steps for the safe handling of this compound.
Detailed Methodologies
1. Weighing the Compound:
-
Always handle the powdered form of this compound within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Use anti-static weigh paper and tools to prevent dispersal of the powder.
-
Ensure the balance is placed on a stable surface within the containment area.
2. Solution Preparation:
-
Prepare stock solutions in a chemical fume hood.
-
Slowly add the solvent to the vial containing the compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Decontamination:
-
All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a laboratory-grade detergent.
4. Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, lab coats, weigh paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Container Disposal: Empty vials that once contained the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the defaced vial can be disposed of in a glass waste container.
-
All hazardous waste must be disposed of through your institution's environmental health and safety office.
Signaling Pathway Context: GSK-3 Inhibition
This compound is an inhibitor of Glycogen Synthase Kinase 3α (GSK-3α). Understanding its mechanism of action is crucial for experimental design. The simplified diagram below illustrates the general principle of kinase inhibition.
By adhering to these safety protocols and operational plans, researchers can confidently and safely advance their scientific inquiries using this compound, fostering a culture of safety and responsibility within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
